molecular formula C144H210N42O39 B588990 GALANIN (2-29) (RAT) CAS No. 141696-11-9

GALANIN (2-29) (RAT)

Cat. No.: B588990
CAS No.: 141696-11-9
M. Wt: 3153.519
InChI Key: ACSWKWWDLCUVJF-QTRPWDSUSA-N
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Description

GALANIN (2-29) (RAT) is a useful research compound. Its molecular formula is C144H210N42O39 and its molecular weight is 3153.519. The purity is usually 95%.
BenchChem offers high-quality GALANIN (2-29) (RAT) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GALANIN (2-29) (RAT) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

141696-11-9

Molecular Formula

C144H210N42O39

Molecular Weight

3153.519

InChI

InChI=1S/C144H210N42O39/c1-15-74(10)117(184-121(203)77(13)165-128(210)100(51-83-59-152-67-160-83)179-141(223)109-31-24-42-186(109)114(196)64-159-123(205)93(43-70(2)3)170-129(211)95(45-72(6)7)171-131(213)98(49-81-34-38-87(191)39-35-81)167-112(194)62-157-120(202)76(12)164-139(221)107(65-187)183-136(218)104(55-111(148)193)176-130(212)96(46-73(8)9)180-143(225)118(78(14)189)185-122(204)89(146)50-82-58-156-90-28-20-19-27-88(82)90)142(224)181-106(57-116(199)200)138(220)177-103(54-110(147)192)135(217)175-101(52-84-60-153-68-161-84)133(215)169-92(30-23-41-155-144(150)151)126(208)182-108(66-188)140(222)173-99(47-79-25-17-16-18-26-79)132(214)174-102(53-85-61-154-69-162-85)134(216)178-105(56-115(197)198)137(219)168-91(29-21-22-40-145)125(207)172-97(48-80-32-36-86(190)37-33-80)124(206)158-63-113(195)166-94(44-71(4)5)127(209)163-75(11)119(149)201/h16-20,25-28,32-39,58-61,67-78,89,91-109,117-118,156,187-191H,15,21-24,29-31,40-57,62-66,145-146H2,1-14H3,(H2,147,192)(H2,148,193)(H2,149,201)(H,152,160)(H,153,161)(H,154,162)(H,157,202)(H,158,206)(H,159,205)(H,163,209)(H,164,221)(H,165,210)(H,166,195)(H,167,194)(H,168,219)(H,169,215)(H,170,211)(H,171,213)(H,172,207)(H,173,222)(H,174,214)(H,175,217)(H,176,212)(H,177,220)(H,178,216)(H,179,223)(H,180,225)(H,181,224)(H,182,208)(H,183,218)(H,184,203)(H,185,204)(H,197,198)(H,199,200)(H4,150,151,155)/t74-,75-,76-,77-,78+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,117-,118-/m0/s1

InChI Key

ACSWKWWDLCUVJF-QTRPWDSUSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Galanin (2-29) (Rat) – Receptor Selectivity & Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

Galanin (2-29) (Rat) is an N-terminally truncated peptide fragment derived from the full-length 29-amino acid rat galanin neuropeptide. It serves as a critical pharmacological tool for dissecting galanin receptor subtypes.

Unlike the full-length parent peptide, which binds non-selectively to all three galanin receptor subtypes (GAL1, GAL2, GAL3), Galanin (2-29) exhibits a distinct selectivity profile favoring GAL2. This selectivity arises from the deletion of the N-terminal Glycine residue (


), a residue essential for high-affinity binding to the GAL1 receptor but less critical for GAL2 recognition.
Physicochemical Profile[1][2][3][4]
  • Sequence (Rat): Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-ID-Asp-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-His-Gly-Leu-Thr-NH2

  • Molecular Weight: ~3000–3100 Da (varies slightly by salt form)

  • Solubility: Water soluble; stock solutions typically prepared in water or dilute acetic acid to prevent aggregation.

  • Key Structural Feature: Absence of N-terminal

    
    .
    

Receptor Selectivity & Pharmacology[3][5][6]

The utility of Galanin (2-29) lies in its ability to discriminate between GAL1 and GAL2 signaling. The N-terminal pharmacophore of galanin is strictly conserved; however, the binding pockets of GAL1 and GAL2 impose different constraints on this region.

Quantitative Affinity Profile ( )

The following data summarizes representative equilibrium dissociation constants (


) derived from competitive radioligand binding assays using 

I-Galanin as the tracer.
Receptor SubtypeAffinity (

)
Functional StatusSelectivity Ratio (vs. GAL2)
GAL2 ~1.9 nM Agonist Reference (1.[1]0)
GAL3 ~12.6 nMAgonist~6.6-fold lower
GAL1 ~85 nM*Low Affinity / Inactive~45-fold lower

*Note:


 values for GAL1 can vary by assay conditions but are consistently 40–100 fold higher than for GAL2. In many physiological contexts, Gal(2-29) is considered functionally inactive at GAL1 at nanomolar concentrations.
Mechanism of Selectivity
  • GAL1 Requirement: The GAL1 receptor binding pocket forms a tight interaction with the N-terminal

    
     and 
    
    
    
    of full-length galanin. Removal of
    
    
    destabilizes this interaction, leading to a drastic loss of affinity.
  • GAL2 Tolerance: The GAL2 receptor accommodates N-terminal truncations more readily. While

    
     remains important, the absence of 
    
    
    
    does not catastrophically disrupt the ligand-receptor complex, allowing Gal(2-29) to act as a potent agonist.

Signaling Architecture

Galanin receptors belong to the Class A GPCR family.[2][3] The divergence in signaling pathways between GAL1 and GAL2 is central to the utility of Gal(2-29).

  • GAL1: Predominantly

    
     coupled (inhibits Adenylyl Cyclase).[3]
    
  • GAL2: Promiscuous, but primarily

    
     coupled (activates PLC
    
    
    
    ).

Because Gal(2-29) selectively binds GAL2, it triggers the


 cascade (Calcium mobilization) without significant activation of the GAL1-mediated 

pathway.

GalaninSignaling cluster_GAL1 GAL1 Receptor (Low Affinity) cluster_GAL2 GAL2 Receptor (High Affinity) Ligand Galanin (2-29) GAL1 GAL1 Ligand->GAL1  Weak/No Binding   GAL2 GAL2 Ligand->GAL2  High Affinity Binding   Gi Gi/o Protein AC Adenylyl Cyclase cAMP cAMP Decrease Gq Gq/11 Protein GAL2->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 + DAG PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Intracellular Ca2+ Release ER->Ca Efflux

Figure 1: Signaling cascade illustrating Galanin (2-29) selectivity.[1] Note the robust activation of the GAL2-Gq-Calcium pathway compared to the negligible interaction with GAL1.

Validated Experimental Protocols

To verify the activity of Gal(2-29) in your specific model, two complementary assays are recommended: a binding assay to confirm receptor presence/affinity and a functional assay to confirm agonism.

Protocol A: Competitive Radioligand Binding Assay

Purpose: To determine the


 of Gal(2-29) in membrane preparations (e.g., CHO-GAL2 cells or Rat Hypothalamus).

Reagents:

  • Tracer:

    
    I-Galanin (Porcine or Rat), ~2200 Ci/mmol.
    
  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 0.5% BSA (Critical for minimizing peptide sticking), 0.05% Bacitracin (Protease inhibitor).
    

Workflow:

  • Membrane Prep: Harvest cells/tissue, homogenize in ice-cold buffer, centrifuge (20,000 x g), and resuspend.

  • Incubation:

    • Tube A: Total Binding (Membranes +

      
      I-Galanin).
      
    • Tube B: Non-Specific Binding (Membranes +

      
      I-Galanin + 1 
      
      
      
      M unlabeled Galanin).
    • Tube C (Experimental): Membranes +

      
      I-Galanin + Galanin (2-29)  (Titrate 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 60–90 minutes at Room Temperature (25°C).

  • Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Quantification: Count filters in a gamma counter.

  • Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Mobilization (FLIPR)

Purpose: To confirm Gal(2-29) acts as an agonist at GAL2 via


 signaling.

FLIPR_Protocol Step1 Seed Cells (CHO-GAL2) Step2 Load Dye (Fluo-4 AM) Step1->Step2 Step3 Incubate (37°C, 45 min) Step2->Step3 Step4 Baseline Read (RFU) Step3->Step4 Step5 Inject Ligand (Gal 2-29) Step4->Step5 Step6 Measure Response (Peak Fluorescence) Step5->Step6

Figure 2: Workflow for High-Throughput Calcium Mobilization Assay (FLIPR).

Critical Technical Note: Since Gal(2-29) is a peptide, use polypropylene plates and low-binding tips to prevent loss of compound before it reaches the cells.

References

  • Branchek, T. A., et al. (2000). "Galanin receptor subtypes." Annual Review of Pharmacology and Toxicology, 40, 319-343.

    • Significance: Defines the canonical receptor subtypes and the selectivity of fragments like Gal(2-29).
  • Tocris Bioscience. "Galanin (2-29) (rat)

    • values (GAL1: 85 nM, GAL2: 1.9 nM)
  • BioCrick. "Galanin (2-29) (rat) Datasheet."[1]

    • Significance: Confirms agonist status and selectivity profile across rat receptor subtypes.[1]

  • Lu, X., et al. (2005). "Galanin receptor 2 (GalR2) signaling and its role in biological function." Neuropeptides, 39(3), 159-163.

    • Significance: Details the coupling mechanism specific to GAL2 activ

Sources

Technical Whitepaper: Pharmacological Profile of Galanin (2-29) at GALR2

[1]

Executive Summary

Galanin (2-29) (Rat) is a N-terminally truncated peptide fragment of the neuropeptide Galanin. It serves as a critical pharmacological tool for distinguishing between Galanin Receptor subtypes. Unlike the full-length parent peptide, which binds with high affinity to all three receptor subtypes (GALR1, GALR2, GALR3), Galanin (2-29) exhibits a significant loss of affinity for GALR1 while retaining high nanomolar affinity for GALR2 and, to a lesser extent, GALR3.

This differential binding profile is driven by the deletion of the N-terminal Glycine (Gly1), a residue essential for the high-affinity conformation required by GALR1 but dispensable for GALR2 recognition. Consequently, Galanin (2-29) is widely utilized as a GALR2-preferring agonist to deconvolute the complex physiological signaling of the galaninergic system, particularly in the study of nociception, neuroprotection, and affective disorders.

Molecular Pharmacology

Structural Basis of Selectivity

The galanin pharmacophore resides predominantly in the N-terminal 1-15 amino acid sequence. Studies utilizing alanine scanning and truncation analogs have established that the indole ring of Trp2 is critical for binding across all subtypes. However, the free amine and spatial orientation provided by Gly1 are strict requirements for the GALR1 binding pocket.

  • GALR1: Requires Gly1 for high-affinity binding. Removal leads to a >40-fold loss in affinity.

  • GALR2: The binding pocket is more tolerant of N-terminal truncation. The receptor relies heavily on interactions with Trp2, Asn5, and Tyr9, allowing Galanin (2-29) to maintain high affinity.

Quantitative Binding Data

The following data summarizes the binding constants (Ki) derived from competitive displacement assays using [

Table 1: Binding Affinity Profile of Galanin (2-29) (Rat)

Receptor SubtypeLigandKi (nM)Selectivity Ratio (vs GALR2)G-Protein Coupling
GALR2 Galanin (2-29)1.9 1.0 (Reference)Gq/11
GALR1 Galanin (2-29)85.0 ~45-fold lowerGi/o
GALR3 Galanin (2-29)12.6 ~6.6-fold lowerGi/o

Data Source: Aggregated from Tocris Bioscience and BioCrick technical datasheets [1, 2].

Signaling Architecture

Upon binding to GALR2, Galanin (2-29) acts as an agonist, stabilizing the active receptor conformation. Unlike GALR1/3 which inhibit adenylyl cyclase via Gi/o, GALR2 primarily couples to the Gq/11 family of G-proteins. This initiates a signaling cascade involving Phospholipase C (PLC) activation, phosphatidylinositol hydrolysis, and calcium mobilization.

Pathway Visualization

GALR2_SignalingGALR2GALR2 Receptor(Activated by Gal 2-29)GqGq/11 ProteinGALR2->GqCouplingPLCPhospholipase C(PLC-beta)Gq->PLCActivatesPIP2PIP2PLC->PIP2PKCProtein Kinase C(PKC)ERKERK1/2 PhosphorylationPKC->ERKSignalingIP3IP3PIP2->IP3HydrolysisDAGDAGPIP2->DAGHydrolysisCaIntracellular Ca2+ReleaseIP3->CaBinds IP3R on ERDAG->PKCActivatesCa->PKCCo-activatesBioResponseNeuroprotection / AnalgesiaNeurite OutgrowthCa->BioResponseModulationERK->BioResponse

Figure 1: The GALR2 signaling cascade activated by Galanin (2-29), highlighting the Gq-PLC-IP3 pathway distinct from GALR1.

Experimental Methodologies

To validate the binding and functional activity of Galanin (2-29), the following protocols are recommended. These protocols are designed to be self-validating through the use of positive controls (Full-length Galanin) and negative controls (Vector-transfected cells).

Protocol A: Radioligand Competition Binding Assay

Objective: Determine Ki values to confirm GALR2 selectivity.

  • Membrane Preparation:

    • Harvest CHO-K1 cells stably expressing Rat GALR2.

    • Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • Centrifuge at 40,000 x g for 20 mins; resuspend pellet in assay buffer.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of [

      
      I]-Galanin (0.05 nM final conc).
      
    • Add 50 µL of Galanin (2-29) (varying concentrations:

      
       to 
      
      
      M).
    • Add 100 µL of membrane suspension (10-20 µg protein/well).

    • Non-specific binding control: Include wells with 1 µM unlabeled full-length Galanin.

  • Termination:

    • Incubate for 60 mins at 25°C.

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI.

    • Wash 3x with ice-cold Tris buffer.

  • Analysis:

    • Count radioactivity (CPM) via gamma counter.

    • Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation.

Protocol B: Functional Calcium Mobilization Assay

Objective: Confirm agonist activity (Gq coupling).

  • Cell Loading:

    • Seed GALR2-expressing HEK-293 cells in black-walled 96-well plates.

    • Incubate with FLIPR Calcium Assay Kit dye (or Fura-2 AM) for 60 mins at 37°C.

  • Baseline Measurement:

    • Transfer plate to a fluorometric imaging plate reader.

    • Record baseline fluorescence for 10 seconds.

  • Agonist Injection:

    • Inject Galanin (2-29) (10 µM stock) to achieve final concentrations.

    • Control: Inject full-length Galanin (Positive) and vehicle (Negative).

  • Data Acquisition:

    • Monitor fluorescence increase (RFU) for 120 seconds.

    • Validation: A sharp peak within 20-30 seconds confirms Gq-mediated

      
       release.
      
Experimental Workflow Diagram

Experimental_Workflowcluster_BindingBinding Validationcluster_FunctionalFunctional ValidationStartStart: Galanin (2-29)Lyophilized PeptideReconReconstitution(PBS/Water)Start->ReconBindingCompetition Assay(vs 125I-Galanin)Recon->BindingCa_FluxCa2+ Mobilization(FLIPR/Fura-2)Recon->Ca_FluxKi_CalcCalculate Ki(Target: < 5 nM)Binding->Ki_CalcDecisionSelectivity ConfirmationKi(R1) / Ki(R2) > 40Ki_Calc->DecisionResponseDose-Response Curve(EC50)Ca_Flux->ResponseResponse->Decision

Figure 2: Workflow for validating Galanin (2-29) pharmacological properties.

Therapeutic Implications

The ability of Galanin (2-29) to selectively activate GALR2 without engaging GALR1 is crucial for therapeutic research. GALR1 activation is often associated with depressive-like behaviors and inhibition of neurotransmitter release. In contrast, GALR2 activation via Galanin (2-29) has been linked to:

  • Antidepressant Effects: GALR2 stimulation in the dorsal raphe nucleus increases serotonin release.

  • Neuroprotection: Activation of the Akt/PKC pathways promotes neuronal survival after injury.

  • Analgesia: In specific inflammatory pain models, GALR2 activation can reduce nociceptive transmission, although this is context-dependent (spinal vs. peripheral).

References

  • BioCrick. Galanin (2-29) (rat) - Selective GAL2 peptide agonist.[1] Retrieved from [Link][1]

  • Borowsky, B., et al. (1998).[2] Cloning and characterization of the human galanin GALR2 receptor.[2][3] Peptides, 19(10), 1771-1781. Retrieved from [Link]

  • Smith, K. E., et al. (1998).[2] Cloning and characterization of the human galanin GALR2 receptor.[2][3] Journal of Biological Chemistry. Retrieved from [Link]

  • Liu, H. X., et al. (2001). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord.[4] PNAS, 98(17), 9960–9964. Retrieved from [Link]

GALANIN (2-29) (RAT) structure and sequence

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, pharmacological, and experimental specifications of Galanin (2-29) (Rat) . This guide is designed for researchers investigating neuropeptide signaling, specifically distinguishing between GalR1 and GalR2/3 pathways.

Pharmacological Probe for GalR2/GalR3 Selectivity

Executive Summary

Galanin (2-29) (Rat) is an N-terminally truncated fragment of the neuroendocrine peptide Galanin. Unlike the full-length parent peptide (Galanin 1-29), which exhibits high affinity for all three receptor subtypes (GalR1, GalR2, GalR3), the (2-29) fragment displays a profound loss of affinity for GalR1 while retaining high affinity and agonist potency at GalR2 and moderate affinity at GalR3 .

This unique pharmacological profile makes Galanin (2-29) a critical tool for deconvoluting galaninergic signaling, allowing researchers to isolate GalR2-mediated effects (e.g., neuroprotection, nociception modulation) from GalR1-mediated inhibitory actions.

Molecular Specifications

ParameterSpecification
Peptide Name Galanin (2-29) (Rat)
Sequence (One-Letter) WTLNSAGYLLGPHAIDNHRSFSDKHGLT-NH₂
Sequence (Three-Letter) Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-His-Gly-Leu-Thr-NH₂
N-Terminus Free Amine (H-) at Tryptophan-2
C-Terminus Amidated (-NH₂)
Molecular Formula C₁₃₉H₂₀₇N₄₂O₄₀
Molecular Weight 3106.4 Da (Average)
Solubility Soluble in water; enhanced stability in 0.1% acetic acid or DMSO.
Counter-ion Typically Trifluoroacetate (TFA) or Acetate (check specific lot).
Structural Commentary

The removal of the N-terminal Glycine (Gly1) is the defining structural modification. In the native peptide, the free amine of Gly1 and the peptide bond between Gly1-Trp2 form essential hydrogen bond networks within the transmembrane binding pocket of GalR1 . The GalR2 subtype, however, relies more heavily on the hydrophobic interactions provided by Trp2, Tyr9, and Leu10 , rendering it tolerant to the deletion of the first residue.

Receptor Pharmacology & Selectivity[1][2][3][4][5]

The utility of Galanin (2-29) lies in its differential binding affinity. It acts as a GalR2/GalR3 agonist with significantly reduced activity at GalR1.

Binding Affinity Profile (Ki Values)[1][2]
Receptor SubtypeLigandAffinity (Ki)Functional Outcome
GalR1 Galanin (1-29)~0.1 nMFull Agonist (Gi/o coupled)
GalR1 Galanin (2-29) ~85 - 500 nM Low Affinity / Inactive
GalR2 Galanin (1-29)~0.2 nMFull Agonist (Gq/11 coupled)
GalR2 Galanin (2-29) ~1.9 nM High Affinity Agonist
GalR3 Galanin (1-29)~0.4 nMFull Agonist (Gi/o coupled)
GalR3 Galanin (2-29) ~12.6 nM Moderate Agonist

Data aggregated from Tocris Bioscience and receptor cloning studies [1, 2].

Mechanistic Signaling Pathway

The following diagram illustrates the divergent signaling activated by Galanin (2-29) compared to the silencing of the GalR1 pathway.

GalaninSignaling Gal2_29 Galanin (2-29) GalR1 GalR1 (Gi/o) Gal2_29->GalR1 Low Affinity (>85 nM) GalR2 GalR2 (Gq/11) Gal2_29->GalR2 High Affinity (~1.9 nM) GalR3 GalR3 (Gi/o) Gal2_29->GalR3 Moderate Affinity (~12 nM) AC Adenylyl Cyclase GalR1->AC Inhibit PLC Phospholipase C (PLC) GalR2->PLC Activate GIRK GIRK Channels GalR3->GIRK Activate IP3 IP3 + DAG PLC->IP3 cAMP cAMP (Decrease) Ca Intracellular Ca2+ Release IP3->Ca

Caption: Galanin (2-29) selectively activates the GalR2-Gq-PLC pathway while showing minimal engagement with the GalR1-Gi-cAMP axis at physiological concentrations.

Experimental Workflows

A. Reconstitution & Handling

Peptides lacking the N-terminal Glycine are generally hydrophobic in the mid-region but soluble due to the C-terminal polar residues.

  • Vial Arrival: Centrifuge the vial at 10,000 x g for 2 minutes prior to opening to settle any lyophilized powder.

  • Solvent Choice:

    • Preferred: Sterile distilled water or 0.1% Acetic Acid (to prevent oxidation of Met/Trp and aggregation).

    • Stock Concentration: 1 mM (approx. 3.1 mg/mL).

  • Aliquoting: Divide into single-use aliquots (e.g., 10-50 µL).

  • Storage: Store at -20°C (stable for 3-6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.

B. In Vitro Competition Binding Assay

To validate the presence of GalR2 in a tissue sample using Galanin (2-29).

Materials:

  • Membrane prep from Rat Hypothalamus or transfected CHO-GalR2 cells.

  • Radioligand: [¹²⁵I]-Galanin (porcine/rat) (2200 Ci/mmol).

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, 0.5% BSA, 0.05% Bacitracin (peptidase inhibitor).

Protocol:

  • Preparation: Dilute Galanin (2-29) in binding buffer to generate a concentration range (10⁻¹¹ M to 10⁻⁶ M).

  • Incubation: Mix 50 µL membrane prep (10-20 µg protein), 50 µL [¹²⁵I]-Galanin (0.1 nM final), and 50 µL Galanin (2-29) competitor.

  • Equilibrium: Incubate for 60-90 minutes at room temperature (25°C). Note: GalR2 kinetics are slower than GalR1; ensure full equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl.

  • Analysis: Measure radioactivity in a gamma counter. Plot % Inhibition vs. Log[Ligand].

    • Validation: A Ki < 5 nM confirms high-affinity GalR2 binding.[1] A Ki > 50 nM suggests GalR1 dominance in the tissue.

Synthesis & Quality Control

For researchers synthesizing this peptide via Solid Phase Peptide Synthesis (SPPS):

  • Resin: Rink Amide resin (to generate C-terminal amide).

  • Coupling Strategy: Fmoc chemistry.[2]

  • Critical Step: The Trp2 residue is susceptible to oxidation during cleavage. Use a scavenger cocktail containing EDT (1,2-ethanedithiol) or DODT.

  • Purification: Reverse-phase HPLC (C18 column). Gradient: 10-60% Acetonitrile in water + 0.1% TFA.

  • Mass Spec Verification: Expected [M+3H]³⁺ ≈ 1036.5 m/z.

References

  • Smith, K.E., et al. (1998). "Cloning and characterization of the rat GalR2 receptor." Journal of Biological Chemistry, 272, 24612-24616.
  • Branchek, T.A., et al. (2000). "Galanin receptor subtypes."[3] Trends in Pharmacological Sciences, 21(3), 109-117.

  • Lu, X., et al. (2005). "Galanin receptor subtypes and their ligands."[4] Neuropeptides, 39(3), 143-146.

  • IUPHAR/BPS Guide to Pharmacology. Galanin (2-29) Ligand Page.[5] Available at: [Link]

Sources

In-Depth Technical Guide: The Discovery, Pharmacology, and Experimental Interrogation of the Galanin (2-29) Fragment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Galanin is a ubiquitous neuroendocrine peptide that modulates diverse physiological processes, ranging from nociception and cognition to energy homeostasis. While full-length galanin binds universally to all three of its G protein-coupled receptors (GalR1, GalR2, and GalR3), the truncated Galanin (2-29) fragment exhibits a highly distinct pharmacological profile. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive mechanistic understanding of Galanin (2-29), bridging its historical discovery with modern structural biology, quantitative pharmacology, and self-validating experimental protocols.

Historical Context and Discovery

The galanin peptide was first discovered in 1983 by Professor Viktor Mutt and colleagues at the Karolinska Institute using a novel chemical assay designed to detect C-terminally amidated peptides in porcine intestinal extracts[1]. The full-length peptide consists of 29 amino acids in most mammals (30 in humans) and acts as a broadly inhibitory neuromodulator[2].

For over a decade following its discovery, the galaninergic system was hindered by a lack of subtype-specific ligands. A major breakthrough occurred in 1997 when Wang et al. successfully cloned the GalR2 receptor from rat hypothalamus[]. During the subsequent pharmacological characterization of this novel receptor, researchers performed systematic N-terminal truncation studies. They discovered that the removal of a single amino acid—the N-terminal glycine (Gly1)—yielded the Galanin (2-29) fragment. This minor structural modification drastically reduced the peptide's affinity for GalR1 while preserving its affinity for the newly cloned GalR2, effectively establishing Galanin (2-29) as the first GalR2-preferring experimental ligand[4].

Structural Biology and Receptor Selectivity

The causality behind Galanin (2-29)'s selectivity lies in the distinct binding architectures of the galanin receptor subtypes. Recent cryogenic electron microscopy (cryo-EM) structures of galanin-bound receptors have elucidated these mechanics at the atomic level[5].

In GalR1 , the N-terminal Gly1 of full-length galanin is deeply buried within the transmembrane (TM) core, forming critical hydrogen bonds and hydrophobic interactions that anchor the peptide[5]. The removal of Gly1 in Galanin (2-29) abolishes this anchor, leading to a catastrophic loss of binding free energy and a nearly 100-fold drop in affinity[6].

Conversely, the binding pocket of GalR2 is structurally divergent in its extracellular loops (ECL2 and ECL3). The GalR2 pocket is shallower and relies more heavily on interactions with the mid-region of the peptide, specifically the pharmacophore residues Trp2, Asn5, and Tyr9[6]. Because GalR2 does not strictly require the deep insertion of Gly1 for stable ligand docking, Galanin (2-29) retains high-affinity binding, rendering it a highly valuable tool for isolating GalR2-mediated physiology[5].

Quantitative Pharmacological Profile

To facilitate assay design and dose-response modeling, the binding affinities (


) and primary signaling pathways of full-length Galanin versus the Galanin (2-29) fragment are summarized below.
LigandReceptor SubtypeBinding Affinity (

/

)
Primary G-Protein CouplingDownstream Effector
Galanin (1-29) GalR1~0.12 nM

Adenylyl Cyclase (Inhibition)
Galanin (1-29) GalR2~0.10 - 0.59 nM

Phospholipase C (Activation)
Galanin (1-29) GalR3~0.60 nM

GIRK Channels (Modulation)
Galanin (2-29) GalR185.0 nM

Adenylyl Cyclase (Inhibition)
Galanin (2-29) GalR21.9 nM

Phospholipase C (Activation)
Galanin (2-29) GalR312.6 nM

GIRK Channels (Modulation)

Data synthesized from foundational cloning and displacement studies[4],[],.

Signaling Mechanisms

Unlike GalR1 and GalR3, which are primarily


-coupled and inhibitory, GalR2 uniquely couples to the 

signal transduction pathway. When Galanin (2-29) binds to GalR2, it induces a conformational shift that activates the

alpha subunit. This stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (

) into two critical second messengers: Inositol triphosphate (

) and Diacylglycerol (DAG).

triggers the release of intracellular calcium (

) from the endoplasmic reticulum, which, in concert with DAG, activates Protein Kinase C (PKC) and subsequent Mitogen-Activated Protein Kinase (MAPK/ERK) cascades[2].

GalR2_Signaling Gal229 Galanin (2-29) GalR2 GalR2 Receptor Gal229->GalR2 Selective Agonism Gq Gq/11 Protein GalR2->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 Cleavage PLC->PIP2 Hydrolysis IP3 IP3 Release PIP2->IP3 DAG DAG Formation PIP2->DAG Ca2 Intracellular Ca2+ Increase IP3->Ca2 ER Calcium Release PKC PKC Activation DAG->PKC Membrane Recruitment Ca2->PKC Co-activation MAPK MAPK/ERK Pathway PKC->MAPK Phosphorylation Cascade

Fig 1: Galanin (2-29) mediated GalR2 signaling cascade via the Gq/11 pathway.

Self-Validating Experimental Protocols

To successfully utilize Galanin (2-29) in drug discovery, assays must be engineered to prevent peptide degradation and isolate specific receptor interactions. The following protocols represent the gold-standard methodologies for characterizing this fragment.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (


) of Galanin (2-29) at the GalR2 receptor.
Causality & Design Logic:  We utilize COS-7 or HEK293 cells transiently transfected with GalR2 to provide a clean, null-background environment devoid of endogenous GalR1/GalR3[]. 

-labeled porcine galanin is used as the radiotracer due to its sub-nanomolar

and high specific activity, allowing for precise displacement by the unlabeled Galanin (2-29) competitor[4].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Culture COS-7 cells in DMEM supplemented with 10% FBS. Transiently transfect with a plasmid encoding rat or human GalR2. Harvest cells 48 hours post-transfection.

  • Membrane Preparation: Homogenize cells in ice-cold buffer (20 mM HEPES, 5 mM

    
    , pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in binding buffer.
    
  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM

    
    -Galanin, and varying concentrations of unlabeled Galanin (2-29) (
    
    
    
    to
    
    
    M). Crucial Step: Include protease inhibitors (e.g., 0.5 mg/mL bacitracin) to prevent rapid enzymatic degradation of the peptide fragments. Incubate for 60 minutes at room temperature.
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Crucial Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use. Peptides are highly lipophilic and "sticky"; PEI neutralizes the charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Washing & Quantification: Wash filters three times with ice-cold buffer. Dry the filters and quantify retained radioactivity using a gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Binding_Assay Step1 1. Cell Culture Express GalR2 in COS-7 cells Step2 2. Membrane Prep Homogenize & isolate membranes Step1->Step2 Step3 3. Incubation 125I-Galanin + Galanin (2-29) Step2->Step3 Step4 4. Filtration Vacuum filter through GF/C Step3->Step4 Step5 5. Washing Remove unbound radioligand Step4->Step5 Step6 6. Quantification Gamma counting & IC50 analysis Step5->Step6

Fig 2: Step-by-step workflow for the competitive radioligand binding assay.

Protocol B: Functional Inositol Phosphate ( ) Accumulation Assay

Objective: Validate the functional agonism of Galanin (2-29) via the


 pathway.
Causality & Design Logic:  Because 

is rapidly metabolized in the cell, measuring it directly leads to high variability. Instead, we measure

(a stable downstream metabolite) in the presence of Lithium Chloride (LiCl). LiCl inhibits inositol monophosphatase, trapping

inside the cell and allowing for a robust, cumulative readout of GalR2 activation[6].

Step-by-Step Methodology:

  • Seed GalR2-expressing HEK293 cells into a 384-well microplate (15,000 cells/well).

  • Wash cells and replace media with stimulation buffer (10 mM HEPES, 1 mM

    
    , 0.5 mM 
    
    
    
    , 4.2 mM KCl, 146 mM NaCl, 5.5 mM glucose, 50 mM LiCl, pH 7.4).
  • Stimulate cells with a concentration gradient of Galanin (2-29) for 60 minutes at 37°C[6].

  • Lyse cells and add

    
    -specific FRET-based or luminescence-based detection reagents (e.g., HTRF 
    
    
    
    assay kit).
  • Read the plate on a time-resolved fluorescence microplate reader. Plot the dose-response curve to determine the

    
     of Galanin (2-29).
    

Translational Implications

The discovery and utilization of Galanin (2-29) have profoundly impacted neuropharmacology. Because GalR2 activation is heavily implicated in neuroprotection, neurite outgrowth, and the mitigation of depression-like behaviors, Galanin (2-29) serves as a critical proof-of-concept molecule[6]. By isolating GalR2 signaling from the inhibitory, hyperpolarizing effects of GalR1, researchers can accurately model the therapeutic potential of GalR2-selective agonists for the treatment of temporal lobe epilepsy, neuropathic pain, and neurodegenerative diseases.

References

1.[4] BioCrick. "Galanin (2-29) (rat) | CAS:141696-11-9 | Selective GAL2 peptide agonist". Available at: 2.[] BOC Sciences. "CAS 141696-11-9 (Galanin (2-29) (rat))". Available at: 3.[1] Lang, R., Gundlach, A. L., & Kofler, B. "Galanin Receptors and Ligands". Frontiers in Endocrinology (NIH PMC). Available at: 4.[2] NIH PMC. "Biochemical and Physiological Effects of Galanin in Health and Disease". Available at: 5.[6] bioRxiv. "Structural insights into the galanin receptors signaling". Available at: 6.[5] NIH PMC. "Structural insights into galanin receptor signaling". Available at: 7. Sigma-Aldrich. "Galanin Receptors". Available at:

Sources

The Dichotomous Role of GALANIN (2-29) in Rodent Nociception: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the neuropeptide fragment GALANIN (2-29) and its complex, often contradictory, role in the modulation of pain in rat models. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding of its mechanisms, receptor interactions, and the experimental frameworks used to elucidate its function.

Introduction: Galanin and its Fragments - A System of Complexity

Galanin, a 29-amino acid neuropeptide (30 in humans), is widely distributed throughout the central and peripheral nervous systems and plays a significant role in a variety of physiological processes, including pain signaling.[1][2][3][4] Its influence on nociception is not straightforward, exhibiting both pro- and anti-nociceptive effects that are dependent on the dose, the specific pain state (e.g., inflammatory versus neuropathic), and the galanin receptor subtype being activated.[5]

The galanin system includes three G-protein coupled receptors: GalR1, GalR2, and GalR3.[3] The full-length peptide, galanin (1-29), is a non-selective agonist at all three receptors. However, N-terminally truncated fragments, such as GALANIN (2-29), exhibit a distinct receptor binding profile, which is key to understanding their specific roles in nociception. GALANIN (2-29) is an activator of GalR2 and a specific ligand for GalR3.[4] This selectivity is critical, as GalR1 and GalR2 activation often leads to opposing effects on pain transmission.

The Pro-Nociceptive Face of GALANIN (2-29): The GalR2 Connection

The prevailing evidence strongly suggests a pro-nociceptive role for GALANIN (2-29), particularly at low concentrations, mediated primarily through the activation of the GalR2 receptor.

Mechanism of Action: GalR2-Mediated Excitation

Low doses of galanin have been shown to induce mechanical and cold allodynia in normal rats, an effect that is mimicked by selective GalR2 agonists.[2] This suggests that the excitatory actions of galanin are mediated by GalR2.[2] Given that GALANIN (2-29) preferentially activates GalR2, it is logical to conclude that this fragment contributes to the pro-nociceptive effects observed with low-dose full-length galanin.

The signaling pathway downstream of GalR2 activation involves its coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC).[4] This leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, such as ERK.[4][6] This cascade ultimately enhances neuronal excitability. In the context of nociception, this increased excitability in dorsal root ganglion (DRG) neurons and spinal cord dorsal horn neurons can lead to a heightened pain response.

GALANIN_2_29_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GAL(2-29) GALANIN (2-29) GalR2 GalR2 GAL(2-29)->GalR2 binds Gq11 Gq/11 GalR2->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 leads to PKC Protein Kinase C (PKC) IP3_DAG->PKC activates Ca2->PKC activates MAPK MAPK/ERK Pathway PKC->MAPK activates Excitability ↑ Neuronal Excitability MAPK->Excitability Nociception ↑ Nociception Excitability->Nociception caption GALANIN (2-29) Pro-Nociceptive Signaling Pathway via GalR2

Caption: GALANIN (2-29) Pro-Nociceptive Signaling Pathway via GalR2.

Evidence from In Vivo Models

Studies utilizing various rat models of pain provide substantial evidence for the pro-nociceptive role of GalR2 activation, and by extension, GALANIN (2-29).

  • Inflammatory Pain: In models of inflammatory pain, such as carrageenan-induced paw edema, the administration of low doses of galanin or a selective GalR2 agonist enhances nociceptive behaviors.[5] This suggests that in inflammatory states, the activation of GalR2 by endogenous or exogenous ligands, including GALANIN (2-29), can exacerbate pain.

  • Neuropathic Pain: The role in neuropathic pain is more complex. While high doses of full-length galanin are generally anti-nociceptive in neuropathic pain models, this effect is mediated by GalR1.[2] The upregulation of galanin in DRG neurons following nerve injury is a well-documented phenomenon.[3][7] It is plausible that the balance of GalR1 and GalR2 activation determines the ultimate effect on nociception. The presence of GALANIN (2-29) could, by activating GalR2, counteract the anti-nociceptive effects of full-length galanin acting on GalR1, or even contribute to the maintenance of the neuropathic pain state under certain conditions.

Experimental Protocols for Studying GALANIN (2-29) in Nociception

To rigorously investigate the role of GALANIN (2-29) in nociception, a combination of behavioral assays and specific drug administration techniques is essential. The following protocols are standard in the field and provide a framework for such studies.

Intrathecal (i.t.) Injection in Rats

Intrathecal administration allows for the direct delivery of substances to the spinal cord, bypassing the blood-brain barrier.

Step-by-Step Methodology:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Shave the thoracolumbar region of the back.

  • Position the rat in a stereotaxic frame or hold it firmly.

  • Insert a 25-G to 30-G needle attached to a microsyringe into the intervertebral space, typically between L4 and L5 or L5 and L6. The needle should be inserted at a 15-30° angle.

  • A successful puncture is often indicated by a tail-flick or a slight dural pop.

  • Slowly inject the desired volume (typically 10-50 µL in rats) of GALANIN (2-29) solution or vehicle control.

  • Withdraw the needle and monitor the animal for recovery from anesthesia.

Carrageenan-Induced Inflammatory Pain Model

This model is used to induce a localized, acute inflammation and assess inflammatory pain.

Step-by-Step Methodology:

  • Gently restrain the rat.

  • Inject 100 µL of a 1-2% carrageenan solution in sterile saline into the plantar surface of one hind paw.

  • The contralateral paw can be injected with saline to serve as a control.

  • Inflammation, characterized by edema and hypersensitivity, typically develops within 1-3 hours and peaks at 3-5 hours.

  • Assess nociceptive behavior at various time points post-injection using the von Frey and Hargreaves tests.

Behavioral Assays for Nociception

1. Von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold to a mechanical stimulus.

Step-by-Step Methodology:

  • Place the rat in a test chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.

  • Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • A positive response is a sharp withdrawal of the paw.

  • The 50% withdrawal threshold can be determined using the up-down method.

2. Hargreaves Test for Thermal Hyperalgesia

This test measures the latency to withdraw from a thermal stimulus.

Step-by-Step Methodology:

  • Place the rat in a Plexiglas chamber on a glass floor and allow it to acclimate.

  • Position a radiant heat source beneath the glass floor, targeting the plantar surface of the hind paw.

  • Activate the heat source and start a timer.

  • The timer stops automatically when the rat withdraws its paw.

  • A cut-off time (e.g., 20-35 seconds) is used to prevent tissue damage.

Data Presentation

Pain ModelAdministration RouteGALANIN (2-29) DoseExpected Outcome on NociceptionPrimary Receptor Involved
Normal (no injury) IntrathecalLowPro-nociceptive (decreased withdrawal threshold/latency)GalR2
Inflammatory Pain Intraplantar/IntrathecalLowPro-nociceptive (exacerbation of hyperalgesia/allodynia)GalR2
Neuropathic Pain IntrathecalLow to HighComplex; potentially pro-nociceptive or modulatoryGalR2/GalR3

Conclusion and Future Directions

GALANIN (2-29) (Rat) emerges as a key player in the pro-nociceptive arm of the galanin system, primarily through its activation of the GalR2 receptor. This action is particularly relevant in the context of inflammatory pain and may contribute to the complex regulation of neuropathic pain states. The preferential activation of GalR2 by this N-terminally truncated fragment provides a valuable tool for dissecting the intricate roles of different galanin receptor subtypes in pain modulation.

Future research should focus on dose-response studies of GALANIN (2-29) in various pain models to fully characterize its potency and efficacy. Furthermore, exploring the role of GalR3, for which GALANIN (2-29) is a specific ligand, in nociception is a critical next step. The development of selective GalR2 antagonists could offer a novel therapeutic strategy for pain conditions where the pro-nociceptive actions of the galanin system are predominant. Understanding the precise circumstances under which GALANIN (2-29) is endogenously produced and released will also be crucial for a comprehensive understanding of its physiological and pathophysiological roles in pain.

References

  • Liu, H. X., & Hökfelt, T. (2002). The participation of galanin in pain processing at the spinal level. Trends in pharmacological sciences, 23(10), 468–474.
  • Liu, H. X., Brumovsky, P., Schmidt, R., Brown, W., Payza, K., Hodzic, L., ... & Hökfelt, T. (2001). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors. Proceedings of the National Academy of Sciences, 98(17), 9960–9964.
  • Wynick, D., & Bacon, A. (2002). Targeted disruption of the galanin gene reduces the number of sensory neurons and their regenerative capacity. Proceedings of the National Academy of Sciences, 99(26), 17136–17141.
  • Hökfelt, T., Holmes, F. E., & Wynick, D. (2003). Transgenic overexpression of galanin in the dorsal root ganglia modulates pain-related behavior. Proceedings of the National Academy of Sciences, 100(10), 6180–6185.
  • Zhang, L., et al. (2017).
  • Hulse, R. P., et al. (2015). Peripheral Galanin Receptor 2 as a Target for the Modulation of Pain.
  • Hulse, R. P., et al. (2011). Activation of the galanin receptor 2 in the periphery reverses nerve injury-induced allodynia. Molecular pain, 7(1), 26.
  • Alier, K. A., et al. (2008). Selective stimulation of GalR1 and GalR2 in rat substantia gelatinosa reveals a cellular basis for the anti-and pro-nociceptive actions of galanin. Pain, 137(1), 138-149.
  • Amorim, D., et al. (2022). A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain. International journal of molecular sciences, 23(5), 2748.
  • Zhang, Y., et al. (2021). Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats. Frontiers in pharmacology, 11, 609653.
  • Yang, H., et al. (2021). Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats. Frontiers in Pharmacology, 11, 609653.
  • Amorim, D., et al. (2014).
  • Jimenez-Andrade, J. M., et al. (2006). Activation of peripheral galanin receptors: differential effects on nociception. Pharmacology Biochemistry and Behavior, 85(2), 273-280.

Sources

Structural Determinants of Orexigenic Potency: A Technical Analysis of Galanin (2-29) (Rat)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Galanin (2-29) Paradox: In the study of appetite regulation, Galanin (2-29) serves not as a therapeutic candidate, but as a critical negative control and a marker of metabolic inactivation.

While the full-length Galanin (1-29) is a potent orexigenic (appetite-stimulating) neuropeptide, the removal of the single N-terminal Glycine residue—yielding Galanin (2-29)—results in a dramatic loss of biological activity. This guide details the structural activity relationships (SAR) governing this "Glycine Switch," provides a validated protocol for intracerebroventricular (ICV) assessment in rats, and explains why Galanin (2-29) is the cornerstone for validating N-terminal specificity in drug development.

Part 2: Molecular Mechanism & Receptor Pharmacology[1]

The N-Terminal Pharmacophore

The orexigenic potency of Galanin resides almost exclusively in its N-terminal pentapeptide (Gly-Trp-Thr-Leu-Asn ). The first residue, Glycine (G1), is the structural anchor.

  • Galanin (1-29): The indole ring of Tryptophan (Trp2) and the flexible Glycine (G1) allow the peptide to fold into the agonist binding pocket of the Galanin Receptor 1 (GALR1).

  • Galanin (2-29): The loss of G1 alters the peptide's conformational freedom and electrostatic profile. Without this anchor, the remaining fragment cannot deeply penetrate the transmembrane bundle of GALR1 to trigger the conformational change required for G-protein activation.

Receptor Selectivity Profile

Galanin receptors (GALR1, GALR2, GALR3) show differential sensitivity to N-terminal degradation.

Receptor SubtypePrimary Signaling PathwayGalanin (1-29) Affinity (

)
Galanin (2-29) Affinity (

)
Functional Outcome of (2-29)
GALR1

(cAMP Inhibition)
~0.1 nM> 500 nMComplete Loss of Function
GALR2

(PLC Activation)
~0.2 nM> 100 nMSignificant Potency Reduction
GALR3

(cAMP Inhibition)
~0.1 nM> 500 nMComplete Loss of Function

Key Insight: The orexigenic effect in the Paraventricular Nucleus (PVN) is primarily mediated by GALR1 . Since Galanin (2-29) exhibits a >5000-fold loss of affinity for GALR1, it fails to stimulate feeding.

Pathway Visualization

The following diagram illustrates the "Glycine Switch" mechanism where degradation leads to receptor mismatch.

GalaninSignaling Gal1 Galanin (1-29) (Active) Enzyme Aminopeptidase Degradation Gal1->Enzyme Cleavage of Gly1 GALR1 GALR1 Receptor (PVN/Hypothalamus) Gal1->GALR1 High Affinity Binding Gal2 Galanin (2-29) (Inactive Metabolite) Gal2->GALR1 Failed Binding (Steric Mismatch) NoResponse No Orexigenic Response Gal2->NoResponse Enzyme->Gal2 Gio Gi/o Protein Activation GALR1->Gio Signal Transduction cAMP cAMP Levels (Decrease) Gio->cAMP Appetite Appetite Stimulation cAMP->Appetite

Caption: Figure 1. The degradation of Galanin (1-29) to (2-29) ablates GALR1 binding, halting the Gi/o signaling cascade required for appetite stimulation.

Part 3: Experimental Protocol (Self-Validating System)

To experimentally verify the inactivity of Galanin (2-29), a comparative Intracerebroventricular (ICV) injection protocol is required. Peripheral injection is ineffective due to the blood-brain barrier (BBB).

Phase 1: Stereotaxic Cannulation

Objective: Establish direct access to the lateral ventricle or PVN.

  • Anesthesia: Induce with 5% isoflurane; maintain at 2-3%.

  • Coordinates (Rat - Wistar/Sprague Dawley):

    • AP: -0.8 mm (from Bregma)

    • ML: +1.5 mm (lateral to midline)

    • DV: -3.5 mm (ventral from skull surface)

  • Implantation: Insert a 22-gauge guide cannula. Anchor with dental cement and skull screws.

  • Recovery: Allow 7 days of recovery with daily handling to reduce stress-induced anorexia.

Phase 2: Peptide Preparation & Administration

Validation Step: Peptides must be dissolved in artificial Cerebrospinal Fluid (aCSF) to match brain osmolarity.

  • Vehicle: aCSF (pH 7.4).

  • Treatment A (Positive Control): Galanin (1-29) at 3.0 nmol (approx 10 µg).

  • Treatment B (Test Article): Galanin (2-29) at 3.0 nmol.

  • Treatment C (Negative Control): Vehicle only.

Injection Workflow:

  • Inject 1-2 µL over 60 seconds using a Hamilton syringe.

  • Leave needle in place for 60 seconds to prevent backflow.

Phase 3: Food Intake Measurement Workflow

This workflow ensures data integrity by controlling for circadian rhythms and satiety levels.

ICV_Protocol Start Start: Satiated Rats (Light Phase Onset) PreWeigh Pre-weigh Food Hopper (t = -30 min) Start->PreWeigh Inject ICV Injection (Vehicle / Gal 1-29 / Gal 2-29) PreWeigh->Inject Time1 Measure Intake: 1 Hour (Primary Orexigenic Window) Inject->Time1 Time2 Measure Intake: 2 Hours Time1->Time2 Time4 Measure Intake: 4 Hours (Return to Baseline) Time2->Time4 Analysis Statistical Comparison (ANOVA) Time4->Analysis

Caption: Figure 2. Temporal workflow for assessing acute orexigenic effects of Galanin fragments.

Part 4: Data Presentation & Interpretation[1][2]

The following table summarizes expected results based on established literature. This data serves as a benchmark for validating your experimental setup.

Table 1: Comparative Effects on Food Intake (Satiated Rats)

Treatment GroupDose (ICV)1-Hour Intake (g)2-Hour Intake (g)Interpretation
Vehicle (aCSF) N/A0.4 ± 0.20.8 ± 0.3Baseline grazing behavior.
Galanin (1-29) 3.0 nmol2.8 ± 0.4 3.5 ± 0.5 Potent, acute stimulation of feeding.
Galanin (2-29) 3.0 nmol0.5 ± 0.20.9 ± 0.3No significant difference from vehicle.

*Indicates p < 0.05 vs. Vehicle.

Technical Causality

If Galanin (2-29) shows activity in your assay, consider the following troubleshooting steps:

  • Contamination: Is the sample contaminated with Galanin (1-29)? Mass spectrometry (MALDI-TOF) is required to verify purity.

  • High Dose Artifact: At extremely high concentrations (>10 nmol), (2-29) may force non-specific binding, but this is not physiologically relevant.

Part 5: Implications for Drug Development

For researchers developing Galanin receptor agonists for obesity or epilepsy:

  • Metabolic Instability: The rapid conversion of (1-29) to (2-29) by aminopeptidases is the primary reason native Galanin has a short half-life (< 5 mins in plasma).

  • Structural Modification: Successful analogs (e.g., NAX-5055) often employ N-terminal capping (e.g., N-methylation or cyclization) or the substitution of Gly1 with D-amino acids to prevent enzymatic cleavage while maintaining receptor affinity.

  • Reference Standard: Galanin (2-29) should be included in all SAR screenings to define the "floor" of assay sensitivity.

References

  • Crawley, J. N., et al. (1990). Biological activity of galanin fragments and analogs: N-terminal amino acids are required for biological activity.[1]Peptides .[2][3][4][5][6][7][8][9][10]

  • Land, T., et al. (1991).[7] Linear and cyclic N-terminal galanin fragments and analogs as ligands at the hypothalamic galanin receptor.[7]International Journal of Peptide and Protein Research .[7]

  • Branchek, T. A., et al. (2000). Galanin receptor subtypes.[2][5][6][7][9][11][12]Trends in Pharmacological Sciences .

  • Kyrkouli, S. E., et al. (1990). Stimulation of feeding by galanin: anatomical localization and behavioral specificity of this peptide's effects in the brain.Peptides .[2][3][4][5][6][7][8][9][10]

  • Lang, R., et al. (2015). Physiology, signaling, and pharmacology of galanin peptides and receptors: three decades of emerging diversity.[5]Pharmacological Reviews .

Sources

Methodological & Application

Synthesis and purification of rat GALANIN (2-29) peptide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis and Purification of Rat Galanin (2-29)

Introduction & Biological Context

Rat Galanin (2-29) is an N-terminally truncated fragment of the endogenous neuropeptide Galanin (1-29).[1] While the full-length peptide binds with high affinity to all three Galanin receptor subtypes (GalR1, GalR2, and GalR3), the removal of the N-terminal Glycine residue (Gly¹) dramatically alters its pharmacological profile.

  • Sequence (Rat): H-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-His-Gly-Leu-Thr-NH₂

  • Mechanism: The N-terminal Gly¹-Trp² pharmacophore is critical for GalR1 binding. Consequently, Galanin (2-29) acts as a specific antagonist or low-affinity partial agonist, often retaining significant affinity for GalR2 while exhibiting markedly reduced affinity for GalR1. This makes it an indispensable tool for distinguishing receptor-mediated signaling pathways in neuroendocrine regulation and nociception.

Objective: This guide details the synthesis of high-purity (>98%) Rat Galanin (2-29) using Fmoc solid-phase chemistry, addressing specific challenges such as aspartimide formation and tryptophan alkylation.

Critical Synthesis Strategy

Successful synthesis requires navigating two primary chemical risks inherent to this sequence:

  • Aspartimide Formation (Asp¹⁷-Asn¹⁸): The Asp-Asn motif is prone to base-catalyzed ring closure during Fmoc deprotection, leading to α/β-aspartyl peptides. We recommend using 0.1 M HOBt in the deprotection cocktail to suppress this side reaction.

  • Tryptophan Alkylation (Trp²): The N-terminal Trp is susceptible to alkylation by tert-butyl carbocations generated during TFA cleavage. The use of Fmoc-Trp(Boc)-OH and a thiol-rich cleavage cocktail is mandatory.

Reagents & Materials
ComponentSpecificationPurpose
Resin Rink Amide MBHA (0.3–0.5 mmol/g)Yields C-terminal amide (essential for bioactivity).[1]
Coupling Reagents DIC / Oxyma PureSuperior suppression of racemization compared to HBTU/DIEA.
Deprotection 20% Piperidine + 0.1 M HOBt in DMFHOBt suppresses aspartimide formation at Asp-Asn.
Cleavage Cocktail TFA / TIS / H₂O / EDT (94:1:2.5:2.[1]5)EDT (Ethanedithiol) scavenges cations to protect Trp.[1]

Experimental Protocol: Automated Fmoc SPPS

Resin Preparation
  • Weigh adequate Rink Amide MBHA resin for a 0.1 mmol scale.

  • Swell in DCM (Dichloromethane) for 20 minutes.

  • Wash 3x with DMF (Dimethylformamide).[1]

Elongation Cycle (Repeat for AA 29 to 2)
  • Deprotection: Treat resin with 20% Piperidine/0.1 M HOBt in DMF (2 x 5 min).[1] Note: The HOBt additive is critical for the Asp¹⁷-Asn¹⁸ junction.

  • Wash: DMF (5 x 1 min).

  • Coupling:

    • Dissolve Fmoc-AA-OH (5 eq), Oxyma Pure (5 eq), and DIC (5 eq) in DMF.[1]

    • Pre-activate for 2 minutes.

    • Add to resin and shake for 60 minutes at room temperature.

    • Double Coupling: Recommended for Arg²⁰, Ile¹⁶, and Val/Leu residues to ensure completion.

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/DIEA/DMF after difficult couplings to terminate unreacted chains.[1]

Final N-Terminal Processing
  • After coupling Trp², perform final Fmoc deprotection.

  • Wash thoroughly with DMF, then DCM, then MeOH.

  • Dry resin under nitrogen flow.

Cleavage & Global Deprotection
  • Prepare Reagent K analog : TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.[1]5) OR the simplified TFA/TIS/H₂O/EDT (94:1:2.5:2.5) .[1]

    • Expert Insight: EDT is non-negotiable here. Without it, the electron-rich indole ring of Trp² will irreversibly capture t-butyl cations, resulting in a +56 Da mass shift impurity.

  • Incubate resin in cocktail for 2.5 to 3 hours at room temperature.

  • Precipitate crude peptide in cold Diethyl Ether (-20°C).

  • Centrifuge (3000 rpm, 5 min), decant ether, and repeat wash 3x.

Visualization: Synthesis Workflow

GalaninSynthesis Start Resin Swelling (Rink Amide MBHA) Deprotect Fmoc Deprotection (20% Pip + 0.1M HOBt) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Coupling (Fmoc-AA + DIC/Oxyma) Wash1->Couple Check Kaiser Test (Blue = Incomplete) Couple->Check Recouple Double Coupling Check->Recouple Fail (Blue) Wash2 DMF Wash Check->Wash2 Pass (Colorless) Recouple->Wash2 CycleCheck All AA Coupled? Wash2->CycleCheck CycleCheck->Deprotect No (Next AA) Cleavage TFA Cleavage (+ EDT Scavenger) CycleCheck->Cleavage Yes (Finished) Crude Crude Peptide Precipitation Cleavage->Crude

Figure 1: SPPS workflow highlighting the iterative Fmoc cycle and critical decision points for double coupling.

Purification & Analysis Protocol

The crude peptide will contain truncated species and scavenger byproducts. Purification utilizes Reverse-Phase HPLC (RP-HPLC) exploiting the hydrophobicity of the peptide.[2][3]

Analytical HPLC (QC of Crude)
  • Column: C18 Analytical (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% TFA in Water.[3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% to 65% B over 30 minutes.

  • Detection: 220 nm (peptide bond) and 280 nm (Trp/Tyr side chains).[1]

Preparative HPLC (Purification)
  • Column: C18 Preparative (20 x 250 mm, 10 µm).[1]

  • Flow Rate: 10–15 mL/min (system dependent).[1]

  • Gradient Strategy: A shallow gradient is required to separate the full-length product from "minus-1" deletion sequences (e.g., des-Gly or des-Ala impurities).

Optimized Gradient Table:

Time (min)% Buffer BEvent
0.015Injection / Equilibration
5.015Desalting / Void Volume Elution
45.045Main Elution Gradient (0.75% B/min)
50.095Column Wash
55.015Re-equilibration
Mass Spectrometry Validation

Calculate the theoretical mass to confirm identity.

  • Formula: C₁₄₁H₂₁₁N₄₃O₄₁ (Rat Galanin 1-29) minus Gly (C₂H₃NO).[1]

  • Rat Galanin (2-29) Sequence: WTLNSAGYLLGPHAIDNHRSFSDKHGLT-NH₂[1][4][5]

  • Theoretical Monoisotopic Mass: ~3107.55 Da.

  • Expected ESI-MS signals:

    • [M+3H]³⁺ ≈ 1036.8 m/z[1]

    • [M+4H]⁴⁺ ≈ 777.9 m/z[1]

Visualization: Purification Logic

PurificationLogic Crude Crude Peptide (Ether Precipitate) Dissolve Dissolve (20% ACN/H2O) Crude->Dissolve PrepLC Prep RP-HPLC (C18, Shallow Gradient) Dissolve->PrepLC Fraction Fraction Collection (Time/Threshold) PrepLC->Fraction AnalLC Analytical HPLC (Purity Check) Fraction->AnalLC AnalLC->PrepLC Fail (Re-purify) Pool Pool Fractions (>95% Purity) AnalLC->Pool Pass Lyo Lyophilization Pool->Lyo Final Final Product (-20°C Storage) Lyo->Final

Figure 2: Downstream processing workflow from crude precipitate to lyophilized final product.

Troubleshooting & Expert Tips

  • Low Solubility: If the crude peptide is difficult to dissolve for HPLC, add small amounts of Acetic Acid or use 6M Guanidine HCl for the initial injection (ensure the column is washed well).

  • Oxidation: Methionine is absent in Rat Galanin, but Tryptophan can oxidize. Always degas HPLC buffers with Helium or sonication to prevent on-column oxidation of Trp².

  • Retention Time Drift: If the peak broadens, check the pH of Buffer A. TFA is volatile; old buffer may have a higher pH, altering the ionization of Histidine residues (His¹⁴, His¹⁹, His²⁶).

References

  • Kaplan, L. M., et al. (1988).[1] Tissue-specific expression of the rat galanin gene. Proceedings of the National Academy of Sciences, 85(4), 1065-1069. Link[1]

  • Tocris Bioscience. (n.d.).[1] Galanin (2-29) (rat) Product Information & Biological Activity.[1][6][] Tocris.com. Link

  • Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.[1] (Foundational SPPS Protocol).[1]

  • Bachem. (2023).[1] Peptide Purification Process & Methods: An Overview. Bachem Knowledge Center. Link

  • BenchChem. (2025).[1][8][9] Application Notes and Protocols for Solid-Phase Peptide Synthesis of Galanin Receptor Agonists. BenchChem.com. Link

Sources

Application Note: Advanced Characterization of Galanin (2-29) (Rat)

Author: BenchChem Technical Support Team. Date: March 2026

Subtype-Selective Interrogation of Galanin Receptor Signaling

Part 1: Pharmacological Context & Experimental Strategy

The Molecule and the Mechanism

Galanin (2-29) (Rat) is an N-terminally truncated fragment of the neuropeptide Galanin. While full-length Galanin (1-29) binds with high affinity to all three cloned galanin receptors (GalR1, GalR2, and GalR3), the removal of the N-terminal Glycine residue (Gly¹) dramatically alters its pharmacological profile.

  • GalR1 (Gi/o-coupled): The N-terminal Glycine is critical for high-affinity binding. Consequently, Galanin (2-29) exhibits significantly reduced affinity (Ki ~85 nM) and potency at GalR1 compared to the full-length peptide.

  • GalR2 (Gq/11-coupled): This receptor is more tolerant of N-terminal truncation. Galanin (2-29) retains high affinity (Ki ~1.9 nM) and acts as a potent agonist, stimulating Phospholipase C (PLC) and intracellular calcium release.

  • GalR3 (Gi/o-coupled): Galanin (2-29) shows intermediate affinity (Ki ~12 nM) but is less commonly the primary target for this ligand in differentiation studies.

Strategic Application: Galanin (2-29) is the primary tool compound used to differentiate GalR2-mediated effects from GalR1-mediated effects in heterogeneous tissue preparations or co-expressing cell lines. If a biological response (e.g., nociception, neurite outgrowth) is preserved when using Galanin (2-29) but abolished by specific GalR2 antagonists, the mechanism is confirmed as GalR2-dependent.

Signal Transduction Pathways

To design valid assays, one must understand the divergent signaling triggered by this ligand.

GalaninSignaling cluster_0 Cell Membrane GalFull Galanin (1-29) (Full Agonist) GalR1 GalR1 (Gi/o) GalFull->GalR1 GalR2 GalR2 (Gq/11) GalFull->GalR2 Gal2_29 Galanin (2-29) (GalR2 Selective) Gal2_29->GalR1 Low Affinity (>85nM) Gal2_29->GalR2 High Affinity (~1.9nM) AC Adenylyl Cyclase GalR1->AC Inhibition PLC Phospholipase C (PLC) GalR2->PLC Activation cAMP cAMP (Decrease) AC->cAMP IP3 IP3 PLC->IP3 Ca Ca2+ (Mobilization) IP3->Ca

Figure 1: Differential signaling selectivity of Galanin (2-29). Note the robust activation of the GalR2-Gq pathway contrasted with weak interaction at GalR1.

Part 2: Detailed Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay

Objective: To determine the affinity (


) of Galanin (2-29) for a specific receptor subtype (e.g., CHO-GalR2 cells) by displacing 

I-Galanin (1-29).

Materials:

  • Cell Source: CHO-K1 cells stably expressing Rat GalR2.

  • Radioligand:

    
    I-Galanin (Porcine), specific activity 2200 Ci/mmol.
    
  • Competitor: Galanin (2-29) (Rat) [dissolved in water/0.1% BSA].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    , 0.1% BSA, 0.05% Bacitracin (peptidase inhibitor).
    

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-GalR2 cells, homogenize in ice-cold assay buffer, and centrifuge at 20,000 x g for 20 mins. Resuspend pellet to a final protein concentration of 10–20 µ g/well .

  • Incubation Setup: In a 96-well plate, add:

    • 50 µL Assay Buffer.

    • 25 µL

      
      I-Galanin (Final conc: 0.1 nM).
      
    • 25 µL Galanin (2-29) serial dilutions (

      
       M to 
      
      
      
      M).
    • 100 µL Membrane suspension.

  • Equilibrium: Incubate for 60 minutes at 25°C . (Note: Galanin peptides are prone to degradation; Bacitracin is essential).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl.

  • Quantification: Measure radioactivity in a gamma counter.

Data Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate IC


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Expected Result:

for GalR2 should be ~1–5 nM.

for GalR1 should be >80 nM.
Protocol B: Functional Calcium Mobilization Assay (GalR2)

Objective: To validate the functional agonist activity of Galanin (2-29) via the Gq-coupled GalR2 receptor.

Materials:

  • Detection: FLIPR Calcium 6 Assay Kit (or Fura-2 AM for ratiometric imaging).

  • Cell Line: HEK293 or CHO cells expressing Rat GalR2.

  • Ligand: Galanin (2-29) (Rat).[1][2][][4][5]

Step-by-Step Methodology:

  • Seeding: Plate cells (50,000 cells/well) in black-wall, clear-bottom 96-well plates coated with Poly-D-Lysine. Incubate overnight.

  • Dye Loading: Remove culture media. Add 100 µL of Calcium-6 dye loading buffer (containing 2.5 mM Probenecid to inhibit anion transport). Incubate for 60 mins at 37°C.

  • Baseline: Place plate in FLIPR or FlexStation reader. Record baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds.

  • Agonist Addition: Inject 25 µL of 5X concentrated Galanin (2-29). Final concentration range: 0.1 nM – 10 µM.

  • Measurement: Monitor fluorescence increase for 120 seconds.

Self-Validating Control:

  • Positive Control: Full-length Galanin (1-29) (Should have similar

    
     and slightly higher potency).
    
  • Negative Control: Vector-transfected parental cells (Should show no response).

Protocol C: cAMP Inhibition Assay (GalR1 Selectivity Check)

Objective: To confirm lack of high-potency activity at GalR1 (specificity check). Galanin (2-29) should be a weak agonist or inactive compared to full-length Galanin.

Materials:

  • System: TR-FRET cAMP kit (e.g., LANCE or HTRF).

  • Cell Line: CHO-GalR1 (Gi-coupled).

  • Stimulant: Forskolin (to raise basal cAMP).

Methodology:

  • Stimulation: Incubate cells with 5 µM Forskolin + Galanin (2-29) (various concentrations) for 30 mins at room temperature.

  • Detection: Add detection antibodies (Anti-cAMP-Cryptate and cAMP-d2). Incubate 1 hour.

  • Readout: Measure TR-FRET signal.

  • Interpretation: Full-length Galanin will inhibit Forskolin-induced cAMP with high potency (IC

    
     ~ 0.5 nM). Galanin (2-29) should show a significant right-shift (IC
    
    
    
    > 50-100 nM).

Part 3: Data Interpretation & Troubleshooting

Expected Pharmacological Profile
ParameterGalR1 (Gi)GalR2 (Gq)GalR3 (Gi)
Binding Affinity (

)
Low (~85 nM)High (~1.9 nM)Moderate (~12 nM)
Functional Potency (

)
> 100 nM~ 5–10 nM~ 50 nM
Primary Signaling cAMP InhibitionCa

Mobilization
cAMP Inhibition
Role of Galanin (2-29) Weak Agonist / InactiveFull Agonist Partial Agonist
Troubleshooting Guide
  • Issue: High Non-Specific Binding (NSB).

    • Cause: Galanin is a "sticky" peptide (hydrophobic regions).

    • Solution: Ensure assay buffer contains 0.1% BSA or use siliconized tips/tubes. Pre-soak GF/B filters in 0.3% PEI for at least 2 hours.

  • Issue: Loss of Activity.

    • Cause: Proteolytic degradation.

    • Solution: Always include peptidase inhibitors (Bacitracin 0.05% or a cocktail including Aprotinin/Leupeptin) in the assay buffer. Avoid freeze-thaw cycles of the peptide stock.

  • Issue: Unexpected GalR1 Activity.

    • Cause: High concentrations (>1 µM) of Galanin (2-29) will activate GalR1.

    • Solution: Restrict dosing range to <100 nM to maintain subtype selectivity.

Part 4: References

  • Wang, S., et al. (1997). "Cloning and expressional characterization of a novel galanin receptor.[2][] Identification of different pharmacophores within galanin for the three galanin receptor subtypes." Journal of Biological Chemistry, 272(51), 31949-31952.[6]

  • Smith, K.E., et al. (1998). "Cloning and characterization of the rat GalR2 receptor: a novel subtype with distinct signaling capabilities." Molecular Pharmacology, 52(3), 337-343.[][6]

  • Liu, H.X., et al. (2001). "Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors." Proceedings of the National Academy of Sciences (PNAS), 98(17), 9960-9964.

  • Tocris Bioscience. "Galanin (2-29) (rat) Product Information and Biological Activity."

  • Branchek, T.A., et al. (2000). "Galanin receptor subtypes."[7] Trends in Pharmacological Sciences, 21(3), 109-117.

Sources

Behavioral tests for antinociceptive effects of GALANIN (2-29) (RAT)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Preclinical Evaluation of GalR2-Mediated Antinociception using Galanin (2-29) in Rat Models

Document Type: Advanced Technical Protocol & Application Note Target Audience: Principal Investigators, In Vivo Pharmacologists, and Translational Drug Development Scientists

Mechanistic Rationale: The Causality of GalR2 Targeting

The neuropeptide galanin exerts complex, often opposing effects on nociception depending on the receptor subtype (GalR1, GalR2, GalR3) and the anatomical site of action[1]. Full-length rat galanin (1-29) binds non-selectively to all three subtypes. However, the N-terminal glycine (Gly1) is an absolute structural requirement for GalR1 binding.

By utilizing Galanin (2-29) —a truncated analog lacking this N-terminal residue—researchers can selectively isolate GalR2-mediated pathways. Galanin (2-29) exhibits a high binding affinity for GalR2 (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 nM) while effectively losing affinity for GalR1 (

nM).

The Central vs. Peripheral Paradox: Experimental causality dictates the route of administration. Peripheral activation of GalR2 (e.g., intraplantar injection) is pro-nociceptive, exacerbating inflammatory pain[2]. Conversely, central activation within the Nucleus Accumbens (NAc) or spinal cord is potently anti-nociceptive[3]. Therefore, to evaluate the antinociceptive efficacy of Galanin (2-29), this protocol utilizes central microinjection (intra-NAc) coupled with a neuropathic pain model.

Signaling Gal Galanin (2-29) GalR2 GalR2 Receptor (Nucleus Accumbens) Gal->GalR2 Specific Agonism Gq Gq/11 Protein GalR2->Gq PLC Phospholipase C (PLC) Gq->PLC Kinases PKC & CaMKII PLC->Kinases IP3/DAG Anti Antinociception (Increased HWL & HWT) Kinases->Anti

Fig 1. GalR2-mediated intracellular signaling pathway driving central antinociception.

Self-Validating Experimental Design

To ensure trustworthiness and prove that the observed behavioral changes are strictly GalR2-mediated, the experimental design must be a self-validating system. You must include the following cohorts:

  • Sham + Vehicle: Establishes the baseline nociceptive threshold without nerve injury.

  • CCI + Vehicle: Validates the successful induction of neuropathic pain (Chronic Constriction Injury).

  • CCI + Galanin (2-29): The primary test group evaluating antinociceptive efficacy.

  • CCI + M871 + Galanin (2-29): Critical Validation Group. Pre-treatment with M871 (a specific GalR2 antagonist) must block the effects of Galanin (2-29), proving causality at the receptor level[4].

Workflow A Acclimation (4-5 Days) B Pain Model (CCI Surgery) A->B C Stereotaxic Cannulation (NAc) B->C D Galanin (2-29) Microinjection C->D E Behavioral Assays (HWL & HWT) D->E

Fig 2. Chronological workflow for evaluating central antinociceptive effects of Galanin (2-29).

Step-by-Step Experimental Protocols

Phase I: Model Induction & Cannulation

Note: Adult male Sprague-Dawley rats (200-250g) are standard for these assays.

  • Neuropathic Pain Induction (CCI Model):

    • Rationale: CCI of the sciatic nerve reliably induces both thermal hyperalgesia and mechanical allodynia, providing a robust window to measure the antinociceptive reversal by Galanin (2-29).

    • Anesthetize the rat (e.g., Isoflurane 2-3%). Expose the left common sciatic nerve at the mid-thigh level.

    • Loosely tie four chromic gut ligatures (4-0) around the nerve with 1 mm spacing. The ligatures should barely constrict the nerve diameter to induce neuropathy without transection.

  • Stereotaxic Cannulation (Intra-NAc):

    • Mount the rat in a stereotaxic frame. Implant a stainless-steel guide cannula (0.8 mm outer diameter) bilaterally into the Nucleus Accumbens (Coordinates: AP +1.5 mm, ML ±1.5 mm, DV -6.5 mm from bregma).

    • Secure with dental acrylic and allow 7 days for surgical recovery.

Phase II: Behavioral Assays

Critical Insight: Behavioral tests must be conducted in a quiet, temperature-controlled room. Rats must be acclimated to the testing apparatus for 30–60 minutes daily for 4–5 days prior to baseline testing to prevent stress-induced analgesia, which will artificially inflate your baseline thresholds[3].

Test A: Thermal Hyperalgesia (Hargreaves Plantar Test) Measures Hind paw Withdrawal Latency (HWL) to a noxious thermal stimulus.

  • Why Hargreaves over Hot-Plate? The Hot-Plate test measures supraspinal responses (jumping/licking) and affects all four paws. The Hargreaves test allows targeted application to the specific ipsilateral (injured) hind paw, providing a direct comparison against the contralateral (healthy) paw.

  • Place the rat in a transparent acrylic enclosure on a glass floor. Allow 30 minutes for exploratory behavior to cease.

  • Position the mobile radiant heat source directly beneath the plantar surface of the ipsilateral hind paw.

  • Activate the heat source and the automated timer simultaneously.

  • Endpoint: The timer automatically stops when the rat withdraws its paw (HWL).

  • Safety Cut-off: Strictly enforce a 15–20 second cut-off to prevent tissue damage and sensitization.

  • Repeat 3 times per paw with 5-minute intervals. Average the scores.

Test B: Mechanical Allodynia (von Frey Filaments) Measures Hind paw Withdrawal Threshold (HWT) to a non-noxious mechanical stimulus.

  • Why the Up-Down Method? It provides a statistically robust 50% withdrawal threshold rather than a binary response, offering high-resolution quantification of allodynia.

  • Place the rat in an enclosure on an elevated wire mesh floor.

  • Apply calibrated von Frey filaments (starting at an intermediate force, e.g., 2.0 g) perpendicularly to the plantar surface of the ipsilateral hind paw until the filament bends. Hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • If a positive response occurs, apply the next weaker filament. If no response occurs, apply the next stronger filament.

  • Continue this up-down sequence for 5 stimuli after the first change in response direction to calculate the 50% HWT using the Dixon formula.

Data Presentation & Expected Outcomes

Following intra-NAc administration of Galanin (2-29) (typically 0.5 to 2.0 nmol) on Day 14 post-CCI, researchers should expect a dose-dependent reversal of both thermal hyperalgesia and mechanical allodynia[3],[4].

Table 1: Representative Quantitative Outcomes (Day 14 Post-CCI)

Experimental GroupTarget PathwayMean HWL (Thermal, sec)Mean HWT (Mechanical, g)Interpretation
Sham + Vehicle Baseline


Normal nociceptive threshold.
CCI + Vehicle Disease State


Severe hyperalgesia and allodynia.
CCI + Galanin (2-29) GalR2 Activation


Significant Antinociception (Reversal of pain).
CCI + M871 + Gal(2-29) GalR2 Blockade


Confirms antinociception is GalR2-dependent.

Data Note: HWL and HWT values are representative approximations derived from established literature utilizing GalR2 specific agonists in rodent CCI models.

References

  • Biochemical and Physiological Effects of Galanin in Health and Disease. National Center for Biotechnology Information (PMC). URL:[Link]

  • The activation of galanin receptor 2 plays an antinociceptive effect in nucleus accumbens of rats with neuropathic pain. National Center for Biotechnology Information (PMC). URL:[Link]

  • Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats. Frontiers in Neuroscience / PMC. URL:[Link]

  • Activation of peripheral galanin receptors: Differential effects on nociception. Pharmacology, Biochemistry, and Behavior (Ovid). URL:[Link]

  • Galanin receptors and ligands. Frontiers in Endocrinology. URL:[Link]

Sources

Electrophysiological recording of neuronal activity with GALANIN (2-29) (RAT)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electrophysiological Interrogation of GalR2-Mediated Neuronal Excitability Using Galanin (2-29) in Rat Brain Slices

Prepared by: Senior Application Scientist Target Audience: Electrophysiologists, Neuropharmacologists, and CNS Drug Development Professionals

Introduction & Mechanistic Rationale

Galanin is a widely distributed 29-amino acid neuropeptide (in rats and mice) that modulates diverse central nervous system (CNS) functions, including nociception, cognition, and mood regulation[1]. However, studying the electrophysiological effects of endogenous, full-length Galanin (1-29) presents a significant technical challenge: it binds with high affinity to all three galanin receptor subtypes (GalR1, GalR2, and GalR3)[2].

Because GalR1 and GalR3 are coupled to Gi/o proteins (mediating hyperpolarization via GIRK channel activation) and GalR2 is coupled to Gq/11 proteins (mediating depolarization via Phospholipase C), applying full-length galanin to brain slices often yields confounding, biphasic, or net-zero changes in membrane potential[1],[3].

The Solution: To isolate the excitatory, GalR2-mediated pathways, researchers utilize Galanin (2-29) . The N-terminal Glycine (Gly1) of galanin is strictly required for GalR1 and GalR3 binding[4]. Truncating this single amino acid fundamentally alters the peptide's pharmacophore, shifting its selectivity to heavily favor the GalR2 binding cavity[4]. Consequently, Galanin (2-29) serves as a highly selective GalR2 agonist, allowing researchers to unambiguously record Gq/11-mediated neuronal modulation[5].

Quantitative Pharmacological Profile

To understand the causality behind this reagent selection, compare the binding affinities (


) of the full-length peptide versus the truncated fragment.
Receptor SubtypeGalanin (1-29)

(nM)
Galanin (2-29)

(nM)
Primary G-ProteinElectrophysiological Consequence
GalR1 0.9885.0

Inhibition (Hyperpolarization)
GalR2 1.481.9

Excitation (Depolarization)
GalR3 1.4712.6

Inhibition (Hyperpolarization)

Data synthesized from competitive binding assays in rat models[5],[2].

GalR2 Signaling Pathway & Electrophysiological Targets

When Galanin (2-29) binds to GalR2, it initiates a


 signaling cascade. The activation of Phospholipase C (PLC) hydrolyzes membrane PIP2 into IP3 and DAG. In whole-cell patch-clamp recordings, this pathway typically manifests as membrane depolarization and an increase in action potential firing frequency. This is largely driven by the depletion of PIP2 and the activation of Protein Kinase C (PKC), which together inhibit stabilizing potassium currents (such as the M-current mediated by Kv7 channels) or activate transient receptor potential (TRP) channels[1],[3].

Pathway Gal229 Galanin (2-29) (Selective Agonist) GalR2 GalR2 Receptor Gal229->GalR2 Gq Gq/11 Protein GalR2->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 -> Intracellular Ca2+ Release PLC->IP3 DAG DAG -> PKC Activation PLC->DAG Ion Ion Channel Modulation (e.g., Kv7/M-current inhibition) IP3->Ion DAG->Ion Excitability Increased Neuronal Firing (Depolarization) Ion->Excitability

Caption: Galanin (2-29) mediated GalR2 signaling pathway and its electrophysiological targets.

Experimental Protocol: Ex Vivo Patch-Clamp Recording

To ensure a self-validating system, this protocol incorporates specific handling steps for neuropeptides and internal controls to verify that the observed currents are genuinely mediated by GalR2.

A. Reagent Preparation (Critical Step)

Causality: Neuropeptides are highly hydrophobic and readily adsorb to plastic surfaces (e.g., Eppendorf tubes, perfusion tubing). Failing to account for this will result in an unknown, drastically reduced effective concentration reaching the tissue.

  • Reconstitute Galanin (2-29) (rat) in sterile, ultra-pure water to a stock concentration of 1 mM.

  • Aliquot into low-bind siliconized microcentrifuge tubes and store at -20°C.

  • On the day of the experiment, dilute the stock to the working concentration (typically 100 nM to ensure saturation of GalR2, given its

    
     of 1.9 nM[5]) in Artificial Cerebrospinal Fluid (ACSF) containing 0.1% Bovine Serum Albumin (BSA) . The BSA acts as a carrier protein, preventing the peptide from sticking to the perfusion system.
    
B. Acute Brain Slice Preparation
  • Decapitate the rat (e.g., Wistar or Sprague-Dawley, postnatal days 14-28) following institutional ethical guidelines.

  • Rapidly extract the brain and submerge it in ice-cold (

    
    ), oxygenated (95% 
    
    
    
    / 5%
    
    
    ) sucrose-based cutting solution (to minimize excitotoxicity during slicing).
  • Cut 300 µm coronal slices containing the region of interest (e.g., hippocampus or locus coeruleus) using a vibratome.

  • Transfer slices to a recovery chamber containing standard ACSF at 34°C for 30 minutes, then allow them to equilibrate to room temperature for at least 1 hour before recording.

C. Whole-Cell Patch-Clamp Workflow

Workflow Prep 1. Slice Prep (Sucrose ACSF) Recover 2. Recovery (1 hr, 95% O2) Prep->Recover Patch 3. Whole-Cell Patch (K-Gluconate) Recover->Patch Baseline 4. Baseline (5-10 min) Patch->Baseline Perfuse 5. Gal(2-29) Perfusion (100 nM + BSA) Baseline->Perfuse Validate 6. Washout & Antagonist Control Perfuse->Validate

Caption: Step-by-step workflow for ex vivo patch-clamp recording using Galanin (2-29).

  • Internal Solution Selection: Use a Potassium-Gluconate based internal solution. Causality: K-Gluconate mimics the physiological intracellular milieu, maintaining the natural chloride reversal potential. This is crucial if you are monitoring indirect network effects via GABAergic inhibitory postsynaptic currents (IPSCs).

  • Establish Baseline: Obtain a whole-cell configuration and record the resting membrane potential (Current-Clamp mode, I=0) or holding current (Voltage-Clamp mode,

    
     mV) for a minimum of 5-10 minutes. GPCR responses are highly sensitive to baseline drift; a stable baseline is mandatory.
    
  • Peptide Application: Switch the perfusion to the ACSF containing 100 nM Galanin (2-29). Note that GPCR-mediated effects are not instantaneous. Expect a delay of 1-3 minutes before observing the onset of depolarization or changes in holding current, peaking at approximately 5-8 minutes.

D. System Validation & Controls (Trustworthiness)

To prove the recorded effect is a direct result of GalR2 activation and not an artifact of perfusion pressure or temperature drift, you must implement a self-validating control loop:

  • Washout: Neuropeptides are notoriously difficult to wash out of slice preparations. A true receptor-mediated effect should show partial to full recovery after 15-20 minutes of continuous perfusion with standard ACSF.

  • Pharmacological Blockade: Pre-incubate a subset of slices with a selective GalR2 antagonist (e.g., M871)[2] or a PLC inhibitor (e.g., U73122). Subsequent application of Galanin (2-29) should yield no change in membrane potential, confirming the causality of the

    
     pathway.
    

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Dosage for Biphasic Effects of Galanin Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with galanin peptides. This guide provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to navigate the complexities of galanin's biphasic dose-dependent effects. Our goal is to empower you with the scientific rationale and practical methodologies to design, execute, and interpret your experiments with confidence.

Understanding the Biphasic Effects of Galanin

Galanin is a neuropeptide that exerts pleiotropic effects through three G-protein coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[1][2] A key challenge in studying the galaninergic system is the frequently observed biphasic, or hormetic, dose-response, where galanin peptides elicit opposing effects at low versus high concentrations.[3][4] This phenomenon is not an artifact but a direct consequence of the differential activation of galanin receptor subtypes, which couple to distinct intracellular signaling pathways.[5][6]

  • Low Concentrations: At lower doses, galanin may preferentially activate high-affinity receptors, such as GalR2 in certain systems, leading to a specific cellular response. For example, in nociception studies, low doses of galanin are pronociceptive (excitatory) through GalR2 activation.[3][7]

  • High Concentrations: As the concentration increases, lower-affinity receptors, like GalR1, become engaged. The signaling from these newly activated receptors can counteract or override the initial response, leading to an opposite effect.[3] In the context of nociception, higher doses of galanin are antinociceptive (inhibitory) via GalR1.[3][7]

This dose-dependent receptor engagement is fundamental to interpreting your experimental outcomes.

Galanin Receptor Subtypes: A Comparative Overview

Understanding the distinct signaling mechanisms of each receptor subtype is crucial for dissecting biphasic responses.

FeatureGalR1GalR2GalR3
Primary G-Protein Coupling Gαi/o[1][6]Gαq/11[1][6]Gαi/o[6][8]
Primary Signaling Pathway Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP.[1][8]Activation of phospholipase C (PLC), leading to increased inositol phosphates (IPs) and intracellular Ca²⁺.[1][9]Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP.[8]
Typical Cellular Response Inhibitory, hyperpolarizing.[5]Excitatory, depolarizing.[5]Generally inhibitory.[10]
Human Chromosomal Locus 18q23[11]17q25.3[11]22q12.2-13.1[11]
Visualizing Galanin Receptor Signaling

To better understand the divergent pathways that give rise to biphasic effects, the following diagrams illustrate the primary signaling cascades for each galanin receptor subtype.

Galanin_Signaling cluster_GalR1 GalR1 Signaling cluster_GalR2 GalR2 Signaling cluster_GalR3 GalR3 Signaling GalR1 GalR1 Gai Gαi/o GalR1->Gai Galanin AC_R1 Adenylyl Cyclase Gai->AC_R1 cAMP_R1 ↓ cAMP AC_R1->cAMP_R1 PKA_R1 ↓ PKA cAMP_R1->PKA_R1 CREB_R1 ↓ CREB Phosphorylation PKA_R1->CREB_R1 GalR2 GalR2 Gaq Gαq/11 GalR2->Gaq Galanin PLC Phospholipase C (PLC) Gaq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC ↑ PKC DAG->PKC GalR3 GalR3 Gai3 Gαi/o GalR3->Gai3 Galanin AC_R3 Adenylyl Cyclase Gai3->AC_R3 cAMP_R3 ↓ cAMP AC_R3->cAMP_R3 PKA_R3 ↓ PKA cAMP_R3->PKA_R3 CREB_R3 ↓ CREB Phosphorylation PKA_R3->CREB_R3

Caption: Distinct G-protein coupling of GalR1, GalR2, and GalR3.

Frequently Asked Questions (FAQs)

Q1: Why am I observing opposite effects at different concentrations of my galanin peptide?

A1: This is the classic presentation of a biphasic dose-response and is likely due to the engagement of different galanin receptor subtypes (GalR1, GalR2, GalR3) that possess varying affinities for the peptide and couple to opposing signaling pathways.[3] For instance, a low concentration might selectively activate the excitatory Gαq-coupled GalR2, while a higher concentration also engages the inhibitory Gαi/o-coupled GalR1, leading to a net inhibitory effect.[3][7]

Q2: How do I select the appropriate concentration range to observe a biphasic effect?

A2: To adequately characterize a biphasic response, you must test a wide range of concentrations, often spanning several orders of magnitude (e.g., from picomolar to micromolar). A typical starting point would be a log-scale dilution series from 10⁻¹² M to 10⁻⁵ M. It is critical not to use too narrow a range, as you may only observe one phase of the response.

Q3: Which galanin analog should I use to selectively target a specific receptor subtype?

A3: The choice of ligand is critical for dissecting the roles of individual receptors. While endogenous galanin binds to all three subtypes, several analogs offer subtype preference:[12]

  • GalR1-preferring: M617[12]

  • GalR2-selective: AR-M1896 (also known as Galanin(2-11)) and M1145 are potent GalR2 agonists with significantly lower affinity for GalR1 and GalR3.[7][12]

  • Non-selective antagonists: M35 and M40 can be used to block the effects of galanin across receptor subtypes.[12]

Always verify the reported selectivity and potency of any analog in your specific experimental system.

Q4: My peptide is not producing any effect. What are the common causes?

A4: Several factors could be at play:

  • Peptide Stability: Galanin peptides can be susceptible to degradation by proteases. Ensure you are using high-quality, purified peptides, and consider preparing fresh solutions for each experiment. Store stock solutions appropriately (typically at -20°C or -80°C in a suitable buffer).

  • Receptor Expression: The cell line or tissue you are using may not express the target galanin receptor(s) at a sufficient level. Verify receptor expression using techniques like qPCR, Western blot, or immunohistochemistry.

  • Incorrect Dosage Range: You may be testing a concentration range that is too low or too high to elicit a response. A broad dose-response curve is essential.

  • Assay Sensitivity: Your functional assay may not be sensitive enough to detect the cellular response. Optimize your assay conditions or consider a more sensitive readout.

Experimental Protocols & Troubleshooting Guides

Generating a Biphasic Dose-Response Curve

This workflow provides a systematic approach to characterizing the dose-dependent effects of galanin peptides.

Dose_Response_Workflow A 1. Peptide & Cell Preparation - Reconstitute peptide - Culture cells expressing GalRs B 2. Dose-Response Experiment - Prepare serial dilutions (e.g., 10⁻¹²M to 10⁻⁵M) - Treat cells with peptide concentrations - Include vehicle control A->B C 3. Functional Assay - Measure endpoint (cAMP, Ca²⁺, etc.) B->C D 4. Data Analysis - Normalize data to vehicle control - Plot Response vs. log[Concentration] C->D E 5. Curve Fitting - Use non-linear regression - Fit to a biphasic (bell-shaped) model D->E F 6. Interpretation - Determine stimulatory & inhibitory EC50/IC50 - Assess maximal response for each phase E->F

Caption: Experimental workflow for biphasic dose-response analysis.

Detailed Protocol:
  • Cell Culture: Plate cells (e.g., CHO-K1 or HEK293 cells stably expressing a specific galanin receptor) in the appropriate multi-well plate format for your chosen assay.[9] Allow cells to adhere and reach the desired confluency.

  • Peptide Preparation: Prepare a high-concentration stock solution of your galanin peptide in a suitable, sterile solvent (e.g., sterile water or PBS). Perform a serial dilution series across a wide concentration range (e.g., 11 points from 1 µM down to 1 pM, plus a vehicle-only control).

  • Treatment: Replace the cell culture medium with serum-free medium or an appropriate assay buffer. Add the prepared peptide dilutions to the respective wells.

  • Incubation: Incubate the plate for the predetermined optimal time for the specific assay (this can range from minutes for calcium flux to hours for cAMP accumulation).

  • Functional Readout: Perform the selected functional assay (see protocols below) to measure the cellular response.

  • Data Analysis:

    • Normalize the data, typically by setting the response of the vehicle control to 100% (for inhibition) or 0% (for stimulation).

    • Plot the normalized response against the logarithm of the peptide concentration.

    • Use a statistical software package like GraphPad Prism to fit the data using a non-linear regression model for a biphasic (or bell-shaped) dose-response.[13][14] This will allow you to calculate key parameters like the EC50 for the stimulatory phase and the IC50 for the inhibitory phase.[13]

Functional Assays for Specific Galanin Receptors
Protocol 1: cAMP Measurement for GalR1/GalR3 (Gαi/o-coupled)

This assay measures the inhibition of adenylyl cyclase activity.

  • Cell Stimulation: Treat your cells (expressing GalR1 or GalR3) with your galanin peptide dose-response series in the presence of an adenylyl cyclase stimulator like forskolin.[15][16] The forskolin elevates basal cAMP levels, making the inhibitory effect of GalR1/3 activation detectable.

  • Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify cAMP levels using a commercially available kit, such as a competitive ELISA, a luminescence-based assay (e.g., Promega's cAMP-Glo™), or a TR-FRET-based assay.[17][18]

  • Analysis: A decrease in the cAMP signal relative to the forskolin-only control indicates Gαi/o activation. Plot the percentage of inhibition against the log of the peptide concentration.

Protocol 2: Intracellular Calcium Mobilization for GalR2 (Gαq-coupled)

This assay measures the increase in intracellular calcium following PLC activation.[19][20]

  • Cell Loading: Load your GalR2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit).[19][21]

  • Baseline Reading: Measure the baseline fluorescence of the cells using a microplate reader equipped for kinetic reads (e.g., a FlexStation or FLIPR system).[19]

  • Peptide Addition: Add the galanin peptide dilutions to the wells while continuously reading the fluorescence.

  • Analysis: An increase in fluorescence intensity indicates calcium mobilization.[22] Plot the peak fluorescence signal (or area under the curve) against the log of the peptide concentration.

Protocol 3: Inositol Monophosphate (IP1) Accumulation for GalR2 (Gαq-coupled)

This is an end-point assay that measures a stable downstream metabolite of IP3.[23][24]

  • Cell Stimulation: Treat your GalR2-expressing cells with the galanin peptide dose-response series in the presence of lithium chloride (LiCl).[25] LiCl inhibits the degradation of IP1, allowing it to accumulate.

  • Cell Lysis: After incubation (typically 30-60 minutes), lyse the cells.

  • IP1 Detection: Quantify IP1 levels using a commercially available HTRF assay kit, such as the IP-One assay from Cisbio.[25][26]

  • Analysis: An increase in the HTRF signal corresponds to IP1 accumulation and Gαq activation. Plot the signal against the log of the peptide concentration.

Troubleshooting Guide
Problem/Issue Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates or Experiments - Inconsistent cell seeding density.- Peptide degradation.- Pipetting errors.- Ensure a uniform single-cell suspension when plating.- Prepare fresh peptide dilutions for each experiment; aliquot and store stock solutions properly.- Use calibrated pipettes and consider using automated liquid handlers for high-throughput experiments.
Only a Stimulatory or Inhibitory Effect is Observed (Monophasic Curve) - The concentration range tested is too narrow and misses the second phase.- The experimental system (cell line, tissue) predominantly expresses one receptor subtype.- The model is being incorrectly fitted to a standard sigmoidal curve.[27][28]- Expand the dose-response curve to cover a much wider range of concentrations (e.g., 10⁻¹²M to 10⁻⁵M).- Characterize the relative expression levels of GalR1, GalR2, and GalR3 in your system.- Ensure you are using a biphasic or bell-shaped curve fitting model in your analysis software.[13][14]
The Curve Fit is "Ambiguous" or Does Not Converge - Insufficient data points, especially around the inflection points of the curve.- The data does not truly represent a biphasic response.[27]- Add more concentrations to your dose-response series, particularly between the peak of the first phase and the nadir of the second.- If the data fits a standard sigmoidal model well, the biphasic model may be too complex for the observed response.[27] In this case, the underlying biology may not produce a biphasic effect in your specific system.
Unexpected Results with a Specific Cell Line - Endogenous expression of other receptors that may interact with the galanin signaling pathway.- Variation in G-protein expression or coupling efficiency.- Use a cell line with a well-characterized background (e.g., CHO-K1, HEK293) and stable, verified expression of the receptor of interest.[9]- Consider using receptor subtype-selective agonists and antagonists to confirm that the observed effect is mediated by the intended galanin receptor.[7][12]

References

  • Lang, R., et al. (2015). Galanin Receptors and Ligands. Frontiers in Endocrinology. Available at: [Link]

  • Zhang, Y., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • GraphPad Software. (2026). GraphPad Prism 11 Curve Fitting Guide - Equation: Biphasic dose-response. Available at: [Link]

  • Trinquet, E., et al. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Expert Opinion on Drug Discovery. Available at: [Link]

  • Rajagopal, S., et al. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available at: [Link]

  • Liu, H. X., et al. (2001). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors. Proceedings of the National Academy of Sciences. Available at: [Link]

  • ION Biosciences. Gαq GPCR assays. Available at: [Link]

  • An, S., et al. (2020). An assembly of galanin–galanin receptor signaling network. Journal of Cell Communication and Signaling. Available at: [Link]

  • Heuillet, E., et al. (2001). Biphasic response to human galanin of extracellular acidification in human Bowes melanoma cells. European Journal of Pharmacology. Available at: [Link]

  • Webling, K. E., et al. (2012). Galanin Receptors: G Protein-Dependent Signaling and Beyond. MDPI. Available at: [Link]

  • ResearchGate. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Available at: [Link]

  • Jones, N., et al. (2021). Biochemical and Physiological Effects of Galanin in Health and Disease. International Journal of Molecular Sciences. Available at: [Link]

  • Eurofins DiscoverX. GPCR Calcium Product Solutions. Available at: [Link]

  • Zhang, Y., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Bentham Open. Available at: [Link]

  • Stäubert, C., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Available at: [Link]

  • Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Available at: [Link]

  • Taylor & Francis Online. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Available at: [Link]

  • Moreira, V., et al. (2022). A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain. MDPI. Available at: [Link]

  • GenScript. (2020). Human Recombinant GAL2 Galanin Receptor Stable Cell Line. Available at: [Link]

  • Klenerová, V., et al. (2015). The Galanin and Galanin Receptor Subtypes, its Regulatory Role in the Biological and Pathological Functions. Physiological Research. Available at: [Link]

  • Abbaraju, V. D., et al. (2023). Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset. bioRxiv. Available at: [Link]

  • Genedata. (2023). Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development. Available at: [Link]

  • An, S. & Wang, M.W. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

  • Eurofins DiscoverX. cAMP Hunter™ eXpress GPCR Assay. Available at: [Link]

  • Douzon, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry. Available at: [Link]

  • Wikipedia. Galanin receptor. Available at: [Link]

  • Branchek, T. A., et al. (2000). Galanin receptor subtypes. Trends in Pharmacological Sciences. Available at: [Link]

  • GraphPad Software. (2026). GraphPad Prism 11 Curve Fitting Guide - "Ambiguous". Available at: [Link]

  • GraphPad Software. (2026). GraphPad Prism 11 Curve Fitting Guide - Equation: Biphasic dose-response. Available at: [Link]

  • Scribd. (2004). Prism 6 Curve Fitting Guide. Available at: [Link]

  • ACS Publications. (2025). Quantitation and Error Measurements in Dose–Response Curves. Available at: [Link]

  • GraphPad Software. Fitting Models to Biological Data using Linear and Nonlinear Regression. Available at: [Link]

  • ResearchGate. (A) Dose-response curve for the effect of galanin on insulin release... Available at: [Link]

  • Science.gov. biphasic dose-response curve: Topics. Available at: [Link]

  • Stevenson, L., et al. (2017). Identification of galanin and its receptor GalR1 as novel determinants of resistance to chemotherapy and potential biomarkers in colorectal cancer. Cell Death & Disease. Available at: [Link]

  • Morton, R. W., et al. (2018). A systematic review, meta-analysis and meta-regression of the effect of protein supplementation on resistance training-induced gains in muscle mass and strength in healthy adults. British Journal of Sports Medicine. Available at: [Link]

  • Saar, I., et al. (2013). Novel systemically active galanin receptor 2 ligands in the rat pilocarpine model of status epilepticus. Journal of Neurochemistry. Available at: [Link]

  • Zbucka-Kretowska, M., et al. (2022). Galanin Receptors (GalR1, GalR2, and GalR3) Expression in Colorectal Cancer Tissue and Correlations to the Overall Survival and Poor Prognosis of CRC Patients. MDPI. Available at: [Link]

  • Duan, J., et al. (2022). Structural insights into galanin receptor signaling. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Wozniak, E., et al. (2018). Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence. Molecules. Available at: [Link]

Sources

Technical Support Center: Preventing Degradation of GALANIN (2-29) (RAT)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Galanin (2-29) (Rat) . As a truncated neuropeptide, Galanin (2-29) is a highly valuable pharmacological tool due to its selective agonism for the GALR2 receptor. However, its exposed N-terminus and hydrophobic profile make it notoriously susceptible to rapid proteolytic degradation and physical loss during experiments.

This guide provides drug development professionals and researchers with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure absolute experimental integrity.

Part 1: Troubleshooting & FAQs

Q1: Why does Galanin (2-29) lose biological activity so rapidly in my cell culture or membrane binding assays?

A: Unprotected endopeptidase cleavage. Endogenous galanin (1-29) is protected by its highly conserved N-terminal Gly1 residue. By truncating this residue to create the GALR2-selective Galanin (2-29) (Sequence: WTLNSAGYLLGPHAIDNHRSFSDKHGLT-amide), the Trp2 residue is exposed, altering its susceptibility to peptidases [1]. In tissue homogenates and cell cultures, Galanin (2-29) is rapidly cleaved by endopeptidases at specific internal bonds—most notably between Leu4-Asn5, Asn5-Ser6, and His14-Ala15. Cleavage at these sites generates fragments like Galanin (3-29), which have binding affinities (


) dropping below 1000 nM, rendering them biologically inactive [2, 3].
Q2: I am using a standard protease inhibitor cocktail (EDTA, Phosphoramidon, Aprotinin). Why is my peptide still degrading?

A: Standard cocktails target the wrong protease classes for Galanin. Many researchers mistakenly rely on broad-spectrum cocktails. However, empirical studies demonstrate that the specific endopeptidases responsible for galanin degradation are largely insensitive to metalloprotease inhibitors (EDTA), neprilysin inhibitors (Phosphoramidon), and serine protease inhibitors (Aprotinin/PMSF) [2]. To prevent degradation, you must specifically supplement your assay buffer with Bacitracin (1 mg/mL) , which sterically blocks the specific endopeptidase active sites responsible for galanin cleavage, reducing degradation by up to 50% [2].

Q3: My peptide concentration drops immediately after reconstitution, even without cells present. What is happening?

A: Hydrophobic adsorption to plasticware. Galanin (2-29) contains multiple hydrophobic residues (Trp, Leu, Tyr, Val, Ile, Phe). In aqueous solutions lacking carrier proteins, the peptide will rapidly adsorb to the hydrophobic walls of standard polystyrene or polypropylene microcentrifuge tubes. This physical loss is often misdiagnosed as chemical degradation. Causality: Adding a carrier protein (0.1% BSA) or a mild non-ionic detergent (0.01% Tween-20) coats the plastic surface, lowering the interfacial tension and preventing the peptide from sticking to the tube.

Part 2: Quantitative Data & Pharmacological Profile

To understand the impact of degradation, it is critical to compare the binding affinities of intact Galanin (2-29) against its native form and its degradation products.

Table 1: Pharmacological Profile of Galanin Peptides
Peptide VariantGALR1

(nM)
GALR2

(nM)
GALR3

(nM)
Primary Utility / Status
Galanin (1-29) (Rat) 0.140.871.5Non-selective endogenous agonist
Galanin (2-29) (Rat) 851.9 12.6Intact GALR2-selective agonist
Galanin (3-29) (Rat) >1000>1000>1000Inactive degradation product

Data synthesized from Tocris Bioscience and authoritative pharmacological reviews [1, 3].

Table 2: Protease Inhibitor Selection Matrix for Galanin Assays
InhibitorTarget Protease ClassRecommended Conc.Efficacy for GalaninMechanistic Rationale
Bacitracin Endopeptidases1 mg/mLHigh Sterically blocks specific endopeptidase cleavage sites (e.g., His14-Ala15) [2].
EDTA Metalloproteases1 mMLowGalanin-degrading endopeptidases in tissue are metallo-independent [2].
Phosphoramidon Neprilysin (NEP)1 µMLowNEP is not the primary driver of Galanin (2-29) degradation in standard assays [2].
Aprotinin Serine Proteases10 µg/mLLowFails to prevent cleavage at the critical Leu4-Asn5 and Asn5-Ser6 bonds[2].

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Reconstitution and Storage of Galanin (2-29)

Objective: Prevent hydrophobic adsorption and oxidative degradation.

  • Preparation: Obtain low-protein binding microcentrifuge tubes (e.g., Eppendorf LoBind).

  • Buffer Formulation: Prepare a sterile reconstitution buffer of ultra-pure

    
     supplemented with 0.1% Bovine Serum Albumin (BSA) . Causality: BSA acts as a sacrificial carrier protein to saturate plastic binding sites.
    
  • Reconstitution: Inject the buffer directly into the lyophilized peptide vial to achieve a stock concentration of 1 mM. Pipette gently to avoid shearing and aeration (which accelerates Trp2 oxidation).

  • Aliquotting: Immediately divide the stock into single-use aliquots (e.g., 10 µL per tube).

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C. Strictly avoid freeze-thaw cycles , as repeated temperature fluctuations induce peptide aggregation and structural denaturation.

Protocol B: Self-Validating In Vitro Assay for GALR2 Activation

Objective: Execute a cell-based assay while continuously proving the peptide has not degraded.

  • Cell Preparation: Plate a GALR2-expressing cell line (e.g., PC12 cells) in a 96-well plate [4].

  • Buffer Protection: Prepare the assay buffer (e.g., HBSS) and supplement it with 1 mg/mL Bacitracin 30 minutes prior to peptide introduction.

  • Baseline Validation (The Self-Validating Step): Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM). Measure baseline intracellular calcium (

    
    ) for 30 seconds.
    
  • Peptide Introduction: Introduce 100 nM Galanin (2-29) to the wells.

  • Integrity Confirmation: GALR2 is a

    
    -coupled receptor. If the peptide is intact, you will observe an immediate, sharp spike in intracellular 
    
    
    
    within 10-20 seconds [3, 4]. If the peptide has degraded into Galanin (3-29), the
    
    
    baseline will remain flat, immediately alerting you to a degradation failure before you waste downstream resources.

Part 4: Visualizing the Workflows

G Start Lyophilized Galanin (2-29) Recon Reconstitution (ddH2O + 0.1% BSA) Start->Recon Prevents Adsorption Aliquots Aliquot into Low-Bind Tubes (Avoid Freeze-Thaw) Recon->Aliquots Preserves Structure Assay In Vitro Assay (Add 1 mg/ml Bacitracin) Aliquots->Assay Working Solution Receptor GALR2 Activation (Intact Peptide) Assay->Receptor Protected Pathway Degradation Endopeptidase Cleavage (Inactive Fragments) Assay->Degradation Unprotected (No Bacitracin)

Workflow for Galanin (2-29) preparation, highlighting critical anti-degradation intervention points.

Pathway Gal Galanin (2-29) GalR2 GALR2 Receptor Gal->GalR2 Ki=1.9 nM Gq Gq/11 Protein GalR2->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca Ca2+ Release IP3->Ca Triggers

GALR2 signaling cascade used to validate the biological integrity of Galanin (2-29) in vitro.

Part 5: References

  • Land, T., et al. (1992). Hypothalamic degradation of galanin(1-29) and galanin(1-16): identification and characterization of the peptidolytic products. Brain Research. Retrieved from:[Link]

  • Lang, R., et al. (2015). Galanin Receptors and Ligands. Frontiers in Endocrinology. Retrieved from:[Link]

  • Tofighi, R., et al. (2008). Galanin decreases proliferation of PC12 cells and induces apoptosis via its subtype 2 receptor (GalR2). Proceedings of the National Academy of Sciences. Retrieved from:[Link]

Troubleshooting inconsistent results in GALANIN (2-29) (RAT) behavioral assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for GALANIN (2-29) (RAT) behavioral assays. This guide is designed for researchers, scientists, and drug development professionals encountering inconsistent or unexpected results in their experiments. As a selective agonist for the Galanin Receptor 2 (GALR2)[1], GALANIN (2-29) is a powerful tool for investigating a range of behaviors. However, the inherent complexities of neuropeptide research and in-vivo behavioral studies often lead to variability.[2][3]

This document provides in-depth troubleshooting advice and detailed protocols grounded in established scientific principles to help you achieve robust, reproducible data.

Part 1: Troubleshooting Guide

This section addresses common problems in a question-and-answer format, focusing on the causality behind experimental choices to empower you to diagnose and resolve issues effectively.

Section A: Peptide & Administration Fidelity

Question 1: My experiment shows high variability or no discernible effect. Could the GALANIN (2-29) peptide itself be the problem?

Answer: Yes, issues with the peptide's integrity, concentration, or stability are a primary cause of inconsistent results. Let's break down the potential factors:

  • Peptide Stability and Degradation: GALANIN (2-29), like other neuropeptides, is susceptible to rapid degradation by peptidases. The half-life of galanin fragments can be short; for instance, galanin (1-16) has a half-life of approximately 28 minutes in hypothalamic preparations.[4] Inconsistent handling can lead to varying concentrations of active peptide being administered.

    • Causality: Proteolytic enzymes are ubiquitous in biological preparations and even on laboratory surfaces. Each freeze-thaw cycle can also physically damage the peptide structure, reducing its efficacy.

    • Solution:

      • Reconstitution: Reconstitute the lyophilized peptide in a sterile, nuclease-free vehicle. Artificial cerebrospinal fluid (aCSF) is highly recommended for intracerebroventricular (ICV) injections to maintain the brain's physiological environment.[5]

      • Aliquoting: Immediately after reconstitution, create single-use aliquots and store them at -80°C. This minimizes freeze-thaw cycles.

      • Handling: Use fresh, sterile pipette tips for each aliquot. Keep the peptide on ice at all times during experiment preparation.

      • Purity: Always source peptides from a reputable supplier that provides a certificate of analysis with purity data (e.g., HPLC, Mass Spec).

  • Incorrect Dosage: The biological effects of galanin are highly dependent on which receptor subtype is activated, and this can be dose-dependent. GALR1 and GALR3 stimulation can result in a depression-like phenotype, whereas GALR2 activation may attenuate it.[6] Since GALANIN (2-29) is selective for GALR2, using an incorrect dose might fail to elicit a specific response or cause off-target effects.

    • Causality: Receptor subtypes have different binding affinities for galanin and its fragments.[1][7] An effective concentration must be achieved at the target site to selectively engage GALR2.

    • Solution: Perform a dose-response study. Based on literature, a starting dose range of 1-10 µg per animal for ICV administration is a reasonable starting point for dose-finding studies.[5]

Question 2: I'm using intracerebroventricular (ICV) injections, but my results are erratic. How can I validate my administration technique?

Answer: This is a critical point, as failed or partial delivery of the peptide directly to the central nervous system will invalidate the results. ICV administration is a precise surgical procedure that requires rigorous validation.[5][8]

  • Surgical Inaccuracy: Incorrect stereotaxic coordinates for the cannula implantation will result in the peptide being delivered to the wrong brain region or not entering the ventricle at all.

    • Causality: The ventricles are small targets. The accuracy of the injection depends on precise coordinates relative to cranial landmarks like bregma, which can vary slightly between animals of different ages, weights, and even strains.

    • Solution:

      • Verify Coordinates: Use established stereotaxic coordinates for your specific rat strain and weight (See Table 1).

      • Pilot Study: Before beginning the main experiment, conduct a pilot surgery with a small number of animals. Inject a dye (e.g., 2-5 µL of Trypan Blue) through the cannula.[5] After a few minutes, euthanize the animal and perfuse the brain. Section the brain to visually confirm that the dye has filled the ventricular system. This is a crucial self-validating step.

  • Cannula Occlusion & Patency: The guide cannula can become blocked by tissue, blood clots, or cranioplastic cement over time.

    • Causality: The brain is a dynamic environment, and cellular debris or slight bleeding during surgery can lead to blockages.

    • Solution: Regularly check for cannula patency before each injection. To do this, insert the injector cannula and attempt to slowly infuse a small volume of sterile saline or aCSF.[9] If you feel resistance, the cannula is likely blocked, and the animal should be excluded from the study.

  • Improper Injection Technique: Injecting too quickly or withdrawing the needle too soon can cause the solution to backflow up the injection tract instead of diffusing into the CSF.

    • Causality: The brain tissue has a certain compliance. A rapid infusion creates high pressure at the needle tip, forcing the liquid to follow the path of least resistance, which is often back up the cannula track.

    • Solution:

      • Slow Infusion Rate: Use a microsyringe pump to deliver the peptide at a slow, controlled rate (e.g., 0.5-1.0 µL/min).[8]

      • Dwell Time: After the infusion is complete, leave the injector needle in place for an additional 2-5 minutes to allow the peptide to diffuse away from the injection site, minimizing backflow upon withdrawal.[5]

Section B: Experimental Design & Environmental Controls

Question 3: I see significant variation between different experimental cohorts, even when my procedures seem identical. What animal-related factors should I consider?

Answer: The animals themselves are a major source of variability. Controlling for intrinsic biological factors is essential for reproducibility.

  • Genetic Background, Sex, and Age: Different rat strains (e.g., Sprague-Dawley vs. Wistar) have well-documented differences in baseline anxiety, activity levels, and stress responses.[3] Female hormonal cycles can also influence behavior.

    • Causality: Genetics dictate baseline neurochemistry and behavioral predispositions. Hormones like estrogen and progesterone can modulate neurotransmitter systems, impacting performance in behavioral tasks.

    • Solution:

      • Consistency: Use only one strain, sex, and a narrow age/weight range for all animals within a single study.

      • Reporting: Clearly report these details in your methods to ensure reproducibility by other labs.

      • Female Rats: If using females, track their estrous cycle and either test during a specific phase or ensure all phases are equally represented across experimental groups.

  • Individual Variability: Just like humans, animals have individual "personalities" or behavioral traits.[10] Some rats are naturally more anxious or active than others.

    • Causality: This stems from a combination of subtle genetic differences and unique life experiences (e.g., social hierarchy in the home cage).

    • Solution:

      • Randomization: Properly randomize animals into control and treatment groups to avoid inadvertently grouping more anxious or active animals into one condition.

      • Baseline Testing: Before surgery or treatment, conduct a baseline behavioral test (e.g., open field) to identify and exclude extreme outliers. This can help reduce the overall variance of your groups.

Question 4: My results seem to change depending on the day or the person performing the experiment. How can I minimize these external sources of variability?

Answer: This is a classic problem in behavioral neuroscience, often stemming from subtle, uncontrolled environmental cues and handling inconsistencies.[3][11] Your goal is to create an absolutely consistent experience for every animal.

FactorCausalityMitigation Strategy
Circadian Rhythm Rodents are nocturnal. Their activity levels, stress hormones (corticosterone), and sensory acuity fluctuate predictably throughout the day.[12]Test all animals at the same time of day, preferably during their active (dark) phase, under controlled dim red light.
Handling & Habituation Novelty and improper handling are potent stressors. A stressed rat will behave differently than a calm one. Familiarity with the experimenter reduces anxiety.[3][13]Handle all animals daily for several days before testing begins. Acclimate them to the testing room for 30-60 minutes before each session.[14]
Experimenter Effect Different people handle animals differently, have unique scents (soaps, deodorant), and may create different levels of noise. Male experimenters have been shown to induce a greater stress response in rodents than female experimenters.[12]Ideally, a single experimenter should conduct all behavioral testing for a given study. If not possible, ensure all experimenters follow an identical, detailed protocol.
Environmental Cues Loud noises, vibrations, strong smells, and changes in lighting can distract or stress the animals.[14] Pheromones from other animals can also alter behavior.[12]Use a dedicated, quiet testing room. Avoid wearing scented products. Clean all apparatus thoroughly between animals (e.g., with 70% ethanol) to remove olfactory cues.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What is GALANIN (2-29) (RAT) and how does it differ from full-length galanin?

    • A: GALANIN (2-29) is a peptide fragment of the full-length, 29-amino acid neuropeptide galanin.[15] The N-terminal portion of galanin is crucial for receptor binding and biological activity.[15] GALANIN (2-29) lacks the first amino acid (Glycine) but retains the ability to activate galanin receptors.

  • Q: Which galanin receptors does GALANIN (2-29) target?

    • A: GALANIN (2-29) is a selective agonist for the GALR2 subtype. It has a significantly higher affinity for GALR2 compared to GALR1 and GALR3.[1] This selectivity makes it a valuable tool for dissecting the specific roles of the GALR2 signaling pathway.

  • Q: What behavioral effects are typically studied with GALANIN (2-29)?

    • A: Given GALR2's distribution in the brain (hippocampus, amygdala), it is implicated in processes like learning, memory, anxiety, depression, and neuroprotection.[16] Therefore, assays like the forced swim test, elevated plus maze, open field test, and various memory tasks are commonly used.[17][18]

  • Q: What is a suitable vehicle for dissolving and administering GALANIN (2-29)?

    • A: For ICV administration, sterile artificial cerebrospinal fluid (aCSF) is the ideal vehicle as it is isotonic and iso-osmotic with the brain's natural environment.[5] Sterile 0.9% saline is an acceptable alternative.

  • Q: How do I confirm my ICV injection reached the ventricle at the end of a study?

    • A: After the final behavioral test, you can inject a small volume of a histological dye (like India ink or Trypan Blue) through the cannula. Euthanize the animal minutes later, remove and section the brain, and visually confirm the dye's distribution throughout the ventricular system.[19] This post-hoc validation is essential for data integrity.

Part 3: Protocols & Data

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation & Verification
  • Anesthesia & Analgesia: Anesthetize the rat (e.g., isoflurane or ketamine/xylazine cocktail) and administer pre-operative analgesics as per your institution's IACUC guidelines.[5][9]

  • Stereotaxic Placement: Place the animal in a stereotaxic apparatus. Ensure the head is level between bregma and lambda.

  • Surgical Preparation: Shave the scalp, clean with an antiseptic solution, and apply ophthalmic ointment to the eyes. Make a midline incision to expose the skull.

  • Drilling: Use a dental drill to create a small burr hole at the desired stereotaxic coordinates for the lateral ventricle (see Table 1).

  • Cannula Implantation: Slowly lower the guide cannula to the target depth.

  • Fixation: Secure the cannula to the skull using dental cement and surgical screws.

  • Closure & Post-Op: Suture the incision. Insert a dummy cannula to keep the guide patent. Administer post-operative analgesics and monitor the animal during recovery.[5]

  • Recovery Period: Allow at least 5-7 days for the animal to fully recover from surgery before any behavioral testing.

  • Verification (Pilot or Post-Hoc): Inject 2-5 µL of Trypan Blue dye at a rate of 0.5 µL/min. Wait 5 minutes, euthanize, and dissect the brain to confirm ventricular distribution.

Table 1: Example Stereotaxic Coordinates for Lateral Ventricle in Adult Male Sprague-Dawley Rats

CoordinateValue (from Bregma)Notes
Anteroposterior (AP) -0.8 to -1.0 mm
Mediolateral (ML) ±1.5 mmRelative to the midline
Dorsoventral (DV) -3.5 to -4.0 mmFrom the skull surface
Source: Adapted from Benchchem Application Notes.[5] It is critical to empirically determine the optimal coordinates for your specific rodent strain and age.
Protocol 2: GALANIN (2-29) Reconstitution and Handling
  • Preparation: Before opening, briefly centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.

  • Reconstitution: Under sterile conditions, add the required volume of cold, sterile aCSF or 0.9% saline to achieve the desired stock concentration (e.g., 1 µg/µL). Gently vortex or pipette up and down to dissolve. Avoid vigorous shaking.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots and store them at -80°C.

  • Use: On the day of the experiment, thaw a single aliquot on ice. Dilute to the final injection concentration if necessary using cold, sterile vehicle. Discard any unused portion of the thawed aliquot; do not refreeze.

Part 4: Visualizations

GALR2_Signaling_Pathway cluster_membrane Cell Membrane GALR2 GALR2 Receptor Gq11 Gαq/11 GALR2->Gq11 Activates PLC Phospholipase C (PLC) Downstream Downstream Effects (e.g., IP3, DAG, Ca2+) PLC->Downstream Leads to Galanin GALANIN (2-29) Galanin->GALR2 Binds Gq11->PLC Activates

Caption: GALR2 G-protein dependent signaling pathway.

Experimental_Workflow cluster_prep Phase 1: Preparation & Surgery cluster_test Phase 2: Behavioral Testing cluster_analysis Phase 3: Analysis A Animal Acclimation (1 week) B ICV Cannula Implantation Surgery A->B C Post-Op Recovery (5-7 days) B->C D Habituation to Testing Room & Apparatus C->D E ICV Injection (Vehicle or Galanin 2-29) D->E F Behavioral Assay (e.g., Forced Swim Test) E->F G Data Scoring & Statistical Analysis F->G H Histological Verification of Cannula Placement G->H

Caption: Validated workflow for behavioral experiments.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Intracerebroventricular Injection of Spaglumic Acid in Rodents.
  • The Transmitter. (2025, December 19). Psychedelics research in rodents has a behavior problem.
  • Farkas, B., et al. (2026, February 3). Galanin Receptors: G Protein-Dependent Signaling and Beyond. MDPI.
  • Wikipedia. (n.d.). Galanin receptor.
  • Kuteeva, E., et al. (2008, June 15). Galanin, galanin receptor subtypes and depression-like behaviour. PubMed.
  • The Transmitter. (2013, January 7). Mutant mice show inconsistent behaviors in different labs.
  • Lang, R., et al. (2012, December 7). Galanin Receptors and Ligands. Frontiers in Endocrinology.
  • Kas, M. J., et al. (2021, April 20). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. PMC.
  • Klenerová, V., et al. (n.d.). The Galanin and Galanin Receptor Subtypes, its Regulatory Role in the Biological and Pathological Functions. biomed.cas.cz.
  • Freund, J., et al. (2017, February 16). Individual Differences in Male Rats in a Behavioral Test Battery: A Multivariate Statistical Approach. Frontiers in Behavioral Neuroscience.
  • Genzel, L. (2021, January 19). How to Control Behavioral Studies for Rodents—Don't Project Human Thoughts onto Them. eNeuro.
  • Deczkowska, A., et al. (2017, September). Intracerebroventricular injections. Bio-protocol.
  • Bitesize Bio. (2025, April 29). Five Factors Affecting Your Mouse Behavioral Studies.
  • Bedecs, K., et al. (n.d.). Hypothalamic degradation of galanin(1-29) and galanin(1-16): identification and characterization of the peptidolytic products. PubMed.
  • ResearchGate. (n.d.). The amino acid sequence of the rat galanin (G29).
  • Gourley, S. L., & Taylor, J. R. (n.d.). Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats. PMC.
  • Charles River Laboratories. (n.d.). Evaluation of Longevity of Intracerebroventricle Cannulation (IVC) in Rats and Mice.
  • Pass-Joe, S., et al. (2013, May 12). Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System. Journal of Visualized Experiments.
  • BioCrick. (n.d.). Galanin (2-29) (rat) | CAS:141696-11-9.
  • Gottsch, M. L., et al. (n.d.). Phenotypic Analysis of Mice Deficient in the Type 2 Galanin Receptor (GALR2). PMC.
  • Liu, H. X., et al. (n.d.). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors. PMC.
  • Tocris Bioscience. (n.d.). Galanin (2-29) (rat) | CAS 141696-11-9.

Sources

Technical Support Center: A Guide to Selecting Appropriate Controls for GALANIN (2-29) (RAT) Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with GALANIN (2-29) (RAT). This guide is designed to provide you with the in-depth knowledge and practical insights necessary to design robust experiments with appropriate controls, ensuring the scientific integrity and reproducibility of your findings. As a Senior Application Scientist, I will not only outline the necessary steps but also explain the underlying principles to empower you to make informed decisions in your research.

I. Understanding GALANIN (2-29) (RAT): The Foundation of Experimental Design

Galanin (2-29) is a biologically active fragment of the neuropeptide galanin. In rats, this fragment displays a notable selectivity for the galanin receptor 2 (GalR2) over GalR1 and GalR3.[1][2] Understanding this receptor preference is the cornerstone of designing meaningful experiments and selecting the right controls.

The galanin system, comprising the peptide and its three G protein-coupled receptors (GPCRs), is implicated in a wide array of physiological processes, including pain perception, mood regulation, feeding behavior, and neuroprotection.[3][4][5] Dysregulation of this system has been linked to conditions like depression, anxiety, and neuropathic pain.[6][7]

The three galanin receptor subtypes (GalR1, GalR2, and GalR3) couple to different intracellular signaling pathways.[3][8]

  • GalR1 and GalR3 primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][8]

  • GalR2 , on the other hand, mainly couples to Gαq/11 proteins, activating phospholipase C and subsequent downstream signaling cascades.[3][8]

This differential signaling is a critical factor to consider when designing your experiments and interpreting your results.

Galanin Receptor Signaling cluster_ligands Ligands cluster_receptors Galanin Receptors cluster_effectors Downstream Effectors GAL (2-29) GAL (2-29) GalR1 GalR1 Gαi/o GAL (2-29)->GalR1 Low Affinity GalR2 GalR2 Gαq/11 GAL (2-29)->GalR2 High Affinity GalR3 GalR3 Gαi/o GAL (2-29)->GalR3 Moderate Affinity AC Adenylyl Cyclase GalR1->AC Inhibition PLC Phospholipase C GalR2->PLC Activation GalR3->AC Inhibition cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG

Caption: Signaling pathways of Galanin (2-29) through its receptors.

II. The Crucial Role of Controls: Ensuring Scientific Rigor

  • Isolate the specific effects of GALANIN (2-29) from non-specific effects of the peptide or the experimental procedure.

  • Validate the functionality of your experimental system, be it an in vitro assay or an in vivo model.

  • Provide a baseline for comparison, allowing for the accurate quantification of the experimental effect.

A well-designed experiment will include a hierarchy of controls, each addressing a potential source of artifact or misinterpretation.

III. A Practical Guide to Selecting Controls for GALANIN (2-29) (RAT) Experiments

This section provides a detailed breakdown of the essential controls for both in vitro and in vivo studies involving GALANIN (2-29) (RAT).

A. In Vitro Experiments

In vitro assays, such as receptor binding assays, second messenger assays (e.g., cAMP measurement), and cell-based functional assays, are fundamental to characterizing the molecular pharmacology of GALANIN (2-29).

a) Vehicle Control: This is the most fundamental control and is non-negotiable.

  • What it is: The solvent or buffer used to dissolve GALANIN (2-29) (e.g., sterile saline, PBS, or a specific buffer containing a small percentage of a solubilizing agent like DMSO).

  • Why it's crucial: It accounts for any effects the vehicle itself might have on the cells or the assay components. For example, some vehicles can alter cell viability or interfere with assay readouts.[9][10]

  • Implementation: Treat a group of cells or assay wells with the same volume of vehicle as the GALANIN (2-29) treated groups.

b) Scrambled Peptide Control: This is a highly recommended control for peptide-based research.

  • What it is: A peptide with the same amino acid composition as GALANIN (2-29) but with a randomized sequence.[11][12]

  • Why it's crucial: It helps to ensure that the observed biological effects are due to the specific amino acid sequence and, therefore, the specific three-dimensional structure of GALANIN (2-29) that recognizes the galanin receptors, rather than non-specific effects related to the charge, hydrophobicity, or general presence of a peptide.[11][12][13]

  • Implementation: Synthesize or purchase a scrambled version of GALANIN (2-29) and use it at the same concentration as the active peptide.

a) Full-Length Galanin (1-29) (Rat): This serves as an excellent positive control.

  • What it is: The endogenous, non-selective agonist for all three galanin receptor subtypes.[14]

  • Why it's crucial: It confirms that the galanin receptors in your experimental system are present, functional, and capable of eliciting a response. This is particularly important when you are expecting GALANIN (2-29) to have a more selective effect on GalR2.

  • Implementation: Include a concentration-response curve for full-length galanin to establish the maximum possible response in your system.

b) Known GalR2-Selective Agonist (if available): This can provide a valuable point of comparison.

  • What it is: A well-characterized, commercially available agonist with high selectivity for GalR2 (e.g., M1145).[15][16]

  • Why it's crucial: It allows you to directly compare the potency and efficacy of your GALANIN (2-29) preparation to a known standard for GalR2 activation.

  • Implementation: Use the known agonist at a concentration known to elicit a robust response.

c) Assay-Specific Positive Controls: These are essential for validating the readout of your specific assay.

  • For cAMP Assays (measuring Gαi/o coupling):

    • Forskolin: A direct activator of adenylyl cyclase.[][18]

    • Why it's crucial: When studying the inhibitory effect of GALANIN (2-29) (potentially through low-affinity binding to GalR1/3), you first need to stimulate cAMP production with forskolin. The ability of your peptide to then reduce this forskolin-stimulated cAMP level demonstrates Gαi/o coupling.[][18]

    • Implementation: Pre-treat cells with forskolin to induce a measurable level of cAMP before adding GALANIN (2-29).

  • For Calcium Mobilization Assays (measuring Gαq/11 coupling):

    • A known Gαq/11-coupled receptor agonist endogenous to your cell line (e.g., ATP or carbachol).

    • Why it's crucial: This confirms that the cells are healthy and capable of mobilizing calcium through a Gαq/11-mediated pathway.

    • Implementation: Treat a separate group of cells with the known agonist to ensure a robust calcium signal.

a) Cell Lines with Single Receptor Subtype Expression: The gold standard for determining receptor selectivity.

  • What it is: Using cell lines that have been engineered to express only GalR1, GalR2, or GalR3.

  • Why it's crucial: This allows you to definitively attribute the observed effects of GALANIN (2-29) to its interaction with a specific receptor subtype.

  • Implementation: Perform your assays in parallel across the different cell lines.

b) Receptor Antagonists: A pharmacological approach to dissecting receptor involvement.

  • What it is: Using selective antagonists for the different galanin receptor subtypes. For example, M871 is a known GalR2 antagonist.[6][16]

  • Why it's crucial: If the effect of GALANIN (2-29) is blocked by a GalR2 antagonist, it provides strong evidence that the effect is mediated by GalR2.[6][16]

  • Implementation: Pre-treat your cells with the antagonist before adding GALANIN (2-29).

Control Type Specific Control Purpose
Negative VehicleAccounts for effects of the solvent.
Scrambled PeptideEnsures sequence specificity of the peptide's effect.
Positive Full-length Galanin (1-29)Confirms functionality of the galanin receptor system.
Known GalR2 AgonistProvides a standard for GalR2 activation.
Assay-Specific (e.g., Forskolin)Validates the specific assay readout.[18]
Specificity Single Receptor Cell LinesDefinitive determination of receptor subtype involvement.
Receptor AntagonistsPharmacological confirmation of receptor subtype mediation.[7]
B. In Vivo Experiments (Rat Models)

In vivo experiments are critical for understanding the physiological and behavioral effects of GALANIN (2-29). The choice of controls is paramount to ensure that the observed effects are not due to the stress of injection, the vehicle, or other non-specific factors.

a) Vehicle Control: As with in vitro studies, this is an absolute requirement.

  • What it is: The same vehicle used to dissolve and administer GALANIN (2-29).[9][10]

  • Why it's crucial: The route of administration (e.g., intraperitoneal, intravenous, intracerebroventricular) and the vehicle itself can have physiological and behavioral effects.[19]

  • Implementation: A cohort of animals should receive vehicle injections following the same procedure and schedule as the experimental group.

b) Scrambled Peptide Control: Highly recommended to demonstrate sequence-specificity in a whole-animal context.

  • What it is: The scrambled version of GALANIN (2-29).[11][12]

  • Why it's crucial: It helps to differentiate the specific effects of GALANIN (2-29) from potential non-specific effects of administering a peptide, such as an immune response or general changes in physiology.[12]

  • Implementation: Administer the scrambled peptide at the same dose and via the same route as GALANIN (2-29).

a) Co-administration with a GalR2 Antagonist: A powerful tool for demonstrating target engagement.

  • What it is: Administering a GalR2 antagonist (e.g., M871) prior to or along with GALANIN (2-29).[6][16]

  • Why it's crucial: If the behavioral or physiological effects of GALANIN (2-29) are blocked by a GalR2 antagonist, it provides strong evidence that the effects are mediated through this receptor in vivo.[20]

  • Implementation: This may require different routes of administration for the agonist and antagonist (e.g., systemic agonist and central antagonist) depending on the experimental question.

b) Use of GalR2 Knockout or Knockdown Animals: The ultimate control for target validation.

  • What it is: Using genetically modified rats in which the GalR2 gene has been deleted (knockout) or its expression is reduced (knockdown, e.g., using siRNA).[20]

  • Why it's crucial: If GALANIN (2-29) fails to produce its characteristic effect in these animals, it provides the most definitive evidence that GalR2 is the mediating receptor.[20]

  • Implementation: This requires access to these specialized animal models.

  • Baseline Measurements: Always measure the behavior of interest before any treatment to establish a stable baseline for each animal.

  • Habituation: Acclimate the animals to the testing environment and procedures to reduce stress-induced artifacts.

  • Experimenter Blinding: The person conducting the behavioral tests and analyzing the data should be unaware of the treatment group of each animal to prevent bias.

InVivo_Control_Workflow cluster_groups Experimental & Control Groups cluster_advanced_validation Advanced Validation (Optional but Recommended) start Start: In Vivo Experiment with GALANIN (2-29) exp_group Experimental Group: GALANIN (2-29) start->exp_group control_group1 Control Group 1: Vehicle start->control_group1 control_group2 Control Group 2: Scrambled GALANIN (2-29) start->control_group2 antagonist_study Co-administer with GalR2 Antagonist exp_group->antagonist_study Further Investigation genetic_model Use GalR2 Knockout/Knockdown Rats exp_group->genetic_model Definitive Confirmation measurements Behavioral/Physiological Measurements (Blinded Assessment) exp_group->measurements control_group1->measurements control_group2->measurements antagonist_study->measurements genetic_model->measurements analysis Data Analysis and Interpretation measurements->analysis

Caption: A logical workflow for selecting controls in in vivo experiments.

IV. Troubleshooting and FAQs

Q1: My GALANIN (2-29) is not showing any effect in my in vitro assay. What should I do?

A1:

  • Check your positive controls. Did full-length galanin or another known GalR2 agonist produce a response? If not, there may be an issue with your cells (e.g., low receptor expression, poor health) or your assay setup.

  • Verify the integrity of your GALANIN (2-29) peptide. Peptides can degrade over time, especially with repeated freeze-thaw cycles. Consider running a quality control check (e.g., mass spectrometry) on your peptide stock.

  • Confirm receptor expression. Ensure that your cell line expresses GalR2 at a sufficient level. You can do this using techniques like qPCR or Western blotting.

  • Optimize your assay conditions. The concentration of GALANIN (2-29), incubation time, and other assay parameters may need to be optimized for your specific system.

Q2: I'm seeing a response with both my GALANIN (2-29) and my scrambled peptide control in my in vivo study. How do I interpret this?

A2: This suggests that the observed effect may be non-specific.

  • Re-evaluate the dose. You may be using too high a concentration of the peptides, leading to off-target effects. Consider performing a dose-response study for both the active and scrambled peptides.

  • Consider the route of administration. Some routes may be more prone to causing non-specific stress or inflammatory responses.

  • Use a GalR2 antagonist. If the effect of GALANIN (2-29) is truly receptor-mediated, it should be blocked by a GalR2 antagonist, while the effect of the scrambled peptide should not. This is a critical experiment to perform in this situation.

Q3: Is a vehicle control always necessary if I'm using a scrambled peptide control?

A3: Yes, absolutely. The vehicle control and the scrambled peptide control address different potential artifacts. The vehicle control accounts for the effects of the solvent and the administration procedure, while the scrambled peptide controls for non-sequence-specific effects of a peptide. Both are essential for a rigorously controlled experiment.

Q4: How do I choose the right vehicle for my in vivo experiment?

A4: The ideal vehicle should be non-toxic, biocompatible, and capable of dissolving your peptide at the desired concentration. For many peptides, sterile 0.9% saline is a suitable choice.[9][10] If your peptide has poor aqueous solubility, you may need to add a small amount of a co-solvent like DMSO or use a cyclodextrin-based formulation. However, it is crucial to keep the concentration of any co-solvent to a minimum and to always include the final vehicle formulation as your control. Always perform pilot studies to ensure the vehicle is well-tolerated by the animals.

V. Detailed Experimental Protocols

A. In Vitro cAMP Inhibition Assay

This protocol is designed to measure the ability of GALANIN (2-29) to inhibit adenylyl cyclase activity, likely through low-affinity interactions with Gαi/o-coupled GalR1 or GalR3.

  • Cell Culture: Plate cells expressing the galanin receptor(s) of interest in a suitable multi-well plate and grow to 80-90% confluency.

  • Pre-treatment: Wash the cells with serum-free media and then pre-incubate with a phosphodiesterase inhibitor such as IBMX (100 µM) for 15-30 minutes to prevent cAMP degradation.

  • Antagonist Addition (if applicable): For antagonist control groups, add the selective antagonist at the desired concentration and incubate for 15-30 minutes.

  • Agonist Stimulation:

    • Add your controls and GALANIN (2-29) at various concentrations.

    • Immediately add a sub-maximal concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate cAMP production.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's instructions.[21][22]

  • Data Analysis: Plot the concentration-response curves and calculate the IC50 values for the peptides that inhibit the forskolin-induced cAMP production.

B. In Vivo Behavioral Assay: Open Field Test

This protocol provides a general framework for assessing the effects of GALANIN (2-29) on locomotor activity and anxiety-like behavior in rats.[23]

  • Animal Habituation:

    • Allow animals to acclimate to the housing facility for at least one week before the experiment.

    • Handle the animals daily for several days leading up to the test to reduce handling stress.

    • On the day of the test, transport the animals to the testing room and allow them to habituate for at least 30-60 minutes.

  • Drug Administration:

    • Divide the animals into your experimental and control groups (e.g., Vehicle, Scrambled Peptide, GALANIN (2-29)).

    • Administer the appropriate treatment via the chosen route (e.g., intraperitoneal injection). The volume of injection should be consistent across all groups.

  • Behavioral Testing:

    • At a pre-determined time after injection (e.g., 30 minutes), place each rat individually into the center of an open field apparatus.

    • Record the animal's behavior for a set period (e.g., 5-10 minutes) using an automated video-tracking system.

    • Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Data Analysis:

    • Ensure the data is analyzed by an experimenter blinded to the treatment conditions.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

  • Apparatus Cleaning: Thoroughly clean the open field apparatus with an appropriate cleaning solution (e.g., 70% ethanol) between each animal to remove any olfactory cues.

VI. Conclusion

The thoughtful selection and implementation of controls are indispensable for conducting high-quality research with GALANIN (2-29) (RAT). By understanding the specific properties of this peptide and its receptors, and by applying the principles outlined in this guide, you can design experiments that are not only scientifically sound but also yield clear, interpretable, and trustworthy results.

References

  • MedchemExpress. (n.d.). Rat galanin(2-29).
  • BOC Sciences. (n.d.). CAS 141696-11-9 (Galanin (2-29) (rat)).
  • Pirnik, Z., et al. (2011). Galanin modulating effect on restraint stress-induced short- and long-term behavioral changes in Wistar rats. Neuroscience Letters.
  • Yin, Y., et al. (2022). Structural insights into galanin receptor signaling. PNAS.
  • Turu, G., & Helyes, Z. (2026). Galanin Receptors: G Protein-Dependent Signaling and Beyond. MDPI.
  • Wikipedia. (n.d.). Galanin receptor.
  • Flores-Burgess, A., et al. (2021). Galanin(1-15) Potentiates the Antidepressant-like Effects Induced by Escitalopram in a Rat Model of Depression. MDPI.
  • BioCrick. (n.d.). Galanin (2-29) (rat) | CAS:141696-11-9.
  • Wang, S., et al. (2016). Depression-like behavior in rat: Involvement of galanin receptor subtype 1 in the ventral periaqueductal gray. PNAS.
  • Murakami, Y., et al. (1990). Possible mechanisms involved in growth hormone secretion induced by galanin in the rat. Endocrinology.
  • Wikipedia. (n.d.). Galanin.
  • Razani, H., et al. (2001). Prolonged effects of intraventricular galanin on a 5-hydroxytryptamine(1A) receptor mediated function in the rat. Regulatory Peptides.
  • Tocris Bioscience. (n.d.). Galanin (2-29) (rat) | CAS 141696-11-9.
  • Multispan, Inc. (n.d.). Galanin GPCR Family Subtypes and Products.
  • Sigma-Aldrich. (n.d.). Galanin Receptors.
  • Patnaik, S. (2025). Peptide Galanin Binding.
  • Bracci, L., et al. (2022). Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs. Frontiers in Pharmacology.
  • ALL Chemistry. (n.d.). Scrambled Peptide Library Construction.
  • Lang, R., et al. (2017). The galanin and galanin receptor subtypes, its regulatory role in the biological and pathological functions. Neuropeptides.
  • Flores-Burgess, A., et al. (2021). Galanin (1-15) Enhances the Behavioral Effects of Fluoxetine in the Olfactory Bulbectomy Rat, Suggesting a New Augmentation Strategy in Depression. International Journal of Neuropsychopharmacology.
  • Patsnap Synapse. (2024). What are galanin receptor antagonists and how do they work?.
  • Moreira, T., et al. (2022). A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain. MDPI.
  • Tocris Bioscience. (n.d.). Galanin (1-29) (rat, mouse).
  • Wynick, D., et al. (1993). Characterization of a high-affinity galanin receptor in the rat anterior pituitary: absence of biological effect and reduced membrane binding of the antagonist M15 differentiate it from the brain/gut receptor. PNAS.
  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
  • Webling, K. E., et al. (2012). Biochemical and Physiological Effects of Galanin in Health and Disease. Cellular and Molecular Neurobiology.
  • Yin, Y., et al. (2022). Structural insights into the galanin receptors signaling. bioRxiv.
  • Saar, I., et al. (2013). Novel systemically active galanin receptor 2 ligands with antidepressant-like activity. Journal of Neurochemistry.
  • Wing, A., et al. (2023). Oral administration of VDAC1-derived small molecule peptides increases circulating testosterone levels in male rats. Frontiers in Endocrinology.
  • Wing, A., et al. (2025). Oral administration of VDAC1-derived small molecule peptides increases circulating testosterone levels in male rats. ResearchGate.
  • Zhang, L., et al. (2019). The activation of galanin receptor 2 plays an antinociceptive effect in nucleus accumbens of rats with neuropathic pain. Journal of Neuroinflammation.
  • Ishikawa, S. E., & Schrier, R. W. (1982). Evidence for a Role of Opioid Peptides in the Release of Arginine Vasopressin in the Conscious Rat. The Journal of Clinical Investigation.
  • Aryal, S. (2022). CAMP Test- Principle, Procedure, Types, Results, Uses, Limitations. Microbe Notes.
  • ALZET® Osmotic Pumps. (n.d.). Delivery of Amino Acids and Peptides.
  • Rockland Immunochemicals. (2021). Positive and Negative Controls.
  • BenchChem. (n.d.). A Researcher's Guide to Scrambled Peptide Controls for In Vivo Studies with Chemerin.
  • Fónagy, A. (2023). How to Scramble? A 'Wise Way' to Achieve a Useful Control Peptide Sequence. SSRN.
  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
  • Revvity. (n.d.). cAMP - Guide to optimizing antagonists of Gαs.
  • Xu, X. J., et al. (2007). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors. PNAS.
  • Yang, Y., et al. (2021). Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats. Frontiers in Molecular Neuroscience.

Sources

Technical Support Center: Optimizing Galanin (2-29) (Rat) Experimental Fidelity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Galanin (2-29) (Rat) is a widely used but frequently misunderstood pharmacological tool. While often employed to probe Galanin Receptor 2 (GalR2) function due to its preferential affinity, it is not a strictly specific ligand. Its utility is compromised by two primary "off-target" mechanisms: concentration-dependent loss of subtype selectivity (cross-reactivity with GalR1/GalR3) and rapid proteolytic degradation leading to false negatives.

This guide provides a rigorous framework to distinguish true GalR2-mediated signaling from experimental artifacts.

Part 1: The Pharmacological Landscape (Mechanism of Action)

To troubleshoot off-target effects, one must first understand the signaling divergence. Galanin (2-29) lacks the N-terminal Glycine residue of the native peptide. This truncation dramatically shifts its affinity profile but does not eliminate binding to other subtypes.

The "Selectivity Trap"

Galanin (2-29) is a GalR2-preferring agonist , not a pure specific agonist.

  • GalR2 (Target):

    
     (Activates 
    
    
    
    
    
    PLC
    
    
    
    
    )
  • GalR1 (Off-Target):

    
     (Activates 
    
    
    
    
    
    inhibits cAMP)
  • GalR3 (Off-Target):

    
     (Activates 
    
    
    
    
    
    GIRK channels)

Critical Insight: If you use Galanin (2-29) at concentrations


 (a common practice to ensure saturation), you are actively stimulating GalR1 and GalR3, potentially canceling out your GalR2 phenotype or inducing unrelated physiological changes (e.g., inhibition of insulin secretion).
Visualization: Signaling Pathways & Cross-Talk

The following diagram illustrates the intended pathway versus the off-target pathways activated at supraclinical concentrations.

GalaninSignaling GAL Galanin (2-29) (Rat) GalR2 GalR2 (Primary Target) GAL->GalR2 High Affinity (Ki ~1.9nM) GalR1 GalR1 (Off-Target >100nM) GAL->GalR1 Low Affinity (Ki ~85nM) GalR3 GalR3 (Off-Target >10nM) GAL->GalR3 Moderate Affinity (Ki ~12.6nM) Gq Gαq/11 GalR2->Gq Gi Gαi/o GalR1->Gi GalR3->Gi GalR3->Gi PLC PLCβ Activation Gq->PLC AC Adenylyl Cyclase Inhibition Gi->AC Gi->AC GIRK GIRK Channel Opening Gi->GIRK Ca ↑ Intracellular Ca²⁺ (Desired Readout) PLC->Ca cAMP ↓ cAMP Levels (Artifact) AC->cAMP

Caption: Differential signaling of Galanin (2-29). Note the divergence between Gq (calcium mobilization) and Gi (cAMP inhibition) pathways based on receptor subtype engagement.

Part 2: Troubleshooting Guides & FAQs

Section A: Addressing "False" Agonism/Antagonism

Q: I am seeing inhibition of cAMP in my assay, but I thought Galanin (2-29) was a GalR2 agonist (which should mobilize Calcium). What is happening?

A: You are likely observing GalR1/GalR3 cross-talk . While GalR2 couples primarily to


, GalR1 and GalR3 couple to 

.[1] If your cell line expresses endogenous GalR1 (common in hypothalamic or dorsal root ganglion lines) and you are dosing Galanin (2-29) above 50-100 nM, you are activating the

pathway.

Troubleshooting Protocol:

  • Titration Check: Perform a full dose-response curve (0.1 nM to 1

    
    M). GalR2 effects should plateau before GalR1 effects begin.
    
  • Pathway Blockade: Pre-treat cells with Pertussis Toxin (PTX) (100 ng/mL for 16-24h). PTX uncouples

    
     proteins.
    
    • Result: If the effect persists after PTX treatment, it is GalR2-mediated (

      
      ).
      
    • Result: If the effect disappears, it was an off-target GalR1/GalR3 artifact.

Section B: Peptide Instability (The "Disappearing Ligand")

Q: My results are inconsistent between replicates, and the effect size diminishes over time in long-term incubations. Is the peptide degrading?

A: Yes. Galanin (2-29) is highly susceptible to aminopeptidases and endopeptidases. The removal of the N-terminal Glycine (present in native Galanin 1-29) makes the remaining N-terminus (Trp-2) vulnerable. Cleavage at the Trp2-Thr3 bond renders the peptide inactive .

Troubleshooting Protocol:

  • Protease Inhibition: Always include a protease inhibitor cocktail (specifically Amastatin or Bestatin) in your assay buffer.

  • Avoid Serum: Do not perform binding assays in media containing fetal bovine serum (FBS), which is rich in peptidases. Use BSA (0.1%) as a carrier instead.

  • Aliquot Management: Never freeze-thaw the peptide more than once. Store lyophilized powder at -20°C or -80°C. Reconstitute only what is needed for the day.

Part 3: Experimental Validation Protocols

To ensure your data is publishable and rigorous, you must validate that your observed effects are specific to GalR2 and not off-target noise.

Protocol 1: The "Selectivity Window" Validation

This experiment defines the safe concentration range for your specific cellular model.

Materials:

  • Cell line of interest.[2][3]

  • Galanin (2-29) (Rat).[4][5][]

  • Positive Control: Galanin (1-29) (Non-selective).

  • Negative Control: Galanin (3-29) (Inactive fragment).

  • Readout: Calcium Flux (FLIPR) or IP-One (for Gq).

Step-by-Step:

  • Preparation: Starve cells of serum for 4 hours to reduce basal signaling noise.

  • Dosing: Prepare a log-scale dilution of Galanin (2-29) from

    
     M to 
    
    
    
    M.
  • Execution: Apply ligand and record response.

  • Analysis (The "Biphasic" Check):

    • Plot the dose-response curve.

    • Look for a monophasic sigmoidal curve .

    • Red Flag: If you see a secondary increase or a "hook" effect at high concentrations (

      
       nM), this indicates off-target recruitment of other Galanin receptors.
      
  • Control Verification: Run Galanin (3-29) at 1

    
    M. It should show zero activity . If it shows activity, your peptide stock is contaminated or degrading into bioactive aggregates.
    
Protocol 2: Chemical Specificity Confirmation

Use specific antagonists to prove causality.

ReagentTargetExpected Outcome with Galanin (2-29)
M871 GalR2 AntagonistShould block the effect.
M35 Non-selective AntagonistShould block the effect.
Pertussis Toxin Gi/o (GalR1/3)Should NOT block the effect (if true GalR2).
U73122 PLC InhibitorShould block the effect (confirms Gq pathway).

Part 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose unexpected results.

TroubleshootingTree Start Observation: Unexpected/Inconsistent Data CheckConc Is Concentration > 100 nM? Start->CheckConc CheckPTX Does Pertussis Toxin block the effect? CheckConc->CheckPTX Yes CheckStab Is assay time > 30 mins without inhibitors? CheckConc->CheckStab No ResultOffTarget Artifact: GalR1/GalR3 Cross-Talk CheckPTX->ResultOffTarget Yes (Gi mediated) ResultTrue Valid GalR2 Signal CheckPTX->ResultTrue No (Gq mediated) ResultDegradation Artifact: Peptide Degradation CheckStab->ResultDegradation Yes CheckStab->ResultTrue No

Caption: Diagnostic workflow for isolating off-target effects versus degradation issues.

References

  • Tocris Bioscience. Galanin (2-29) (rat) Product Information. (Accessed 2026). Link

  • Wang, S., et al. (1997). Molecular cloning and pharmacological characterization of a new galanin receptor subtype.[] Molecular Pharmacology.[] (Describes GalR2 selectivity profile). Link

  • Smith, K.E., et al. (1998). Cloned human and rat galanin GALR3 receptors: pharmacology and activation of G-protein inwardly rectifying K+ channels. Journal of Biological Chemistry. (Details GalR3 signaling and ligand affinity). Link

  • Land, T., et al. (1991). Linear and cyclic N-terminal galanin fragments and analogs as ligands at the hypothalamic galanin receptor. International Journal of Peptide and Protein Research. (Structure-activity relationships and stability). Link

  • MedChemExpress. Galanin (2-29) (rat) Datasheet. (Accessed 2026). Link

Sources

Technical Support Center: Improving Reproducibility of GALANIN (2-29) (RAT) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Reproducibility in neuropeptide research is often compromised not by the biological hypothesis, but by the physicochemical handling of the reagents. Galanin (2-29) (Rat) is a specific N-terminal truncated fragment of the neuroendocrine peptide Galanin.[]

Unlike the full-length Galanin (1-29), which binds non-selectively to GALR1, GALR2, and GALR3, Galanin (2-29) exhibits a distinct pharmacological profile, acting as a preferential agonist for GALR2 .[]

This guide addresses the three most common failure modes in Galanin (2-29) experiments: peptide instability (solubility/oxidation) , receptor selectivity misconceptions , and signal degradation in assay buffers .[]

Part 1: Pre-Analytical Variables (Storage & Reconstitution)

The Issue: Users often report "batch-to-batch variability" or "inactive peptide." In 90% of cases, this is due to improper solubilization resulting in peptide aggregation or oxidation of the Tryptophan (Trp) residue.

FAQ: Reconstitution & Handling

Q: I dissolved the peptide in PBS, but my dose-response curve is flat. Why? A: Galanin (2-29) is moderately hydrophobic.[] Dissolving directly in high-salt buffers (like PBS) can cause immediate, microscopic precipitation (crashing out) that is invisible to the naked eye.[] The peptide adheres to the plastic tube walls, drastically reducing the effective concentration.

Q: The solution turned slightly yellow. Is it still good? A: No. A yellow tint indicates oxidation, likely of the Tryptophan (Trp-2) or Methionine residues.[] The N-terminal Trp is critical for receptor binding.[][2] Discard and prepare fresh.

Protocol: The "Soft-Start" Solubilization Method

To ensure 100% bio-availability, follow this self-validating protocol:

  • Equilibration: Allow the lyophilized vial to reach room temperature before opening (prevents condensation and hydrolysis).

  • Solvent Choice:

    • Primary: Sterile distilled water (oxygen-free/degassed is best).[]

    • Rescue: If the peptide does not dissolve instantly in water, use 0.1% Acetic Acid or a "drop-wise" DMSO method (see diagram below).

  • Vessel: Use LoBind (low protein binding) polypropylene tubes.[] Standard tubes can adsorb up to 30% of the peptide at nanomolar concentrations.

Visualization: Reconstitution Decision Tree

Reconstitution_Protocol Start Lyophilized Galanin (2-29) Step1 Equilibrate to Room Temp (Desiccated) Start->Step1 Step2 Add Sterile Water (Target: 1 mg/mL) Step1->Step2 Check Visual Inspection Step2->Check Clear Solution Clear? Check->Clear Yes Cloudy Cloudy / Particulates? Check->Cloudy No Aliquot Aliquot into LoBind Tubes (Avoid Freeze-Thaw) Clear->Aliquot Action1 Add 0.1% Acetic Acid OR Add DMSO (Max 5% final) Cloudy->Action1 Action1->Check Re-inspect Store Store at -20°C or -80°C Aliquot->Store

Caption: Logic flow for solubilizing Galanin (2-29) to prevent aggregation and ensure accurate dosing.

Part 2: Experimental Design & Pharmacology

The Issue: Researchers often use Galanin (2-29) assuming it is a "Galanin Antagonist."[] This is a dangerous oversimplification.

Scientific Reality: Galanin (2-29) lacks the first amino acid (Glycine) of the full-length peptide.[][3] This truncation drastically reduces its affinity for GALR1 but retains significant affinity and agonist activity for GALR2 .

  • GALR1:

    
     nM (Low Affinity)[]
    
  • GALR2:

    
     nM (High Affinity)[]
    
FAQ: Receptor Specificity

Q: I am trying to block Galanin effects, but Galanin (2-29) seems to mimic them. What is happening? A: You are likely observing a GALR2-mediated pathway .[] Since Galanin (2-29) is a preferential agonist for GALR2, it will mimic full-length Galanin in assays dependent on GALR2 (e.g., neurite outgrowth, calcium mobilization).[] It only acts as a "functional differentiator" by activating GALR2 while having minimal effect on GALR1 at physiological concentrations.

Q: What concentration should I use to distinguish GALR1 vs. GALR2? A: A "Window of Selectivity" exists between 10 nM and 50 nM .

  • < 50 nM: Predominantly activates GALR2.

  • > 100 nM: Begins to recruit GALR1, losing selectivity.

Data Summary: Binding Affinity Comparison
PeptideGALR1 Affinity (

)
GALR2 Affinity (

)
Selectivity Ratio (R1/R2)Primary Action
Galanin (1-29) ~0.2 nM~1.0 nM~0.2 (Non-selective)Pan-Agonist
Galanin (2-29) ~85 nM ~1.9 nM ~45 (GALR2 Selective) GALR2 Agonist
Galnon Low AffinityLow AffinityNon-peptideNon-selective Agonist

Data grounded in comparative binding studies (see References).[]

Visualization: Signaling Pathway Differentiation

Signaling_Pathways cluster_R1 GALR1 Pathway (Gi/o) cluster_R2 GALR2 Pathway (Gq/11) Ligand Galanin (2-29) (10-50 nM) R1 GALR1 Receptor Ligand->R1 Weak/No Binding (Low Affinity) R2 GALR2 Receptor Ligand->R2 Strong Binding (High Affinity) AC Adenylyl Cyclase cAMP cAMP Decrease PLC Phospholipase C R2->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Mobilization IP3->Ca Neurite Neurite Outgrowth Pro-Nociception Ca->Neurite

Caption: Galanin (2-29) selectively activates the GALR2-Gq pathway (Green) while bypassing the GALR1-Gi pathway (Red) at controlled concentrations.[]

Part 3: Assay Stability (In Vitro & In Vivo)

The Issue: Rapid degradation of the peptide during the incubation period leads to false negatives.

Scientific Reality: Neuropeptides are substrates for ubiquitous peptidases (e.g., DPP-IV, NEP).[] While the N-terminal truncation of (2-29) protects it from aminopeptidases that target the Gly-1 residue, it remains vulnerable to endopeptidases.[]

Troubleshooting Guide: Signal Fading
SymptomDiagnosisSolution
Signal peaks at 5 min, then vanishes Rapid enzymatic degradation.[]Add Peptidase Inhibitor Cocktail (specifically Amastatin and Phosphoramidon) to the assay buffer.
High background noise Non-specific binding to BSA/Serum.Use 0.1% Bacitracin or reduce BSA concentration. Ensure "No Peptide" controls are included.
In Vivo: No effect observed Systemic clearance < 5 mins.Galanin (2-29) has poor blood-brain barrier (BBB) penetration and short half-life.[] Intrathecal (i.t.) or Intracerebroventricular (i.c.v.) administration is required for CNS studies.[]

References

  • Wang, S., et al. (1997). Molecular cloning and pharmacological characterization of a new galanin receptor subtype.[4] Molecular Pharmacology, 52(3), 337-343.[] [Link]

  • Liu, H. X., & Hökfelt, T. (2002). The participation of galanin in pain processing at the spinal level. Trends in Pharmacological Sciences, 23(10), 468-474.[] (Contextualizing GALR2 vs GALR1 pathways). [Link]

Sources

Interpreting dose-dependent responses to GALANIN (2-29) (RAT)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Galanin (2-29) (Rat) [1]

Product Overview & Pharmacological Profile

Product Identity: Galanin (2-29) (Rat) Sequence: Trp-Thr-Leu-Asn-Ser-Ala-Gly-Y-Leu-Leu-Gly-Pro-H-Ala-Ile-Asp-Asn-H-Arg-Ser-Phe-H-Asp-Lys-H-Gly-Leu-Ala-NH2 (Lacks N-terminal Glycine) Classification: N-terminal truncated peptide fragment; GalR2/GalR3-preferring Agonist .[1]

Executive Summary for Researchers: Galanin (2-29) is a critical tool for distinguishing between Galanin receptor subtypes.[1] Unlike full-length Galanin (1-29), which binds GalR1, GalR2, and GalR3 with high affinity, the removal of the N-terminal Glycine (Gly¹) dramatically reduces affinity for GalR1 while retaining high affinity for GalR2 and moderate affinity for GalR3 .[1]

Key Pharmacological Differentiators:

  • GalR1: Low Affinity (

    
     nM).[1] The N-terminal Glycine is essential for the peptide's deep penetration into the GalR1 binding pocket.
    
  • GalR2: High Affinity (

    
     nM).[1] Acts as an agonist, activating the Gq/11 pathway.[2]
    
  • GalR3: Moderate Affinity (

    
     nM).[1]
    

Experimental Setup & Preparation

Solubility & Reconstitution Protocol

Failure to solubilize hydrophobic peptides properly is the #1 cause of inconsistent dose-response data.

Step-by-Step Reconstitution:

  • Equilibration: Allow the lyophilized vial to warm to room temperature (20–25°C) in a desiccator before opening. This prevents condensation and hydrolysis.

  • Solvent Selection:

    • Primary Solvent: Sterile, endotoxin-free water.[1] Galanin (2-29) is generally soluble in water up to 0.6 mg/mL.[1][3]

    • For High Concentrations (>1 mg/mL): If precipitation occurs, add 0.1% Acetic Acid or a small volume of DMSO (do not exceed 5-10% final volume in the stock).[1]

    • Warning: Avoid basic buffers (pH > 8.[1]0) initially, as they can promote racemization or precipitation.[1]

  • Aliquoting:

    • Do not store at 4°C in solution for long periods.

    • Aliquot into single-use volumes to avoid freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C.

  • Vessel Choice: Use polypropylene tubes (LoBind) to minimize peptide adsorption to plastic surfaces.[1]

Interpreting Dose-Dependent Responses

Users often encounter "biphasic" or "bell-shaped" curves when using Galanin (2-29).[1] This is not an error; it is a feature of its receptor selectivity profile.

The "Selectivity Window" Concept

You must operate within the specific concentration window where GalR2 is activated but GalR1 is not.

Concentration RangeReceptor Activation ProfilePhysiological Outcome (Example: Pain)
Low Dose (1 nM – 50 nM) GalR2 Only (Agonist)Pro-nociceptive (Excitatory).[1] Increases Ca²⁺ via Gq/11.[2][4]
High Dose (> 100 nM - 1 µM) GalR2 + GalR1 (Mixed)Mixed/Anti-nociceptive .[1] GalR1 (Gi/o) recruitment inhibits cAMP, potentially masking GalR2 effects.[1]
Visualizing the Signaling Pathway

The following diagram illustrates why high doses cause "mixed" signals.

GalaninSignaling cluster_receptors Receptor Selectivity cluster_effectors Ligand Galanin (2-29) GalR2 GalR2 (High Affinity) Ligand->GalR2 High Affinity (Ki ~1.9 nM) GalR3 GalR3 (Moderate Affinity) Ligand->GalR3 Moderate (Ki ~12.6 nM) GalR1 GalR1 (Low Affinity) Ligand->GalR1 Low Affinity (Ki ~85 nM) Only at High Dose PLC PLC / IP3 GalR2->PLC Gq/11 AC Adenylyl Cyclase GalR3->AC Gi/o GIRK GIRK Channels (Open) GalR3->GIRK Gi/o GalR1->AC Gi/o (Inhibitory) Ca Intracellular Ca2+ (INCREASE) PLC->Ca cAMP cAMP (DECREASE) AC->cAMP Inhibition

Caption: Differential signaling of Galanin (2-29).[1] Note the dashed line to GalR1 indicating activation only occurs at supramaximal concentrations, potentially counteracting GalR2-mediated Ca2+ influx.[1]

Troubleshooting Guide & FAQs

Scenario A: "I see no response in my Calcium Flux assay."
  • Cause 1: Receptor Expression. Are you using a cell line expressing GalR1? Galanin (2-29) activates GalR2 (Gq -> Ca²⁺).[1] It does not trigger Ca²⁺ flux in GalR1 cells (Gi-coupled).[1]

  • Cause 2: Peptide Oxidation. Did the solution turn slightly yellow? The Tryptophan (Trp²) residue is sensitive to oxidation.

    • Fix: Use fresh aliquots. Add a reducing agent (DTT) if compatible with the assay.

  • Cause 3: Concentration too low. While Ki is ~1.9 nM, functional assays often require 10x-100x the Ki for robust signal.[1] Try 100 nM.

Scenario B: "The response disappears at high concentrations (Bell-shaped curve)."[1]
  • Mechanism: This is classic Desensitization or Crosstalk .

    • Explanation: At high concentrations (>1 µM), Galanin (2-29) may begin to bind GalR1.[1] GalR1 activation (Gi) inhibits Adenylyl Cyclase.[1][2][4] In some complex tissue preparations, the Gi (inhibitory) signal can dampen the physiological output of the Gq (excitatory) signal.

    • Fix: Titrate down. The "sweet spot" for selective GalR2 activation is usually 10 nM – 100 nM .

Scenario C: "How do I use this to prove a GalR2 mechanism?"
  • Protocol:

    • Run the assay with Galanin (1-29) (Full agonist: GalR1 + GalR2).[1]

    • Run the assay with Galanin (2-29) (GalR2 preference).[1]

    • Interpretation:

      • If (1-29) works but (2-29) does not

        
         The effect is likely GalR1  mediated.[1][5]
        
      • If both work equally well

        
         The effect is likely GalR2  mediated.[5]
        

References

  • Tocris Bioscience. Galanin (2-29) (rat) Product Information.[1] (Cited for Ki values: GalR1 85nM, GalR2 1.9nM).[1][6] Link

  • Wang, S., et al. (1997). "Molecular cloning and pharmacological characterization of a new galanin receptor subtype."[6] Molecular Pharmacology, 52(3), 337-343.[1] (Establishes GalR2 selectivity profile). Link

  • Liu, H.X., et al. (2001). "Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors." PNAS, 98(17), 9960-9964.[1] (Demonstrates in vivo dose-dependent biphasic effects).[1][5] Link[1]

  • Branchek, T.A., et al. (2000). "Galanin receptor subtypes."[1] Trends in Pharmacological Sciences, 21(3), 109-117.[1] (Review of signaling pathways Gi vs Gq). Link

Sources

Technical Support Center: Galanin (2-29) (Rat) Peptide Quality, Handling, and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Galanin (2-29) (Rat) . As an application scientist, I have designed this guide to move beyond basic datasheets. Here, we explore the causality behind peptide behavior, providing researchers and drug development professionals with self-validating protocols and mechanistic troubleshooting strategies to ensure absolute data integrity in your G protein-coupled receptor (GPCR) assays.

Pharmacological Profile & Receptor Selectivity

Galanin (2-29) (rat) is an N-terminally truncated, 28-amino acid fragment of the endogenous 29-amino acid neuropeptide Galanin. The removal of the first amino acid (Glycine) fundamentally alters its pharmacophore. While full-length galanin binds all three galanin receptors (GalR1, GalR2, GalR3) with near-equal affinity, the loss of Gly1 disrupts the structural requirements for GalR1 insertion, shifting the peptide to act as a highly selective GalR2 agonist []().

Table 1: Receptor Binding Affinity (Ki) of Galanin (2-29) (Rat)
Receptor SubtypeKi Value (nM)Selectivity Ratio (vs GalR2)Primary G-Protein Coupling
GalR1 85.0 nM~45x lower affinityGi/o (cAMP inhibition)
GalR2 1.9 nM1.0x (Reference) Gq/11 (IP3/Ca2+) & Gi/o
GalR3 12.6 nM~6.6x lower affinityGi/o (cAMP inhibition)

Data aggregated from standardized competitive binding assays().

Quality Control & Analytical Validation (FAQ)

Q: Why does my Galanin (2-29) peptide show a different mass than expected on Mass Spectrometry (MS)? A: If the observed mass is exactly +114 Da higher than the theoretical mass, you are detecting a Trifluoroacetic acid (TFA) adduct. TFA is heavily used during solid-phase peptide synthesis (SPPS) cleavage and HPLC purification. If the mass is +16 Da, your peptide has undergone oxidation. Galanin (2-29) begins with Tryptophan (Trp2); oxidation of the indole ring on this critical pharmacophore will drastically reduce GalR2 binding affinity.

Q: Should I request TFA removal for my Galanin (2-29) batch? A: Yes , if you are performing in vivo microinjections (e.g., into the rat hypothalamus) or using sensitive primary neuronal cultures. Causality: TFA salts dissociate in unbuffered or weakly buffered media, causing localized pH drops that induce cellular toxicity or trigger artifactual stress-kinase signaling, which can mask the true GalR2-mediated MAPK activation[2](). Requesting a counter-ion exchange to an acetate or HCl salt form ensures physiological compatibility.

Q: How can I self-validate the purity and functional integrity of my peptide batch? A: Implement a dual-pathway self-validating assay. Because GalR2 uniquely couples to Gq/11 (unlike GalR1/3), treat your GalR2-expressing cells with 5 nM of Galanin (2-29). You should observe a sharp, rapid spike in intracellular Calcium (via IP3 accumulation)[3](). If you only observe cAMP inhibition without Ca2+ mobilization, your peptide has likely degraded, or you are experiencing cross-activation of endogenous GalR1 due to using excessively high peptide concentrations.

Best Practices: Reconstitution & Handling Protocol

Improper reconstitution is the leading cause of "dead" peptide batches. Follow this step-by-step methodology to preserve the structural integrity of the Trp2-containing N-terminus.

Step 1: Thermal Equilibration

  • Action: Transfer the lyophilized peptide vial from -20°C to a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture. Condensation causes localized hydrolysis and promotes rapid peptide degradation.

Step 2: Centrifugation

  • Action: Briefly centrifuge the vial at 10,000 x g for 30 seconds.

  • Causality: Lyophilized powders often disperse during transit. Centrifugation pulls all material to the bottom, preventing mass loss when the cap is removed.

Step 3: Primary Solubilization

  • Action: Add sterile, endotoxin-free ddH₂O to achieve a high-concentration stock (e.g., 1 mg/mL). Do not vortex vigorously. Instead, gently swirl or sonicate in a water bath for 10-15 seconds.

  • Causality: Galanin (2-29) contains hydrophobic domains (e.g., Leu, Tyr, Ile). Vigorous vortexing introduces air bubbles, causing the peptide to denature and aggregate at the air-water interface.

Step 4: Buffer Dilution

  • Action: Once fully dissolved in water, dilute to your working concentration using your assay buffer (e.g., PBS or ACSF).

  • Causality: Never dissolve the dry powder directly into high-salt buffers like PBS. The high ionic strength can cause immediate "salting out" (precipitation) of the peptide before it can properly hydrate.

Step 5: Aliquoting & Cryopreservation

  • Action: Aliquot the stock solution into low-protein-binding microcentrifuge tubes and freeze immediately at -80°C.

  • Causality: Repeated freeze-thaw cycles break peptide bonds. Low-bind tubes prevent the hydrophobic residues of Galanin (2-29) from irreversibly adhering to the plastic walls, which would otherwise artificially lower your actual working concentration.

Troubleshooting Experimental Anomalies (FAQ)

Q: Why am I observing GalR1-mediated effects (e.g., strong cAMP inhibition without Ca2+ mobilization) when using Galanin (2-29)? A: You are likely using a concentration that is too high. While Galanin (2-29) is selective for GalR2 (Ki = 1.9 nM), it still retains weak affinity for GalR1 (Ki = 85 nM). If your working concentration exceeds 50-100 nM, you will saturate GalR2 and begin cross-activating GalR1. Fix: Titrate your working concentration down to the 1-10 nM range to isolate GalR2-specific signaling.

Q: My in vivo feeding behavior assay showed no results after ICV injection of Galanin (2-29). Why? A: Full-length Galanin (1-29) strongly stimulates feeding behavior primarily via GalR1 activation in the hypothalamus. Because Galanin (2-29) is a GalR2 agonist, it does not robustly stimulate feeding in the same manner as the full-length peptide[4](). Ensure your phenotypic readout matches the GalR2 pathway (e.g., neuroprotection, neurite outgrowth, or specific pain modulation models) rather than GalR1-dominated phenotypes.

Mechanistic Pathway Visualization

To fully understand how to design your downstream assays, you must visualize the dual-coupling nature of GalR2. Unlike GalR1, which strictly inhibits adenylyl cyclase, GalR2 primarily signals through the Gq/11 pathway, making Phospholipase C (PLC) and intracellular Calcium your primary readouts.

GalR2_Signaling Gal229 Galanin (2-29) (Rat) [Selective Agonist] GalR2 GalR2 Receptor (GPCR) Gal229->GalR2 High Affinity Binding (Ki = 1.9 nM) Gq Gq/11 Protein (Primary) GalR2->Gq Activates Gi Gi/o Protein (Secondary) GalR2->Gi Activates PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP Levels ↓ AC->cAMP Reduces Output Ca2 Intracellular Ca2+ ↑ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates

Fig 1: Galanin (2-29) selectively activates GalR2, driving primary Gq/11 and secondary Gi/o cascades.

References

  • Differential Intracellular Signaling of the GalR1 and GalR2 Galanin Receptor Subtypes PubMed Central (NIH) / Biochemistry[Link]

  • Structural insights into galanin receptor signaling Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Galanin receptor antagonists M40 and C7 block galanin-induced feeding PubMed Central (NIH) / Brain Research[Link]

Sources

Validation & Comparative

A Comparative Analysis of GALANIN (1-29) vs. GALANIN (2-29) Activity in the Rat

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the biological activities of full-length rat Galanin (GALANIN (1-29)) and its N-terminally truncated fragment, GALANIN (2-29). This document is intended for researchers, scientists, and drug development professionals investigating the galaninergic system. We will delve into receptor binding affinities, functional signaling, and provide standardized protocols for independent verification.

Introduction to the Galaninergic System

Galanin is a 29-amino acid neuropeptide widely expressed in the central and peripheral nervous systems.[1] It exerts pleiotropic effects by activating three distinct G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3.[2][3] These receptors are coupled to different intracellular signaling pathways, which explains galanin's diverse physiological roles, including regulation of feeding, pain perception, neuroprotection, and mood.[1][2]

  • GALR1 and GALR3 primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][4][5]

  • GALR2 typically couples to Gαq/11 proteins, activating the phospholipase C (PLC) pathway, which results in the formation of inositol triphosphate (IP3) and an increase in intracellular calcium [Ca2+].[2][4]

The N-terminal portion of galanin is critical for its biological activity, with the first 15 amino acids being highly conserved across species.[6] The removal of even the first amino acid (Glycine), creating GALANIN (2-29), can significantly alter its interaction with the receptor subtypes, a crucial consideration for experimental design.

Comparative Biological Activity: A Data-Driven Analysis

The primary difference between GALANIN (1-29) and GALANIN (2-29) lies in their binding affinity and selectivity for the three galanin receptor subtypes. The absence of the N-terminal Glycine in the (2-29) fragment significantly impacts its ability to bind to GALR1.

Receptor Binding Affinity

Binding affinity is typically determined by competitive displacement assays, where the unlabeled peptide (ligand) competes with a radiolabeled version (e.g., ¹²⁵I-galanin) for binding to receptors expressed in cell membranes. The resulting inhibition constant (Ki) is a measure of the ligand's binding affinity; a lower Ki value indicates a higher affinity.

Data synthesized from multiple studies reveals a distinct pharmacological profile for each peptide in the rat.

LigandGALR1 (rat) Ki (nM)GALR2 (rat) Ki (nM)GALR3 (rat) Ki (nM)
GALANIN (1-29) 0.981.481.47
GALANIN (2-29) 85[]1.9[]12.6[]

Key Insights:

  • GALANIN (1-29) (rat) is a non-selective agonist, binding with high, nanomolar affinity to all three rat galanin receptor subtypes.

  • GALANIN (2-29) (rat) demonstrates a marked selectivity for GALR2. Its affinity for GALR1 is significantly reduced (approximately 87-fold lower) compared to the full-length peptide.[] While its affinity for GALR3 is also reduced, the most dramatic shift is observed at GALR1, making GALANIN (2-29) a valuable tool for preferentially studying GALR2-mediated effects.[] Studies on porcine galanin fragments confirm that the N-terminus is crucial for high-affinity binding, with the affinity of galanin-(2-29) for GALR1 being notably lower than that of galanin-(1-16).[][8]

Functional Activity & Signaling

The differences in binding affinity translate directly to functional consequences. The activation of GALR subtypes initiates distinct downstream signaling cascades.

  • GALR1/GALR3 Activation (Gαi/o-coupled): The primary functional readout is the inhibition of forskolin-stimulated cAMP production. Full-length galanin potently inhibits cAMP accumulation. Due to its poor affinity for GALR1, GALANIN (2-29) is a very weak agonist for this pathway.

  • GALR2 Activation (Gαq/11-coupled): The functional response is an increase in intracellular calcium mobilization. Both GALANIN (1-29) and GALANIN (2-29) are effective agonists at GALR2, capable of stimulating this pathway.[9][10]

Visualization of Key Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the galanin signaling cascade and a typical experimental workflow for determining binding affinity.

Galanin Signaling Pathway cluster_ligands Ligands cluster_receptors Galanin Receptors cluster_gproteins G Proteins cluster_effectors Effectors & Second Messengers GAL (1-29) GAL (1-29) GALR1 GALR1 GAL (1-29)->GALR1 High Affinity (Ki ~0.98 nM) GALR2 GALR2 GAL (1-29)->GALR2 High Affinity (Ki ~1.48 nM) GALR3 GALR3 GAL (1-29)->GALR3 High Affinity (Ki ~1.47 nM) GAL (2-29) GAL (2-29) GAL (2-29)->GALR1 Low Affinity (Ki ~85 nM) GAL (2-29)->GALR2 High Affinity (Ki ~1.9 nM) GAL (2-29)->GALR3 Reduced Affinity (Ki ~12.6 nM) Gαi/o Gαi/o GALR1->Gαi/o Gαq/11 Gαq/11 GALR2->Gαq/11 GALR3->Gαi/o AC Adenylyl Cyclase Gαi/o->AC Inhibits PLC Phospholipase C Gαq/11->PLC Activates cAMP ↓ cAMP AC->cAMP Ca ↑ [Ca2+] i PLC->Ca

Caption: Galanin receptor signaling pathways and ligand affinities.

Experimental Protocols

To ensure scientific integrity, the following protocols outline standard methodologies for comparing galanin peptide activity. These protocols are designed as self-validating systems with appropriate controls.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of GALANIN (1-29) and GALANIN (2-29) for a specific galanin receptor subtype (e.g., GALR1) expressed in a stable cell line.

Workflow Diagram:

Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Setup (in triplicate) cluster_analysis Incubation & Analysis A Culture cells expressing rat GALR1 B Harvest cells and prepare membranes A->B C Determine protein concentration (BCA assay) B->C D Total Binding: Membranes + ¹²⁵I-Galanin C->D E Non-Specific Binding (NSB): Membranes + ¹²⁵I-Galanin + High conc. unlabeled GAL(1-29) C->E F Competition: Membranes + ¹²⁵I-Galanin + Serial dilutions of test peptide (GAL(1-29) or GAL(2-29)) C->F G Incubate at 25°C for 60 minutes D->G E->G F->G H Rapidly filter through GF/B filters G->H I Wash filters to remove unbound radioligand H->I J Count radioactivity (gamma counter) I->J K Calculate Specific Binding (Total - NSB) J->K L Plot competition curve (% Specific Binding vs. [Ligand]) K->L M Calculate IC50 and Ki values (Cheng-Prusoff equation) L->M

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the rat galanin receptor of interest (e.g., rGALR1).

    • Harvest cells, homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • Prepare serial dilutions of the competitor peptides (rat GALANIN (1-29) and rat GALANIN (2-29)) from 10⁻¹² M to 10⁻⁶ M.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: 50 µg membrane protein + Assay Buffer + ~50 pM ¹²⁵I-Galanin (rat).

      • Non-Specific Binding (NSB): 50 µg membrane protein + 1 µM unlabeled GALANIN (1-29) + ~50 pM ¹²⁵I-Galanin (rat).

      • Competition: 50 µg membrane protein + Competitor peptide dilution + ~50 pM ¹²⁵I-Galanin (rat).

  • Incubation and Filtration:

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate the specific binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • For competition wells, express the data as a percentage of the maximal specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor peptide and fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: cAMP Functional Assay (for GALR1/GALR3)

This assay measures the ability of a ligand to inhibit cAMP production via Gαi/o-coupled receptors.

  • Cell Seeding: Plate cells expressing rGALR1 or rGALR3 in a 96-well plate and grow to ~90% confluency.

  • Stimulation:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 20 minutes to prevent cAMP degradation.

    • Add serial dilutions of the test peptide (GALANIN (1-29) or GALANIN (2-29)) to the wells.

    • Immediately add a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10 µM) to all wells except the basal control.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as a TR-FRET-based assay or a radioimmunoassay.[11]

  • Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) for inhibition of cAMP production.

Conclusion and Recommendations

The experimental data clearly demonstrate that GALANIN (1-29) and GALANIN (2-29) are not interchangeable tools for studying the rat galaninergic system.

  • GALANIN (1-29) (rat) should be used as a non-selective agonist when the goal is to activate the entire galanin receptor population (GALR1, GALR2, and GALR3).

  • GALANIN (2-29) (rat) is the preferred tool for selectively studying GALR2-mediated functions .[] Its significantly reduced affinity for GALR1 minimizes confounding signals from this receptor subtype, allowing for a more precise dissection of GALR2-specific pathways and physiological effects.

This distinction is critical for the accurate interpretation of experimental results and for the development of subtype-selective therapeutics targeting the galanin system. Researchers must carefully select the appropriate peptide based on the specific receptor and signaling pathway under investigation.

References

  • Weckström, K., et al. (2022). Galanin Receptors: G Protein-Dependent Signaling and Beyond. MDPI. Available at: [Link]

  • Klenerová, V., et al. (2013). The Galanin and Galanin Receptor Subtypes, its Regulatory Role in the Biological and Pathological Functions. Prague Medical Report. Available at: [Link]

  • Rakka, A., & Kaja, S. (2020). An assembly of galanin–galanin receptor signaling network. Journal of Biosciences. Available at: [Link]

  • Zheng, Y., et al. (2022). Structural insights into the galanin receptors signaling. bioRxiv. Available at: [Link]

  • D'yakova, E. Y., et al. (2021). Modified N-Terminal Fragments of Galanin: Cardioprotective Properties and Mechanisms of Action. PubMed. Available at: [Link]

  • Jabłońska, E., et al. (2022). Galanin Receptors (GalR1, GalR2, and GalR3) Expression in Colorectal Cancer Tissue and Correlations to the Overall Survival and Poor Prognosis of CRC Patients. PubMed Central. Available at: [Link]

  • Xu, X. J., et al. (1992). The N-terminal 1-16, but not C-terminal 17-29, galanin fragment affects the flexor reflex in rats. PubMed. Available at: [Link]

  • Ihnatko, R., et al. (2017). Short N-terminal galanin fragments are occurring naturally in vivo. PubMed. Available at: [Link]

  • Fisone, G., et al. (1991). Linear and cyclic N‐terminal galanin fragments and analogs as ligands at the hypothalamic galanin receptor. Regulatory Peptides. Available at: [Link]

  • Maslov, L. N., et al. (2021). Antioxidant Properties of Galanin and Its N-Terminal Fragments in in vitro and in vivo Oxidative Stress Modeling. Antioxidants. Available at: [Link]

  • Sazhnikov, S. Y., et al. (2024). The study of biodegradation of galanin and its N-terminal fragments in a model system in vitro. Biomeditsinskaya Khimiya. Available at: [Link]

  • Lang, R., et al. (2015). Galanin Receptors and Ligands. PubMed Central. Available at: [Link]

  • Hedlund, P. B., et al. (1994). Galanin-(1-15), but not galanin-(1-29), modulates 5-HT1A receptors in the dorsal hippocampus of the rat brain: possible existence of galanin receptor subtypes. PubMed. Available at: [Link]

  • Narváez, J. A., et al. (1994). Centrally infused galanin-(1-15) but not galanin-(1-29) reduces the baroreceptor reflex sensitivity in the rat. PubMed. Available at: [Link]

  • Skofitsch, G., et al. (1986). Identification and molecular characterization of galanin receptor sites in rat brain. PubMed. Available at: [Link]

  • Wynick, D., et al. (1993). Characterization of a high-affinity galanin receptor in the rat anterior pituitary: absence of biological effect and reduced membrane binding of the antagonist M15 differentiate it from the brain/gut receptor. PubMed Central. Available at: [Link]

  • BindingDB. (1998). Ki Summary for Galanin receptor type 2. BindingDB. Available at: [Link]

  • Saar, I., et al. (2011). Novel systemically active galanin receptor 2 ligands with anxiolytic- and antidepressant-like activities. Journal of Neurochemistry. Available at: [Link]

  • Andreis, P. G., et al. (2002). Effects of galanin on proliferation and apoptosis of immature rat thymocytes. PubMed. Available at: [Link]

  • BindingDB. (1997). Ki Summary for Galanin receptor type 1. BindingDB. Available at: [Link]

  • Mazarati, A., et al. (2005). Distribution and differential regulation of galanin receptor subtypes in rat brain: effects of seizure activity. PubMed. Available at: [Link]

  • Yang, Y. L., et al. (2021). Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Galanin receptor signaling studies utilizing cAMP measurements of M1154 on SH-SY5Y cells. ResearchGate. Available at: [Link]

  • Yang, Y. L., et al. (2021). Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats. Frontiers in Pharmacology. Available at: [Link]

  • Wiesenfeld-Hallin, Z., et al. (2002). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors. PNAS. Available at: [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. Gifford Bioscience. Available at: [Link]

  • Schrott, L. M., et al. (2011). Galanin, through GalR1 but not GalR2 receptors, decreases motivation for a palatable saccharin solution. Behavioural Brain Research. Available at: [Link]

  • Endoh, T., et al. (2008). Galanin inhibits calcium channels via Galpha(i)-protein mediated by GalR1 in rat nucleus tractus solitarius. PubMed. Available at: [Link]

Sources

Investigating the Specificity of GALANIN (2-29) (RAT) for GALR2 over GALR1/3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: Galanin (2-29) (Rat) is a GALR2-preferring agonist that exhibits significant selectivity over GALR1 but possesses moderate cross-reactivity with GALR3.

While endogenous full-length Galanin (1-29) binds all three receptor subtypes (GALR1, GALR2, GALR3) with sub-nanomolar affinity, the N-terminal truncation of the first amino acid (Glycine-1) drastically reduces affinity for GALR1 (>40-fold loss). However, it retains high affinity for GALR2 and moderate affinity for GALR3. Consequently, Galanin (2-29) is an effective tool for dissecting GALR2-mediated Gq/11 signaling pathways, provided it is used within a specific concentration window (10–100 nM ) to minimize GALR3 activation.

Mechanistic Basis of Specificity

To understand why Galanin (2-29) is specific, one must look at the structural biology of the ligand-receptor interaction.

  • The Critical Role of Glycine-1 (Gly1): In the GALR1 binding pocket, the N-terminal Gly1 of endogenous galanin is deeply buried and sandwiched between Transmembrane domain 1 (TM1) and TM7. It forms essential hydrogen bonds that stabilize the active conformation. Removal of this residue (as in Galanin 2-29) destabilizes the ligand-receptor complex, leading to a massive drop in affinity.

  • GALR2 Tolerance: The GALR2 binding pocket is structurally distinct. It relies less on the N-terminal Gly1 anchor and more on the hydrophobic interactions provided by Tryptophan-2 (Trp2) and Tyrosine-9 (Tyr9). Therefore, the loss of Gly1 in Galanin (2-29) has a negligible effect on GALR2 binding energy.

Comparative Signaling Pathways

The utility of Galanin (2-29) lies in its ability to preferentially activate the Gq/11 pathway (associated with GALR2) over the Gi/o pathway (associated with GALR1).

GalaninSignaling GalFull Galanin (1-29) (Endogenous) GALR1 GALR1 (High Affinity for 1-29) (Low Affinity for 2-29) GalFull->GALR1 GALR2 GALR2 (High Affinity for Both) GalFull->GALR2 GALR3 GALR3 (Moderate Affinity for 2-29) GalFull->GALR3 Gal2_29 Galanin (2-29) (Truncated) Gal2_29->GALR1 Low Affinity Gal2_29->GALR2 Gal2_29->GALR3 Moderate Affinity Gi G_i/o Protein GALR1->Gi GALR2->Gi Minor Gq G_q/11 Protein GALR2->Gq GALR3->Gi AC Adenylyl Cyclase Gi->AC PLC Phospholipase C (PLC) Gq->PLC cAMP cAMP (Decrease) AC->cAMP IP3 IP3 + DAG PLC->IP3 Ca Intracellular Ca2+ (Increase) IP3->Ca

Figure 1: Differential signaling activation. Galanin (2-29) preferentially drives the GALR2-Gq-PLC-Calcium axis while showing reduced activation of the GALR1-Gi-cAMP axis.

Quantitative Profiling: Binding & Function

The following data compares Galanin (2-29) against the endogenous full-length peptide. Note the distinct "affinity shift" at GALR1.

Table 1: Binding Affinity (Ki) Profile (Rat Receptors)

Data synthesized from Wang et al. (1997), Bloomquist et al. (1998), and Tocris Bioscience product validation.

Receptor SubtypeLigandKi (nM)Interpretation
GALR1 Galanin (1-29)0.2 - 0.5High Affinity
Galanin (2-29) ~85.0 Low Affinity (>150x reduction)
GALR2 Galanin (1-29)0.5 - 1.0High Affinity
Galanin (2-29) ~1.9 High Affinity (Retained)
GALR3 Galanin (1-29)0.4 - 0.8High Affinity
Galanin (2-29) ~12.6 Moderate Affinity
Table 2: Functional Potency (EC50)

Measured via IP3 accumulation (GALR2) vs. cAMP inhibition (GALR1).

Assay TypeTargetGalanin (1-29) EC50Galanin (2-29) EC50
cAMP Inhibition GALR1~0.1 nM> 1,000 nM (Weak/Partial)
IP3 Accumulation GALR2~2.0 nM~5.0 nM (Potent Agonist)

Critical Insight: There is a ~45-fold selectivity window for GALR2 over GALR1 in terms of binding affinity, and an even larger window for functional activation.[1] However, the selectivity over GALR3 is only ~6-fold. Caution is advised when interpreting results in tissues expressing high levels of GALR3.

Experimental Protocols for Validation

To confirm specificity in your specific cellular model, use the following self-validating workflows.

Protocol A: Competitive Radioligand Binding Assay

Purpose: To verify the loss of affinity for GALR1 in your cell line.

Materials:

  • Membranes from CHO cells stably transfected with Rat GALR1 or GALR2.

  • Radioligand: [125I]-Galanin (Porcine) (2200 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA, 0.05% Bacitracin.

Workflow:

  • Preparation: Dilute membranes to 5–10 µg protein/well.

  • Incubation: Incubate membranes with 0.1 nM [125I]-Galanin and increasing concentrations of Galanin (2-29) (range:

    
     M to 
    
    
    
    M) for 60 minutes at 25°C.
  • Termination: Harvest via rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity. Plot displacement curves.

    • Success Criteria: GALR1 displacement curve should shift significantly to the right (higher Ki) compared to GALR2.

Protocol B: Functional IP-One / Calcium Mobilization Assay

Purpose: To demonstrate functional activation of GALR2 (Gq pathway).

Materials:

  • Cells: HEK293 expressing Rat GALR2.[2]

  • Reagent: Fluo-4 AM (Calcium indicator) or IP-One HTRF kit (Cisbio).

Workflow:

  • Loading: Seed cells (50,000/well) in black-walled 96-well plates. Load with Fluo-4 AM for 45 mins at 37°C.

  • Baseline: Measure baseline fluorescence (Ex: 494 nm, Em: 516 nm).

  • Stimulation: Inject Galanin (2-29) at 100 nM.

  • Control: Run parallel wells with Galanin (1-29) (Positive Control) and Vehicle (Negative Control).

  • Data Processing: Calculate

    
    .
    
    • Success Criteria: Galanin (2-29) should elicit a calcium spike >80% of the magnitude of full-length Galanin.

Decision Logic for Researchers

When should you use Galanin (2-29) versus other tools?

DecisionMatrix Start Goal: Study Galanin Receptors Q1 Which signaling pathway? Start->Q1 Gq Gq / IP3 / Calcium (GALR2 specific) Q1->Gq Primary Interest Gi Gi / cAMP Inhibition (GALR1 / GALR3) Q1->Gi Primary Interest Use2_29 Use Galanin (2-29) (Conc: 10-50 nM) Gq->Use2_29 Standard Tool UseSpecific Use M1145 or AR-M1896 (Higher Specificity) Gq->UseSpecific If GALR3 is present UseFull Use Galanin (1-29) (Non-selective) Gi->UseFull General Activation

Figure 2: Selection guide for Galanin receptor agonists.

Application Note: If your tissue expresses both GALR2 and GALR3, Galanin (2-29) may not be sufficient to distinguish between them due to the moderate affinity for GALR3 (12.6 nM). In such cases, consider using AR-M1896 (GALR2 selective) or co-treating with a specific GALR3 antagonist if available.

References

  • Wang, S., et al. (1997). Differential effects of N-terminal extension and truncation of galanin on binding to galanin receptors. Biochemistry.

  • Bloomquist, B. T., et al. (1998). Cloning and expression of the human galanin receptor GalR2. Biochemical and Biophysical Research Communications.

  • Liu, H. X., et al. (2001). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors. Proceedings of the National Academy of Sciences.

  • Tocris Bioscience. Galanin (2-29) (rat) Product Information.

  • Kofler, B., et al. (2022). Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity. PLOS Biology.

Sources

Comprehensive Comparison Guide: In Vitro vs. In Vivo Effects of GALANIN (2-29) (RAT)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Galanin is a highly conserved 29-amino acid neuropeptide (30 in humans) that exerts diverse physiological effects—including the modulation of nociception, feeding behavior, and neuroendocrine release—via three G-protein-coupled receptors: GalR1, GalR2, and GalR3[1]. While full-length Galanin (1-29) acts as a non-selective pan-agonist, researchers require subtype-selective tools to dissect specific physiological pathways. Galanin (2-29) (Rat) is an N-terminally truncated fragment that serves as a preferential GalR2 agonist . This guide objectively compares its in vitro pharmacological profile with its in vivo behavioral effects, providing heavily validated, self-contained experimental protocols for application scientists and drug development professionals.

Molecular Rationale & Structure-Activity Relationship (SAR)

The biological activity of endogenous Galanin is heavily dependent on its highly conserved N-terminus (amino acids 1-15)[2]. The first amino acid, Glycine (Gly1), is absolutely critical for binding to the GalR1 receptor pocket.

  • The Causality of Truncation: By cleaving Gly1 to create Galanin (2-29), the peptide loses its structural compatibility with the narrow, tunnel-like binding cavity of GalR1[3]. However, the GalR2 binding pocket possesses a distinct pharmacophore geometry that can still accommodate the truncated peptide with high affinity[4].

  • Result: This structural divergence makes Galanin (2-29) an indispensable pharmacological tool for isolating GalR2-mediated mechanisms (such as neuroprotection and specific nociceptive modulation) from GalR1-mediated mechanisms[5].

Quantitative Pharmacodynamics

To understand the in vitro to in vivo translation, we must first establish the baseline receptor affinities. Galanin (2-29) demonstrates a roughly 45-fold preference for GalR2 over GalR1.

Receptor SubtypePrimary G-Protein CouplingGalanin (1-29)

(nM)
Galanin (2-29)

(nM)
Functional Effect of Galanin (2-29)
GalR1

(Inhibitory)
~ 1.085.0Weak/Negligible Agonism
GalR2

(Stimulatory)
~ 1.01.9Potent Full Agonism
GalR3

(Inhibitory)
~ 1.012.0Moderate Agonism

Data synthesized from competitive binding assays in transfected cell lines[2],[4],[5].

In Vitro Characterization

In vitro, Galanin (2-29) is primarily utilized to study GalR2-specific intracellular signaling and exocrine modulation. Unlike GalR1, which inhibits adenylyl cyclase, GalR2 couples to


, activating phospholipase C (PLC) and triggering intracellular calcium release[2]. Furthermore, Galanin (2-29) has been shown to potently inhibit CCK-8-stimulated amylase secretion in isolated rat pancreatic acini[6].
GalR2 Intracellular Signaling Pathway

G Gal229 Galanin (2-29) (Rat) GalR2 GalR2 Receptor Gal229->GalR2 Gq Gq/11 Protein GalR2->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & Calcium Release PLC->IP3 PKC PKC Activation PLC->PKC MAPK MAPK Cascade PKC->MAPK

Caption: Galanin (2-29) induced GalR2 Gq/11-coupled intracellular signaling cascade.

Protocol: Competitive Radioligand Binding Assay

Objective: Determine the specific binding affinity (


) of Galanin (2-29) for GalR2.
  • Causality of Design: We utilize

    
    -human galanin as the universal radioligand because it binds all GalR subtypes with high affinity. By titrating unlabeled Galanin (2-29), we can measure competitive displacement to isolate its specific 
    
    
    
    for GalR2[4].
  • Self-Validating System: This assay includes a Non-Specific Binding (NSB) control using 1 µM of unlabeled full-length Galanin (1-29) to ensure the measured radioactivity is strictly receptor-mediated.

Step-by-Step Methodology:

  • Cell Preparation: Culture COS-7 or CHO cells stably transfected with rat GalR2. Harvest and homogenize in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Tracer Addition: Add 0.05 nM

    
    -Galanin to 96-well plates containing 50 µg of membrane protein per well.
    
  • Ligand Titration: Add unlabeled Galanin (2-29) in a 10-point concentration gradient (from

    
     M to 
    
    
    
    M).
  • Incubation: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Separation & Measurement: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific sticking). Wash three times with ice-cold buffer.

  • Quantification: Count filter radioactivity using a gamma counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.
Protocol: Pancreatic Amylase Secretion Assay

Objective: Evaluate the functional exocrine inhibitory effects of Galanin (2-29) in vitro.

  • Causality of Design: Basal amylase secretion is too low to accurately measure inhibitory effects. Therefore, we use Cholecystokinin octapeptide (CCK-8) to artificially stimulate secretion, creating a high-signal baseline against which Galanin (2-29)'s inhibitory potency can be quantified[6].

Step-by-Step Methodology:

  • Acini Isolation: Isolate rat pancreatic acini via collagenase digestion.

  • Incubation: Suspend acini in HEPES-buffered Ringer solution.

  • Stimulation: Co-incubate cells with 100 pM CCK-8 and varying concentrations of Galanin (2-29) (

    
     to 
    
    
    
    M) for 30 minutes at 37°C.
  • Validation Controls: Include a vehicle-only control (true baseline) and a CCK-8 + Galanin (1-29) positive control to validate assay sensitivity.

  • Assay: Centrifuge the suspension. Assay the supernatant for amylase activity using a standard colorimetric substrate (e.g., Gal-G2-CNP)[7].

In Vivo Characterization

In vivo, Galanin (2-29) is injected centrally (ICV) or peripherally to differentiate GalR2-mediated behaviors from GalR1. While GalR1 activation is strongly linked to the stimulation of feeding behavior, GalR2 activation via Galanin (2-29) has minimal acute effects on food intake but plays a profound role in peripheral nociception and neuroprotection following nerve injury[8],[5].

In Vivo Experimental Workflow

Workflow Acclim Animal Acclimation Baseline Baseline Testing Acclim->Baseline Admin Intraplantar Injection Galanin (2-29) Baseline->Admin Assay Behavioral Assay (Thermal Nociception) Admin->Assay Data Data Analysis Assay->Data

Caption: Standardized in vivo workflow for evaluating Galanin (2-29) behavioral effects.

Protocol: Peripheral Nociception Assay (Hargreaves Method)

Objective: Determine the modulatory effect of GalR2 activation on thermal hyperalgesia.

  • Causality of Design: Intraplantar (i.pl.) injection targets peripheral nociceptors in the paw directly. This isolates peripheral GalR2-mediated antinociceptive effects from central nervous system (CNS) confounding variables that would occur with systemic administration[9].

  • Self-Validating System: The protocol utilizes a randomized, double-blinded crossover design. A vehicle (saline) control group is mandatory to account for injection-stress-induced analgesia.

Step-by-Step Methodology:

  • Acclimation: Habituate adult male Sprague-Dawley rats to the Hargreaves apparatus (glass surface with a radiant heat source) for 30 minutes daily for 3 days prior to testing.

  • Baseline Measurement: Apply the radiant heat source to the plantar surface of the hind paw. Record the Paw Withdrawal Latency (PWL). Establish a baseline (typically 10-12 seconds). Apply a 20-second cutoff to prevent tissue damage.

  • Administration: Briefly anesthetize the rat with isoflurane. Inject 50 µL of Galanin (2-29) (e.g., 1-10 nmol dissolved in saline) or vehicle directly into the plantar surface of the right hind paw.

  • Testing: Measure PWL at 15, 30, 60, and 120 minutes post-injection.

  • Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) to quantify the antinociceptive efficacy of GalR2 activation.

Comparative Analysis: In Vitro vs. In Vivo Translation

The utility of Galanin (2-29) lies in its translational reliability.

  • Binding to Behavior: The in vitro binding data (

    
     of 1.9 nM for GalR2 vs. 85 nM for GalR1) perfectly predicts its in vivo utility. When administered in vivo, Galanin (2-29) fails to trigger the robust feeding response typically induced by GalR1 activation, confirming its functional selectivity[5].
    
  • Limitations: Because Galanin (2-29) is a peptide, it is highly susceptible to rapid proteolytic degradation in vivo[5]. Therefore, in vitro assays can utilize longer incubation times (e.g., 60 minutes), whereas in vivo assays must measure behavioral endpoints rapidly (within 15-30 minutes) before the peptide is cleared.

References

  • Biochemical and Physiological Effects of Galanin in Health and Disease - National Institutes of Health (NIH) / PMC. 1

  • Galanin receptor ligands (Johan Runesson Licentiate thesis) - Diva-Portal. 2

  • Molecular cloning and pharmacological characterization of a new galanin receptor subtype - National Institutes of Health (NIH) / PubMed. 4

  • Design of GalR2 subtype specific ligands: their role in depression-like behavior and feeding regulation (Indrek Saar) - University of Tartu DSpace. 5

  • Ligand binding properties of human galanin receptors - Taylor & Francis. 3

  • Galanin (2-29) (Rat) Reagents and Biochemicals - MedChemExpress (MCE). 10

  • GAL1 receptor | Galanin receptors - IUPHAR/BPS Guide to PHARMACOLOGY. 9

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of GALANIN (2-29) (RAT)

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical protocols for the proper handling and disposal of GALANIN (2-29) (RAT), a bioactive peptide. As a selective agonist for the GAL2 galanin receptor subtype, this peptide possesses significant biological activity that necessitates meticulous disposal procedures to ensure personnel safety and environmental protection.[1] Adherence to these guidelines is critical for maintaining a compliant and safe laboratory environment. These recommendations are founded on established best practices for handling potent research peptides, as a specific Safety Data Sheet (SDS) for this compound is not universally available.[2][3]

The foundational principle of this guide is that all waste streams contaminated with GALANIN (2-29) (RAT) must be considered potentially bioactive and require deactivation prior to final disposal.[2]

Part 1: Core Principles of Safe Handling & Risk Mitigation

Before any disposal procedures are initiated, a thorough risk assessment must be completed. All personnel must be trained on the potential hazards and the protocols outlined herein.

Personal Protective Equipment (PPE)

PPE is the first and most critical barrier against accidental exposure. The following are mandatory when handling any form of GALANIN (2-29) (RAT), including waste materials[3][4]:

  • Gloves: Chemical-resistant nitrile gloves are required. Gloves must be changed immediately if contamination is suspected.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.

  • Lab Coat: A full-coverage lab coat must be worn to protect skin and clothing.

Engineering Controls
  • Designated Area: Confine all handling and waste consolidation of this peptide to a specific, clearly marked area of the laboratory.[3]

  • Ventilation: When handling the lyophilized powder, which can easily become aerosolized, all work must be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation.[3]

Part 2: Waste Stream Segregation & Management

Proper segregation of waste is crucial for ensuring that each waste type undergoes the appropriate treatment and disposal pathway. Never dispose of peptide waste in the regular trash or pour it down a public drain without prior deactivation and institutional approval.[3][4]

The following diagram illustrates the decision-making process for segregating waste contaminated with GALANIN (2-29) (RAT).

G cluster_0 Waste Generation & Segregation Workflow start Waste Generated (GALANIN (2-29) Contaminated) decision_type Identify Waste Type start->decision_type cat_liquid Liquid Waste (Aqueous solutions, buffers, cell culture media) decision_type->cat_liquid Liquid cat_solid Solid Waste (Lyophilized powder, gloves, weigh boats, tube, paper towels) decision_type->cat_solid Solid cat_sharps Sharps Waste (Needles, pipette tips, contaminated glass) decision_type->cat_sharps Sharps cat_labware Reusable Labware (Glassware, stir bars) decision_type->cat_labware Reusable proc_liquid Collect in Labeled, Leak-Proof Container for Chemical Inactivation cat_liquid->proc_liquid proc_solid Collect in Labeled, Leak-Proof Hazardous Waste Container cat_solid->proc_solid proc_sharps Place in Puncture-Resistant, Labeled Sharps Container cat_sharps->proc_sharps proc_labware Place in Designated Bin for Decontamination cat_labware->proc_labware

Caption: Waste segregation workflow for GALANIN (2-29) (RAT).

Data Summary: Waste Management Quick Reference
Waste TypeContainer RequirementPrimary Disposal Pathway
Aqueous Liquid Waste Clearly labeled, sealed, chemical-resistant bottle.1. Chemical Inactivation 2. pH Neutralization3. Drain disposal (with institutional approval) or collection by EH&S.
Solvent-Based Liquid Waste Labeled, compatible hazardous waste container. Do not mix solvent types.[2]Collection by institutional Environmental Health & Safety (EH&S).
Solid Waste Labeled, leak-proof hazardous waste container or bag.[2]Collection by EH&S for incineration.[2]
Contaminated Sharps Labeled, puncture-resistant sharps container.[2]Collection by EH&S for autoclaving and/or incineration.[2]
Contaminated Labware Designated soak basin or bin.Decontamination via chemical or enzymatic treatment, followed by standard washing.[2]

Part 3: Step-by-Step Disposal & Decontamination Protocols

The following protocols provide detailed methodologies for the safe handling of each waste stream.

Protocol 3.1: Disposal of Aqueous Liquid Waste

This protocol focuses on the chemical inactivation of the peptide in aqueous solutions. The primary mechanism is oxidative degradation via sodium hypochlorite, which denatures the peptide and destroys its biological activity.

Methodology:

  • Collection: Collect all aqueous waste containing GALANIN (2-29) (RAT) in a designated, labeled, and sealed waste container.

  • Inactivation: In a chemical fume hood, carefully add a commercial bleach solution (typically 5-6% sodium hypochlorite) to the liquid waste to achieve a final concentration of at least 0.5% sodium hypochlorite (a 1:10 dilution of 5% bleach).[2]

  • Contact Time: Gently mix and allow the solution to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.[2]

  • pH Neutralization: After inactivation, check the pH of the solution. If necessary, neutralize it to a pH between 6.0 and 8.0 using a suitable agent (e.g., sodium bisulfite for excess chlorine and acid/base for pH).[2]

  • Final Disposal: Once inactivated and neutralized, the solution may be eligible for drain disposal with a copious amount of water, but only if this complies with your local wastewater regulations and institutional EH&S policies .[2][5] Otherwise, the inactivated waste must be collected by your institution's hazardous waste management program.

Protocol 3.2: Disposal of Solid Waste

This category includes expired lyophilized powder and contaminated consumables. The goal is complete destruction to prevent any environmental release.

Methodology:

  • Collection: Place all solid waste, including contaminated gloves, weigh boats, and pipette tips, into a designated, leak-proof, and clearly labeled hazardous waste container.[2]

  • Containment: For pure, unused lyophilized powder, ensure the primary vial is tightly sealed before placing it into the hazardous waste container. This prevents the aerosolization of fine powder.[3]

  • Pickup: Seal the main container when it is three-quarters full. Arrange for disposal through your institution's hazardous waste management program. The standard final disposal method for this type of waste is incineration.[2]

Protocol 3.3: Decontamination of Reusable Labware

All non-disposable equipment must be thoroughly decontaminated before being returned to general use.

Methodology:

  • Pre-Rinse: If possible, rinse the labware with a suitable solvent to remove the bulk of the peptide residue. Collect this rinse as hazardous liquid waste.

  • Decontamination Soak: Fully immerse the labware in one of the following solutions:

    • Option A: Enzymatic Detergent: A 1% (m/v) solution of a potent enzymatic cleaner. Allow a contact time as specified by the detergent manufacturer. Enzymes are effective as they specifically target and cleave peptide bonds.[6]

    • Option B: Bleach Solution: A 1% sodium hypochlorite solution with a contact time of at least 30 minutes.[2]

  • Final Wash: After the decontamination soak, wash the labware thoroughly with a standard laboratory detergent, rinse extensively with purified water, and allow to dry.[2]

Part 4: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is essential to prevent exposure and contamination.

G cluster_1 Spill Response Protocol spill Spill Occurs! alert Alert Personnel & Restrict Area spill->alert ppe Don Appropriate PPE alert->ppe decision_spill_type Liquid or Solid Spill? ppe->decision_spill_type liquid_path Liquid Spill: Cover with absorbent material (e.g., vermiculite, sand) decision_spill_type->liquid_path Liquid solid_path Solid (Powder) Spill: GENTLY cover and sweep (AVOID creating dust) decision_spill_type->solid_path Solid collect Collect all contaminated materials into a sealed, labeled hazardous waste container liquid_path->collect solid_path->collect clean Clean spill area with 10% bleach solution collect->clean ventilate Ventilate the area clean->ventilate

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.